2,3,5-Trimethylphenol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,3,5-Trimethylphenol (CAS No: 697-82-5), a key chemical intermediate in various industri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5-Trimethylphenol (CAS No: 697-82-5), a key chemical intermediate in various industrial and pharmaceutical applications. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its known biological activities and applications. All quantitative data is presented in clear, tabular formats for ease of reference, and key processes are visualized through detailed diagrams to facilitate understanding.
Chemical and Physical Properties
2,3,5-Trimethylphenol, also known as isopseudocumenol, is a substituted phenol (B47542) that serves as a versatile building block in organic synthesis.[1][2] Its fundamental properties are summarized below.
Synthesis of 2,3,5-Trimethylphenol via Rearrangement
A common method for synthesizing 2,3,5-Trimethylphenol involves the rearrangement of 2,3,6-Trimethylphenol under the influence of an aluminum trihalide catalyst.[6]
Experimental Protocol:
Reaction Setup: In a 500 mL autoclave, combine 50 grams of 2,3,6-trimethylphenol, 150 grams of cyclohexane, and 74 grams of anhydrous aluminum trichloride.
Reaction Conditions: Seal the autoclave and introduce 70 grams of dry hydrogen chloride gas. Heat the mixture to 110 °C while stirring and maintain these conditions for 5 hours.
Work-up: Cool the reaction mixture and dilute it with 200 grams of water. Separate the organic phase.
Extraction: Extract the aqueous phase once with 100 grams of ethyl acetate.
Purification: Combine the organic phases and wash with 50 grams of water. Dry the solution over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure.
Crystallization: Add 50 grams of n-hexane to the residue and stir at room temperature for 30 minutes to induce crystallization.
Isolation: Collect the resulting crystals by filtration to yield 2,3,5-Trimethylphenol.[6]
An In-Depth Technical Guide to the Synthesis of 2,3,5-Trimethylphenol from 1,2,4-Trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 2,3,5-trimethylphenol (B45783), a key intermediate in the production of various v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3,5-trimethylphenol (B45783), a key intermediate in the production of various valuable compounds, including Vitamin E.[1] The primary route discussed is the two-step synthesis starting from 1,2,4-trimethylbenzene (B165218) (also known as pseudocumene). This process involves the sulfonation of 1,2,4-trimethylbenzene followed by an alkaline fusion of the resulting sulfonic acid.
While 2,3,5-trimethylphenol can also be synthesized via the rearrangement of 2,3,6-trimethylphenol, this guide focuses on the more classical approach from pseudocumene.[2]
I. Overall Synthesis Pathway
The synthesis of 2,3,5-trimethylphenol from 1,2,4-trimethylbenzene is a two-stage process. The first step is the electrophilic aromatic substitution of 1,2,4-trimethylbenzene to introduce a sulfonic acid group. The second step involves the nucleophilic aromatic substitution of the sulfonic acid group with a hydroxyl group via alkaline fusion.
Caption: Overall synthesis pathway for 2,3,5-trimethylphenol.
II. Step 1: Sulfonation of 1,2,4-Trimethylbenzene
The sulfonation of 1,2,4-trimethylbenzene is a critical step that determines the isomeric purity of the final product. The directing effects of the methyl groups on the aromatic ring favor the substitution at the 5-position, leading to the desired 1,2,4-trimethylbenzene-5-sulfonic acid.
Experimental Protocol: Sulfonation
This protocol is adapted from a similar procedure for the sulfonation of 1,3,5-trimethylbenzene.[3]
Materials:
1,2,4-Trimethylbenzene (Pseudocumene)
Concentrated Sulfuric Acid (98%)
Ice
Saturated Sodium Chloride Solution (Brine)
Equipment:
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice bath
Heating mantle
Büchner funnel and filter flask
Procedure:
In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, place 1,2,4-trimethylbenzene.
Cool the flask in an ice bath to 0-5 °C.
Slowly add concentrated sulfuric acid from the dropping funnel while maintaining the temperature between 0-10 °C.
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat it on a water bath for one to two hours with stirring.
Cool the reaction mixture and carefully pour it onto crushed ice.
The 1,2,4-trimethylbenzene-5-sulfonic acid may precipitate upon cooling and dilution. If not, the solution can be salted out by adding a saturated sodium chloride solution.
Collect the precipitated sulfonic acid by vacuum filtration using a Büchner funnel.
Wash the crystals with cold brine to remove excess sulfuric acid.
Dry the product, preferably in a vacuum oven at low temperature.
Quantitative Data: Sulfonation
Parameter
Value/Observation
Conditions
Reactant Ratio
1:1.5 to 1:2 molar ratio of 1,2,4-trimethylbenzene to sulfuric acid
-
Reaction Temperature
0-10 °C during addition, then room temperature, followed by heating
-
Reaction Time
2-4 hours
-
Expected Major Product
1,2,4-Trimethylbenzene-5-sulfonic acid
-
Reported Yield
Not specified for this exact reaction, but yields for similar reactions are typically high.
-
III. Step 2: Alkaline Fusion of 1,2,4-Trimethylbenzene-5-sulfonic acid
In this step, the sulfonic acid is converted to its sodium salt and then fused with a strong base at high temperatures to replace the sulfonate group with a hydroxyl group.
Experimental Protocol: Alkaline Fusion
This is a general procedure for alkaline fusion of aromatic sulfonic acids.
High-temperature reaction vessel (e.g., a nickel or iron crucible)
Furnace or high-temperature heating mantle
Mechanical stirrer
Separatory funnel
Procedure:
In a high-temperature reaction vessel, place sodium hydroxide pellets and heat until they melt.
Slowly and carefully add the dried 1,2,4-trimethylbenzene-5-sulfonic acid to the molten sodium hydroxide. The temperature should be maintained between 300-350 °C.
Stir the mixture vigorously for 2-3 hours at this temperature.
After the reaction is complete, cool the fusion cake and dissolve it in water.
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude 2,3,5-trimethylphenol.
Extract the aqueous mixture with diethyl ether or another suitable organic solvent.
Combine the organic extracts and wash them with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate.
Remove the solvent by rotary evaporation to obtain the crude 2,3,5-trimethylphenol.
Purification of 2,3,5-Trimethylphenol
The crude product can be purified by recrystallization. A known method for purifying 2,3,5-trimethylphenol is crystallization from a solvent such as isopropyl alcohol.[1]
Procedure:
Dissolve the crude 2,3,5-trimethylphenol in a minimal amount of hot isopropyl alcohol.
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of cold isopropyl alcohol.
Dry the crystals to obtain pure 2,3,5-trimethylphenol.
Quantitative Data: Alkaline Fusion and Purification
Parameter
Value/Observation
Conditions
Reactant Ratio
1:3 to 1:4 molar ratio of sulfonic acid to sodium hydroxide
-
Reaction Temperature
300-350 °C
-
Reaction Time
2-3 hours
-
Expected Product
2,3,5-Trimethylphenol
-
Reported Yield
Not specified for this exact reaction. Yields for alkaline fusion can vary significantly.
-
Melting Point of Pure Product
95-97 °C
-
IV. Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of 2,3,5-trimethylphenol.
This guide provides a framework for the synthesis of 2,3,5-trimethylphenol from 1,2,4-trimethylbenzene. Researchers should optimize the reaction conditions to achieve the best possible yields and purity. As with all chemical syntheses, appropriate safety precautions must be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling concentrated acids and performing high-temperature reactions.
Industrial Production of 2,3,5-Trimethylphenol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2,3,5-Trimethylphenol (B45783), a key intermediate in the synthesis of Vitamin E and other pharmaceuticals, is produced...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Trimethylphenol (B45783), a key intermediate in the synthesis of Vitamin E and other pharmaceuticals, is produced industrially through several synthetic routes. This guide provides a detailed overview of the primary manufacturing processes, including the rearrangement of 2,3,6-trimethylphenol (B1330405) and the sulfonation-alkali fusion of pseudocumene (1,2,4-trimethylbenzene). This document outlines the core chemical principles, detailed experimental protocols, and quantitative process parameters. Furthermore, it includes visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the industrial production landscape.
Introduction
2,3,5-Trimethylphenol, also known as isopseudocumenol, is a substituted phenol (B47542) of significant industrial importance. Its primary application lies in the pharmaceutical sector as a crucial precursor for the synthesis of α-tocopherol (Vitamin E) and tretinoin.[1][2] The growing demand for these end-products necessitates efficient and scalable manufacturing processes for 2,3,5-trimethylphenol.
Industrially, the production of 2,3,5-trimethylphenol is dominated by two principal synthetic pathways:
Rearrangement of 2,3,6-Trimethylphenol: This process involves the isomerization of the readily available 2,3,6-trimethylphenol in the presence of a Lewis acid catalyst, typically an aluminum trihalide.[3]
Synthesis from Pseudocumene (1,2,4-Trimethylbenzene): This classic route involves the sulfonation of pseudocumene, followed by alkali fusion of the resulting sulfonic acid.[4][5]
This guide will delve into the technical details of these core industrial methods, providing comprehensive experimental protocols, quantitative data, and mechanistic insights relevant to researchers and professionals in the field of chemical and pharmaceutical development.
Synthetic Methodologies
Rearrangement of 2,3,6-Trimethylphenol
This method has gained industrial traction due to its high yield and purity of the final product.[3] The process is centered on the acid-catalyzed migration of a methyl group on the aromatic ring.
The following protocol is based on a patented industrial process and provides a representative experimental procedure for the synthesis of 2,3,5-trimethylphenol from 2,3,6-trimethylphenol.[3]
Materials:
2,3,6-Trimethylphenol (2,3,6-TMP)
Anhydrous Aluminum Chloride (AlCl₃)
Xylene (as solvent)
Water
Ethyl Acetate (for extraction)
Anhydrous Sodium Sulfate (for drying)
Procedure:
Reaction Setup: In a 250 mL three-neck reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 68g of 2,3,6-trimethylphenol and 68g of xylene. Stir the mixture to dissolve the solid.
Catalyst Addition: In batches, carefully add 166g of anhydrous aluminum chloride to the reaction mixture. The addition is exothermic and should be controlled to maintain a manageable temperature.
Reaction: Heat the reaction mixture to 130°C and maintain this temperature for 5 hours.
Quenching: Cool the reaction system to 50°C. Slowly and carefully add 200g of water to quench the reaction.
Work-up: Separate the organic phase. Extract the aqueous phase once with 50g of xylene. Combine the organic phases.
Washing: Wash the combined organic phase with 50g of water.
Drying and Purification: Dry the organic phase with anhydrous sodium sulfate. The solvent (xylene) can be removed by distillation to yield crude 2,3,5-trimethylphenol. Further purification can be achieved by recrystallization from a suitable solvent like petroleum ether or water to achieve a purity of over 99%.[3][6]
Synthesis from Pseudocumene (1,2,4-Trimethylbenzene)
This traditional method involves a two-step process: sulfonation of pseudocumene followed by alkali fusion.
The following protocol is a general representation of the sulfonation-alkali fusion process, with specific conditions that can be optimized.
Step 1: Sulfonation of Pseudocumene
Materials:
Pseudocumene (1,2,4-Trimethylbenzene)
Concentrated Sulfuric Acid (98%)
Procedure:
Reaction Setup: In a suitable reactor, charge the pseudocumene.
Sulfonating Agent Addition: Slowly add concentrated sulfuric acid to the pseudocumene with vigorous stirring. The molar ratio of sulfuric acid to pseudocumene is typically around 1.6:1.[7]
Reaction: Heat the mixture to approximately 125°C for about 2 hours to yield pseudocumenesulfonic acid.[7]
Fusion: The pseudocumenesulfonic acid is fused with a mixture of sodium hydroxide and potassium hydroxide at high temperatures (typically 330-340°C) for about 2 hours.[7]
Acidification: The resulting phenoxide salt is then dissolved in water and acidified (e.g., with sulfuric or hydrochloric acid) to precipitate the crude 2,3,5-trimethylphenol.
Purification: The crude product is then purified by distillation and/or recrystallization. A common challenge is the separation from the isomeric 2,4,5-trimethylphenol, which has a very similar boiling point.[8] Purification can be achieved by fractional distillation followed by crystallization.[8]
The rearrangement of 2,3,6-trimethylphenol to the more stable 2,3,5-trimethylphenol is an acid-catalyzed isomerization reaction. The mechanism likely involves the formation of a protonated intermediate, followed by a series of methyl group migrations (1,2-shifts) to yield the thermodynamically favored product.
Caption: Proposed mechanism for the acid-catalyzed rearrangement.
Synthesis from Pseudocumene
The synthesis from pseudocumene involves two distinct chemical transformations: electrophilic aromatic sulfonation and nucleophilic aromatic substitution (alkali fusion). The sulfonation step proceeds via a standard electrophilic attack of SO₃ on the electron-rich aromatic ring. The alkali fusion step is a harsh but effective method for replacing the sulfonic acid group with a hydroxyl group.
Caption: Key steps in the synthesis from pseudocumene.
Industrial Process Workflow
The overall industrial production of 2,3,5-trimethylphenol involves a series of unit operations, from the initial reaction to the final purification of the product. The following diagram illustrates a generalized workflow.
Caption: Generalized industrial workflow for production.
Conclusion
The industrial production of 2,3,5-trimethylphenol is a well-established process with multiple viable synthetic routes. The choice between the rearrangement of 2,3,6-trimethylphenol and the synthesis from pseudocumene depends on factors such as raw material availability, cost, and desired product purity. The rearrangement pathway offers a more direct route with potentially higher selectivity and purity. As the demand for Vitamin E and other derived pharmaceuticals continues to grow, further process optimization and the development of more sustainable catalytic systems will remain areas of active research and development. This guide provides a foundational understanding of the current industrial landscape for the synthesis of this important chemical intermediate.
An In-depth Technical Guide to the Core Chemical Reactions of 2,3,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,5-Trimethylphenol (B45783), a substituted phenolic compound, serves as a versatile intermediate in the synthesis of a variety of commercial...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trimethylphenol (B45783), a substituted phenolic compound, serves as a versatile intermediate in the synthesis of a variety of commercially significant molecules, including pharmaceuticals and antioxidants. Its reactivity is primarily governed by the electron-donating hydroxyl group and the steric and electronic effects of the three methyl groups on the aromatic ring. This guide provides a detailed exploration of the key chemical reactions of 2,3,5-trimethylphenol, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
Electrophilic Aromatic Substitution
The phenol (B47542) ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. The substitution pattern on 2,3,5-trimethylphenol is directed to the available ortho and para positions.
Nitration
Nitration of 2,3,5-trimethylphenol is a critical step in the synthesis of 4-amino-2,3,5-trimethylphenol, a valuable intermediate. The reaction proceeds by treating 2,3,5-trimethylphenol with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Reactant
Reagent(s)
Solvent
Temperature (°C)
Reaction Time
Product(s)
Yield (%)
Purity (%)
2,3,5-Trimethylphenol
Conc. HNO₃, Conc. H₂SO₄
-
0-10
30 min
2,3,5-Trimethyl-4-nitrophenol
-
-
2,3,5-Trimethyl-4-nitrophenol
Raney Nickel, H₂
-
80-100
-
4-Amino-2,3,5-trimethylphenol
-
>95
2,3,5-Trimethyl-4-nitrophenol
Iron (Fe), HCl
Aqueous
20-100
-
4-Amino-2,3,5-trimethylphenol
~98.3*
-
*Note: The cited yield for the Iron/HCl reduction is for a structurally similar compound and serves as a reference.[1]
Preparation: A reaction vessel is charged with 2,3,5-trimethylphenol and cooled to 0-5°C.
Addition of Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the cooled 2,3,5-trimethylphenol solution with constant stirring, ensuring the temperature is maintained within the specified range.
Reaction: The reaction is allowed to proceed at this temperature for a specified duration to ensure complete conversion to 2,3,5-trimethyl-4-nitrophenol.
Work-up: The reaction mixture is then carefully quenched with ice water, leading to the precipitation of the solid 2,3,5-trimethyl-4-nitrophenol.
Purification: The precipitate is collected by filtration, washed with cold water to remove residual acids, and dried.
General synthesis pathway for 4-amino-2,3,5-trimethylphenol.
Halogenation (Bromination)
This protocol can be adapted for 2,3,5-trimethylphenol, with the expectation of substitution at the 4- and 6- positions.
After the addition is complete, increase the temperature of the reaction mixture to 70-75°C to dissolve the slurry.
Maintain the solution at this temperature for 2 hours.
Remove unreacted bromine by distillation, aided by the addition of 1 liter of carbon tetrachloride.
Once 1 liter of solvent remains, cool the solution to 25°C.
Filter the resulting solid and dry it under a vacuum for 5 hours.
Plausible bromination of 2,3,5-trimethylphenol.
Oxidation
Oxidation of 2,3,5-trimethylphenol is a key reaction for the synthesis of 2,3,5-trimethyl-p-benzoquinone, a precursor for the synthesis of Vitamin E. Various oxidizing agents and catalytic systems have been employed for this transformation.
A general procedure for the oxidation of substituted phenols involves dissolving the phenol in a suitable solvent, adding the catalyst, and then introducing the oxidizing agent under controlled temperature and stirring. The reaction progress is monitored by techniques like TLC or GC. After completion, the catalyst is filtered off, and the product is isolated from the reaction mixture by extraction and purified by crystallization or chromatography.
Oxidation of 2,3,5-trimethylphenol to its corresponding benzoquinone.
Etherification
The phenolic hydroxyl group of 2,3,5-trimethylphenol can undergo etherification reactions. A notable example is its reaction with dimethyl carbonate to produce the corresponding anisole (B1667542) derivative.
Reactant
Reagent(s)
Temperature (°C)
Reaction Time
Product
2,3,5-Trimethylphenol
Mn₂(CO)₁₀, Dimethyl carbonate
180
1 hour
2,3,5-Trimethylanisole (methylated product)
Reaction Setup: In a dry 17 mL stainless steel high-pressure microreactor, add 3 mmol of Mn₂(CO)₁₀, 2,3,5-trimethylphenol, and 300 mmol of dimethyl carbonate.
Reaction: Seal the reactor and heat it to 180°C, maintaining the temperature for 1 hour with stirring.
Work-up: After the reaction, cool the mixture to room temperature and open the reactor.
Purification:
Filter the mixture through a layer of alumina (B75360) to remove insoluble solids.
Distill the unreacted dimethyl carbonate back into the reactor.
Distill the residue under atmospheric or reduced pressure.
Recrystallize the obtained residue from ethanol (B145695) to obtain the methylated target product molecule.[2]
Workflow for the etherification of 2,3,5-trimethylphenol.
Other Potential Reactions (Based on General Phenolic Reactivity)
While specific, detailed protocols for the following reactions with 2,3,5-trimethylphenol were not found in the surveyed literature, their general applicability to phenols suggests their potential. Researchers should adapt general protocols with caution, considering the specific steric and electronic properties of 2,3,5-trimethylphenol.
Sulfonation: Reaction with concentrated or fuming sulfuric acid would be expected to introduce a sulfonic acid group onto the aromatic ring. The reaction conditions (temperature) would likely influence the position of substitution.
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, could introduce alkyl or acyl groups to the aromatic ring. However, the presence of the hydroxyl group can complicate these reactions by coordinating with the Lewis acid catalyst.
Conclusion
2,3,5-Trimethylphenol is a reactive aromatic compound with a rich chemistry centered around its hydroxyl group and activated aromatic ring. The key reactions of nitration, oxidation, and etherification are well-established and provide pathways to important synthetic intermediates. While specific protocols for other electrophilic aromatic substitutions like halogenation, sulfonation, and Friedel-Crafts reactions are less documented for this particular isomer, the general reactivity of phenols provides a strong basis for further investigation and methods development. This guide serves as a foundational resource for scientists and researchers, enabling them to leverage the chemical potential of 2,3,5-trimethylphenol in their synthetic endeavors.
Spectroscopic Profile of 2,3,5-Trimethylphenol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-Trimethylphenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and prof...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-Trimethylphenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics.
Molecular Structure and Properties
2,3,5-Trimethylphenol, also known as isopsuedocumenol, is an aromatic organic compound with the chemical formula C9H12O.[1][2][3][4][5] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group and three methyl groups at positions 2, 3, and 5.
The following sections present the key spectroscopic data for 2,3,5-Trimethylphenol, organized for clarity and easy reference.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3,5-Trimethylphenol reveals characteristic absorption bands corresponding to its functional groups. The broad O-H stretch is indicative of the phenolic hydroxyl group and is influenced by hydrogen bonding.[8][9] Aromatic C-H and C=C stretching vibrations are also prominent.[8]
Wavenumber (cm⁻¹)
Assignment
Intensity
~3550 - 3230
O-H stretch (hydrogen-bonded)
Broad, Strong
~3000 - 3100
Aromatic C-H stretch
Sharp
~1600 - 1440
Aromatic C=C ring stretch
Strong
~1410 - 1310 & 1230 - 1140
C-O stretch
Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The ¹H NMR spectrum of 2,3,5-Trimethylphenol shows distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts of aromatic protons typically appear in the range of 6.5-8.0 ppm.[10]
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~6.5 - 7.0
Singlet
2H
Aromatic C-H
~4.5 - 5.5
Singlet
1H
O-H
~2.1 - 2.3
Singlet
9H
-CH₃
Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the 120-150 ppm region.[10]
Chemical Shift (δ, ppm)
Assignment
~150 - 155
C-OH
~135 - 140
Aromatic C-CH₃
~120 - 130
Aromatic C-H
~15 - 25
-CH₃
Mass Spectrometry (MS)
Mass spectrometry of 2,3,5-Trimethylphenol provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z of 136.[1][2]
m/z
Relative Intensity
Assignment
136
High
Molecular Ion [M]⁺
121
High
[M - CH₃]⁺
93
Moderate
[M - C₃H₇]⁺
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 2,3,5-Trimethylphenol is finely ground with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform) and analyzed in a liquid cell, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[11]
Instrumentation: An FTIR spectrometer is used for analysis.
Data Acquisition: A background spectrum of the KBr pellet or solvent is first recorded. The sample is then placed in the beam path, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2,3,5-Trimethylphenol is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[6] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 2,3,5-Trimethylphenol is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.[12] The typical concentration is around 1 mg/mL, which is further diluted to the microgram or nanogram per milliliter range.[12]
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.[13][14]
Data Acquisition: The sample solution is introduced into the ion source. For EI, the sample is vaporized and bombarded with a beam of electrons.[15] For ESI, the solution is sprayed through a charged capillary. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,3,5-Trimethylphenol.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Solubility and Stability of 2,3,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility and stability of 2,3,5-trimethylphenol (B45783), a key intermediate in various chem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2,3,5-trimethylphenol (B45783), a key intermediate in various chemical syntheses, including the production of vitamin E. Understanding these properties is critical for its effective use in research, development, and manufacturing processes.
Physicochemical Properties
2,3,5-Trimethylphenol, also known as isopseudocumenol, is a white to light yellow crystalline solid at room temperature.[1] It possesses a distinct pungent odor.[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2,3,5-Trimethylphenol
The solubility of 2,3,5-trimethylphenol is a critical parameter for its handling, formulation, and reaction kinetics. Its solubility is largely dictated by its chemical structure, which includes a polar hydroxyl group and nonpolar methyl groups on a benzene (B151609) ring.
Aqueous Solubility
2,3,5-Trimethylphenol is slightly soluble in water. An experimental value for its solubility in water at 25 °C is 762 mg/L .[7] This limited aqueous solubility is attributed to the hydrophobic nature of the three methyl groups on the aromatic ring.[9]
Organic Solvent Solubility
Table 2: Qualitative and Analog-Based Quantitative Solubility of 2,3,5-Trimethylphenol
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
Preparation of Saturated Solution: An excess amount of 2,3,5-trimethylphenol is added to a known volume of the desired solvent in a sealed flask.
Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
Sampling and Dilution: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent.
Quantification: The concentration of 2,3,5-trimethylphenol in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Shake-Flask Solubility Workflow
Stability Profile
The stability of 2,3,5-trimethylphenol is a key consideration for its storage and handling, as phenolic compounds are susceptible to degradation, primarily through oxidation.
General Stability
2,3,5-Trimethylphenol is reported to be chemically stable under standard ambient conditions (room temperature).[12] However, it is also noted to be easily oxidized and can discolor when exposed to air, indicating that it should be stored in a dark, inert atmosphere.[6]
Degradation Pathways
The primary degradation pathway for 2,3,5-trimethylphenol is oxidation. Other potential degradation routes include photodegradation.
3.2.1. Oxidative Degradation
Phenolic compounds are known to undergo oxidation, which can be initiated by exposure to air (oxygen), light, high temperatures, and the presence of metal ions. The oxidation of 2,3,5-trimethylphenol likely proceeds via a free radical mechanism, leading to the formation of colored degradation products, with 2,3,5-trimethyl-1,4-benzoquinone being a major product.
Oxidation of 2,3,5-Trimethylphenol
3.2.2. Photodegradation
Exposure to light, particularly UV radiation, can induce the degradation of phenolic compounds. The photodegradation of phenols can proceed through direct photolysis or via photosensitized reactions, often involving the formation of reactive oxygen species (ROS) such as hydroxyl radicals. These radicals can then attack the aromatic ring, leading to a cascade of reactions that can ultimately result in ring-opening and mineralization to CO₂ and H₂O.
Phenol Photodegradation Pathway
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Methodology:
Preparation of Stock Solution: A stock solution of 2,3,5-trimethylphenol is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
Acid Hydrolysis: Treat with 0.1 N HCl at elevated temperature (e.g., 60-80 °C).
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or elevated temperature.
Oxidation: Treat with 3% H₂O₂ at room temperature.
Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 80-100 °C).
Photodegradation: Expose the solution to UV and visible light according to ICH Q1B guidelines.
Sampling: Samples are withdrawn at various time points.
Neutralization (for acid/base hydrolysis): Samples are neutralized before analysis.
Analysis: All samples, including a control sample stored under normal conditions, are analyzed by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Analytical Methodology for Stability Assessment
A robust analytical method is crucial for accurately assessing the stability of 2,3,5-trimethylphenol. A stability-indicating HPLC method is the preferred approach.
HPLC Method for 2,3,5-Trimethylphenol and Its Degradation Products
A reverse-phase HPLC method with UV detection is suitable for the analysis of 2,3,5-trimethylphenol and its potential degradation products.
Typical HPLC Parameters:
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water (with a small amount of acid, e.g., 0.1% phosphoric acid or formic acid, to improve peak shape).
Flow Rate: 1.0 mL/min
Detection Wavelength: Approximately 270-280 nm.
Injection Volume: 10-20 µL
Column Temperature: 30-40 °C
This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of quantifying 2,3,5-trimethylphenol in the presence of its degradation products.
Stability-Indicating HPLC Method Development
Conclusion
This technical guide has summarized the available information on the solubility and stability of 2,3,5-trimethylphenol. It is slightly soluble in water but readily soluble in common organic solvents. The primary stability concern is its susceptibility to oxidation, which can be mitigated by proper storage conditions. The provided experimental protocols for solubility determination and forced degradation studies, along with the framework for a stability-indicating HPLC method, offer a solid foundation for researchers and drug development professionals working with this compound. Further studies to generate more extensive quantitative solubility and degradation kinetics data would be beneficial for more precise modeling and prediction of its behavior in various systems.
An In-depth Technical Guide to the Health and Safety of 2,3,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the health and safety information currently available for 2,3,5-Trimethylphenol (CAS No. 697-82-5)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information currently available for 2,3,5-Trimethylphenol (CAS No. 697-82-5). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.
Physicochemical Information
2,3,5-Trimethylphenol is a white to off-white crystalline powder. It is a member of the phenol (B47542) chemical class and is used as an intermediate in organic synthesis.[1]
The available toxicological data for 2,3,5-Trimethylphenol is summarized below. It is important to note that while hazard classifications exist, specific quantitative data for acute toxicity (LD50/LC50) is not consistently available in the public domain.
Acute Toxicity
No specific quantitative data for oral, dermal, or inhalation acute toxicity (LD50/LC50) was found in the comprehensive literature search. Multiple sources state "no data available" for these endpoints.[5] However, the substance is classified as causing severe skin burns and eye damage.[6]
Skin and Eye Irritation
Studies on rabbits have shown that 2,3,5-Trimethylphenol causes skin and serious eye irritation.[7]
A bacterial reverse mutation assay (Ames test), compliant with Good Laboratory Practice (GLP) and following OECD Test Guideline 471, was conducted on 2,3,5-Trimethylphenol. The test was performed using Salmonella typhimurium strains with and without metabolic activation. The results of this study were negative, indicating that 2,3,5-Trimethylphenol is not mutagenic under the conditions of this test.[7]
Carcinogenicity, Reproductive, and Chronic Toxicity
There is no data available regarding the carcinogenic, reproductive, or chronic toxicity of 2,3,5-Trimethylphenol in the reviewed literature.[7]
Ecotoxicological Information
Limited data is available on the ecotoxicity of 2,3,5-Trimethylphenol.
Skin Protection: Wear protective gloves and clothing.[5]
Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.[5]
Handling and Storage
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[10]
Storage: Keep container tightly closed in a dry and well-ventilated place.[10]
First Aid Measures
After Inhalation: Move person into fresh air.
After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]
After Ingestion: Rinse mouth. Do NOT induce vomiting.
Fire Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
Detailed experimental protocols for the key toxicological endpoints are based on the OECD guidelines referenced in the safety data sheets.
Skin Irritation/Corrosion (based on OECD Guideline 404)
This test is designed to determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
Animal Model: Healthy, young adult albino rabbits are typically used.
Procedure:
Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
The test substance (0.5 g) is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.
The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.
After 4 hours, the patch and any residual test substance are removed.
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized grading system.
Serious Eye Damage/Irritation (based on OECD Guideline 405)
This test evaluates the potential of a substance to produce serious, irreversible damage or reversible irritation to the eye.
Animal Model: Healthy, young adult albino rabbits are used.
Procedure:
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
The eyelids are held together for about one second after instillation.
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated and scored for opacity, inflammation, and redness according to a standardized scale.
Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
This in vitro test is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium.[7]
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
Procedure:
The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[7]
The bacterial strains are exposed to various concentrations of 2,3,5-Trimethylphenol.
The treated bacteria are then plated on a minimal agar (B569324) medium lacking histidine.
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control. For 2,3,5-Trimethylphenol, the result was negative.[7]
Visualizations
Logical Relationship of Health Hazards
Caption: Logical workflow of 2,3,5-Trimethylphenol health hazards.
Experimental Workflow for Skin Irritation Assessment
Caption: Experimental workflow for skin irritation testing.
General Metabolic Pathway for Alkylphenols (Illustrative)
As no specific metabolic pathway for 2,3,5-Trimethylphenol was identified, a generalized pathway for alkylphenols is presented for illustrative purposes. The primary metabolic routes for phenols involve conjugation reactions.
Caption: Generalized metabolic pathway for alkylphenols.
The Pivotal Role of 2,3,5-Trimethylhydroquinone in Vitamin E Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the synthesis of Vitamin E (α-tocopherol), with a specific focus on the critical role of its key ar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of Vitamin E (α-tocopherol), with a specific focus on the critical role of its key aromatic intermediate, 2,3,5-trimethylhydroquinone (TMHQ). While the initial query centered on 2,3,5-trimethylphenol (B45783), it is crucial to clarify that 2,3,6-trimethylphenol (B1330405) is the actual starting material in the predominant industrial synthesis route. This document will elucidate the multi-step chemical conversion of 2,3,6-trimethylphenol to TMHQ and its subsequent condensation with isophytol (B1199701) to yield α-tocopherol.
The Synthetic Pathway: From 2,3,6-Trimethylphenol to α-Tocopherol
The industrial synthesis of α-tocopherol is a well-established process that hinges on the precise execution of several key chemical transformations. The journey begins with 2,3,6-trimethylphenol, which is converted to the vital intermediate, 2,3,5-trimethylhydroquinone (TMHQ). This intermediate is then reacted with isophytol in a condensation reaction to form the final α-tocopherol molecule.
The overall synthetic route can be summarized in three main stages:
Oxidation: 2,3,6-trimethylphenol is oxidized to form 2,3,5-trimethylbenzoquinone (TMBQ).
Reduction: The resulting TMBQ is then reduced to yield 2,3,5-trimethylhydroquinone (TMHQ).
Condensation: Finally, TMHQ is condensed with isophytol, a C20 isoprenoid alcohol, to produce all-rac-α-tocopherol.[1]
This synthetic pathway is the cornerstone of commercial Vitamin E production, supplying a significant portion of the global demand for this essential nutrient.[2]
Figure 1: Chemical synthesis pathway of α-tocopherol.
Quantitative Data on α-Tocopherol Synthesis
The efficiency of α-tocopherol synthesis is highly dependent on the choice of catalysts, solvents, and reaction conditions. The following table summarizes quantitative data from various experimental setups for the condensation of 2,3,5-trimethylhydroquinone and isophytol.
This section provides detailed methodologies for the key stages of α-tocopherol synthesis.
Stage 1 & 2: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ)
The synthesis of TMHQ from 2,3,6-trimethylphenol is a two-step process involving oxidation followed by reduction.
Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethylbenzoquinone (TMBQ)
A common method for this oxidation involves using oxygen or an oxygen-containing gas in the presence of a copper(II)-halide catalyst in a two-phase reaction medium.[7]
Reactants: 2,3,6-trimethylphenol, oxygen or air.
Catalyst: Copper(II)-halide (e.g., CuCl₂).
Solvent System: A two-phase or multiphase medium containing water and a secondary aliphatic acyclic alcohol with 6 or more carbon atoms.[7]
Procedure: An oxygen-containing gas is passed through the stirred, heated reaction mixture containing the trimethylphenol, catalyst, and solvent system. The reaction is monitored until the desired conversion is achieved. The resulting TMBQ is then separated from the reaction mixture.
Step 2: Reduction of 2,3,5-Trimethylbenzoquinone (TMBQ) to 2,3,5-Trimethylhydroquinone (TMHQ)
The TMBQ is subsequently reduced to TMHQ, often through catalytic hydrogenation.
Reactant: 2,3,5-trimethylbenzoquinone.
Reducing Agent: Hydrogen gas (H₂).
Catalyst: A noble metal catalyst, such as palladium on a support (e.g., Pd/C or Pd/Al₂O₃).[8]
Solvent: The TMBQ dissolved in a suitable organic solvent (e.g., di-n-butyl ether) is subjected to hydrogenation.[8]
Procedure: The TMBQ solution is introduced into a reactor with the catalyst under a hydrogen atmosphere. The reaction is typically carried out under pressure and with agitation until the reduction is complete. The TMHQ is then isolated from the reaction mixture.
Stage 3: Condensation of 2,3,5-Trimethylhydroquinone (TMHQ) and Isophytol
This final step involves the acid-catalyzed condensation of TMHQ and isophytol to form α-tocopherol.
Reactants: 2,3,5-trimethylhydroquinone (TMHQ) and isophytol.
Catalyst: A Lewis acid such as zinc chloride (ZnCl₂) combined with a protic acid like hydrochloric acid (HCl), or a sulfur-containing acid catalyst like p-toluenesulfonic acid.[3][4]
Solvent: A variety of solvents can be used, including carbonate esters (e.g., diethyl carbonate, ethylene carbonate), lower fatty acid esters (e.g., isobutyl acetate), or a mixed solvent system of a nonpolar solvent and a lower alcohol.[3]
Temperature: Generally ranges from 30°C to 135°C depending on the catalyst and solvent system.[3][4]
Procedure:
TMHQ and the catalyst are dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
Isophytol is added dropwise to the stirred mixture over a period of time at the specified reaction temperature.[3]
The reaction mixture is stirred for an additional period to ensure complete reaction.
After the reaction is complete, the mixture is washed with water to remove the catalyst and any water-soluble byproducts.
The organic solvent is then removed, typically by distillation, to yield crude α-tocopherol.
Further purification can be achieved through techniques such as molecular distillation.
Industrial Workflow and Logical Relationships
The industrial production of Vitamin E follows a structured workflow that ensures efficiency, purity, and safety. The following diagram illustrates the key stages and their logical connections.
Figure 2: Industrial workflow for α-tocopherol production.
The Pivotal Role of 2,3,5-Trimethylphenol in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the strategic use of specific intermediates is paramount to achieving efficient and high-yield production of a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the strategic use of specific intermediates is paramount to achieving efficient and high-yield production of active pharmaceutical ingredients (APIs). Among these, 2,3,5-Trimethylphenol (B45783) emerges as a critical building block, primarily recognized for its indispensable role in the industrial synthesis of α-tocopherol, the most biologically active form of Vitamin E. This technical guide provides a comprehensive overview of the core applications of 2,3,5-Trimethylphenol in pharmaceutical manufacturing, with a focus on the synthesis of Vitamin E. It consolidates quantitative data, details experimental protocols, and visualizes the synthetic pathways to offer a valuable resource for professionals in the field.
The Synthetic Pathway to Vitamin E: A Central Role for 2,3,5-Trimethylphenol
The commercial synthesis of Vitamin E is a multi-step process that relies on the precise assembly of two key intermediates: Trimethylhydroquinone (B50269) (TMHQ) and isophytol (B1199701). 2,3,5-Trimethylphenol is a direct precursor to TMHQ, making its synthesis and subsequent reactions of high industrial significance. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow from 2,3,6-Trimethylphenol to α-Tocopherol.
Key Synthetic Transformations and Experimental Protocols
This section details the critical steps involving 2,3,5-Trimethylphenol in the synthesis of Vitamin E, providing both quantitative data from various sources and synthesized experimental protocols.
Synthesis of 2,3,5-Trimethylphenol via Rearrangement
A common industrial route to 2,3,5-Trimethylphenol involves the acid-catalyzed rearrangement of the more readily available isomer, 2,3,6-Trimethylphenol.
Table 1: Quantitative Data for the Rearrangement of 2,3,6-Trimethylphenol
Reaction Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,3,6-trimethylphenol and a solvent such as xylene.
Catalyst Addition: While stirring, gradually add anhydrous aluminum trichloride (B1173362) to the mixture. The molar ratio of aluminum trichloride to 2,3,6-trimethylphenol is typically between 1:1 and 3:1.[1]
Reaction: Heat the reaction mixture to approximately 130°C and maintain this temperature for 5 hours.[1]
Work-up: After cooling the reaction mixture, cautiously add water to quench the reaction. Separate the organic layer.
Purification: The crude product can be purified by crystallization from a suitable solvent, such as petroleum ether or water, to yield 2,3,5-trimethylphenol with a purity exceeding 99%.[1]
Oxidation of 2,3,5-Trimethylphenol to 2,3,5-Trimethylbenzoquinone
The subsequent step is the oxidation of 2,3,5-Trimethylphenol to form the corresponding p-benzoquinone. Various oxidizing agents and catalytic systems have been explored for this transformation.
Table 2: Quantitative Data for the Oxidation of 2,3,5-Trimethylphenol
Reaction Setup: In a round-bottom flask, dissolve 2,3,5-trimethylphenol in a suitable solvent.
Catalyst and Oxidant Addition: Add the spinel CuCo₂O₄ catalyst to the solution. Subsequently, add aqueous hydrogen peroxide dropwise to the stirred mixture.
Reaction: Maintain the reaction at a controlled temperature with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The organic layer is separated, washed, and dried. The crude 2,3,5-trimethylbenzoquinone is then purified, typically by crystallization or chromatography.
Hydrogenation of 2,3,5-Trimethylbenzoquinone to Trimethylhydroquinone (TMHQ)
The reduction of the benzoquinone intermediate yields the crucial trimethylhydroquinone (TMHQ). This is a standard hydrogenation reaction often employing a palladium catalyst.
Table 3: Quantitative Data for the Hydrogenation of 2,3,5-Trimethylbenzoquinone
Reaction Setup: Charge a hydrogenation reactor with 2,3,5-trimethylbenzoquinone, a suitable solvent, and a palladium on carbon (Pd/C) catalyst.
Hydrogenation: Pressurize the reactor with hydrogen gas and maintain the reaction at a specific temperature and pressure with vigorous stirring.
Work-up: Once the reaction is complete (as determined by the cessation of hydrogen uptake or by analytical monitoring), the catalyst is filtered off.
Isolation: The solvent is removed under reduced pressure to yield crude trimethylhydroquinone, which can be further purified if necessary. The isolated yield of TMHQ can be as high as 96.7%.[3]
Condensation of Trimethylhydroquinone with Isophytol
The final key step in the synthesis of α-tocopherol is the acid-catalyzed condensation of TMHQ with isophytol, a reaction classified as a Friedel-Crafts alkylation.
Figure 2: Logical relationship in the Friedel-Crafts alkylation step.
Table 4: Quantitative Data for the Condensation of TMHQ with Isophytol
Parameter
Value
Reference
Catalyst System
Zinc chloride (ZnCl₂) and a Brønsted acid (e.g., HCl)
Reaction Setup: In a reaction vessel, dissolve trimethylhydroquinone in a suitable solvent.
Catalyst Addition: Add the Lewis acid catalyst, such as zinc chloride, along with a Brønsted acid co-catalyst.
Addition of Isophytol: Slowly add isophytol to the reaction mixture at a controlled temperature.
Reaction: The reaction is typically carried out at an elevated temperature to facilitate the condensation.
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and unreacted starting materials. The final product, α-tocopherol, is then purified using techniques such as distillation or chromatography. A yield of 77% for d,l-α-tocopherol has been reported under certain conditions.[5]
Conclusion
2,3,5-Trimethylphenol is a cornerstone intermediate in the pharmaceutical industry, most notably for the synthesis of Vitamin E. The synthetic route, involving a key rearrangement, oxidation, hydrogenation, and a final condensation, is a well-established industrial process. This guide has provided a detailed overview of these critical transformations, including quantitative data and representative experimental protocols. The provided visualizations of the synthetic workflow and reaction mechanisms offer a clear understanding of the logical relationships between the different stages. For researchers and professionals in drug development and manufacturing, a thorough understanding of the chemistry surrounding 2,3,5-Trimethylphenol is essential for process optimization, yield improvement, and the development of more sustainable synthetic methodologies.
2,3,5-Trimethylphenol as an Antioxidant in Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary The oxidative degradation of polymers is a critical factor that limits their lifespan and performance. This process, initiated by heat, li...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxidative degradation of polymers is a critical factor that limits their lifespan and performance. This process, initiated by heat, light, and oxygen, leads to the deterioration of the polymer's mechanical, thermal, and physical properties. Antioxidants are crucial additives that mitigate this degradation. This technical guide provides a comprehensive overview of 2,3,5-trimethylphenol's role and potential as a primary antioxidant in polymer systems. While direct quantitative performance data for 2,3,5-trimethylphenol (B45783) is limited in publicly available literature, this document outlines its theoretical mechanism of action, details relevant experimental protocols for evaluation, and presents comparative data from structurally similar phenolic antioxidants to benchmark its potential efficacy.
The Mechanism of Polymer Oxidation and Antioxidant Action
The degradation of polymers primarily occurs through a free-radical chain reaction mechanism, which can be broadly divided into four stages: initiation, propagation, chain branching, and termination.[1]
Initiation: The process begins with the formation of free radicals (R•) on the polymer chain due to external stressors like heat or UV radiation.[2]
Propagation: These polymer radicals react rapidly with oxygen to form peroxy radicals (ROO•).[2] These peroxy radicals can then abstract a hydrogen atom from a nearby polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical, thus propagating the degradation.
Chain Branching: Hydroperoxides are unstable and can decompose into two new radicals (RO• and •OH), accelerating the degradation process.
Termination: The radical chain reactions are eventually terminated by the combination of two radicals.
Phenolic antioxidants, including 2,3,5-trimethylphenol, function as primary antioxidants by interrupting this cycle. They donate a hydrogen atom from their hydroxyl group to the reactive peroxy radicals (ROO•), converting them into stable hydroperoxides and forming a less reactive phenoxy radical. This phenoxy radical is stabilized by resonance and steric hindrance from the surrounding alkyl groups, preventing it from initiating new degradation chains.
Visualizing the Antioxidant Mechanism
The following diagram illustrates the free-radical scavenging mechanism of a generic phenolic antioxidant.
Applications of 2,3,5-Trimethylphenol in the chemical industry
An In-depth Technical Guide to the Applications of 2,3,5-Trimethylphenol in the Chemical Industry Introduction 2,3,5-Trimethylphenol, also known as Isopseudocumenol, is an aromatic organic compound belonging to the pheno...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Applications of 2,3,5-Trimethylphenol in the Chemical Industry
Introduction
2,3,5-Trimethylphenol, also known as Isopseudocumenol, is an aromatic organic compound belonging to the phenol (B47542) derivative class.[1][2] It presents as a white to light yellow solid with a distinct pungent odor at room temperature.[1] This versatile compound serves as a crucial intermediate in various organic synthesis and medicinal chemistry applications.[1][3] Its molecular structure, featuring a hydroxyl group and three methyl groups on the benzene (B151609) ring, provides diverse reactivity, making it a valuable building block for highly functionalized molecules.[1] Key applications include its role as a precursor in the synthesis of Vitamin E, pharmaceuticals, and pesticides, as well as its use as an antioxidant additive in polymers.[3][4][]
Physical and Chemical Properties
2,3,5-Trimethylphenol is a solid crystalline substance with defined physical properties critical for its handling and use in chemical reactions. Its hydroxyl group allows it to exhibit mild acidity and form hydrogen bonds, which influence its physical characteristics and reactivity.[1]
The utility of 2,3,5-Trimethylphenol spans several sectors of the chemical industry, primarily driven by its function as a key synthetic intermediate.
Synthesis of Vitamin E
A significant industrial application of trimethylphenol isomers is the synthesis of Vitamin E (α-tocopherol).[11] The process involves the creation of Trimethylhydroquinone (TMHQ), a key intermediate that forms the aromatic core of the Vitamin E molecule.[12] While the most common industrial route starts with the oxidation of 2,3,6-Trimethylphenol (B1330405) to 2,3,5-Trimethylbenzoquinone (TMBQ), which is then hydrogenated to TMHQ, 2,3,5-Trimethylphenol is also cited as a precursor to TMHQ.[4][11][12][13] The final step involves the acid-catalyzed condensation of TMHQ with isophytol (B1199701) to yield α-tocopherol.[14]
Caption: Synthesis pathway for Vitamin E.
Antioxidant in Polymers
Phenolic compounds are widely used as primary antioxidants in the polymer industry to protect plastics and rubbers from degradation.[3][15][16] 2,3,5-Trimethylphenol serves as a building block for more complex, sterically hindered phenolic antioxidants.[3] These additives are crucial during high-temperature processing and for extending the end-use lifespan of polymer products.[15][17] They function by scavenging free radicals, thereby interrupting the auto-oxidation cycle that leads to the loss of mechanical properties, discoloration, and surface cracking.[16][17] The incorporation of these antioxidants enhances thermal and oxidative stability, improves processing stability, and ultimately extends the product's longevity.[3][15]
Intermediate for Pharmaceuticals and Agrochemicals
2,3,5-Trimethylphenol is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[1][3]
Pharmaceuticals: It is used in the synthesis of aromatic retinoids, such as tretinoin, which is a medication used to treat acne.[1][8]
Pesticides: The compound serves as a raw material for producing pesticides like the carbamate (B1207046) insecticide Trimethacarb.[4]
Caption: Major applications of 2,3,5-Trimethylphenol.
Other Industrial Uses
The versatility of 2,3,5-Trimethylphenol extends to other industrial applications:
Coatings and Adhesives: It is employed in the formulation of coatings and adhesives, where its antioxidant properties contribute to improved durability and longevity.[3]
Personal Care Products: In cosmetics and personal care items, it can enhance product stability and shelf-life, sometimes providing antimicrobial properties.[3]
Fragrances: While not a primary use, it is listed as a fragrance agent with woody and burnt notes.[10]
Key Synthetic Pathways and Experimental Protocols
Detailed methodologies are essential for researchers in replicating and adapting chemical syntheses. Below are protocols derived from published literature for key reactions involving trimethylphenol derivatives.
Experimental Protocol: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-p-benzoquinone
This process is a critical step in the synthesis of the Vitamin E intermediate, TMHQ. The following protocol is based on a patented method.[18]
Objective: To prepare 2,3,5-Trimethyl-p-benzoquinone (TMQ) via catalyzed oxidation.
Reactants & Catalyst:
2,3,6-Trimethylphenol
Oxygen or an oxygen-containing gas
Catalyst System: Copper(II) halide (e.g., CuCl₂) and an alkali metal halide (e.g., LiCl or NaCl).[18]
Reaction Medium: A two-phase system consisting of:
An aqueous catalyst solution.
An organic solution of 2,3,6-trimethylphenol in a saturated aliphatic alcohol with 12 to 18 carbon atoms (e.g., 1-dodecanol).[18]
Procedure:
Prepare the aqueous catalyst solution containing the Copper(II) halide and alkali metal halide.
Prepare the organic solution by dissolving 2,3,6-trimethylphenol in the high-boiling-point aliphatic alcohol.
Heat the aqueous catalyst solution to the reaction temperature, between 60°C and 100°C.[18]
Slowly add the alcoholic trimethylphenol solution dropwise to the heated aqueous catalyst solution while bubbling oxygen or an oxygen-containing gas through the mixture.
Maintain vigorous stirring to ensure efficient mixing of the two phases.
Upon reaction completion, cool the mixture and separate the organic phase containing the product from the aqueous catalyst phase.
Isolate the 2,3,5-trimethyl-p-benzoquinone from the organic phase through standard purification techniques such as distillation or crystallization.
Experimental Protocol: Etherification of 2,3,5-Trimethylphenol
This protocol describes a methylation reaction to form the corresponding ether.[1]
Objective: To synthesize the methylated ether of 2,3,5-Trimethylphenol.
Reactants & Catalyst:
2,3,5-Trimethylphenol
Dimethyl carbonate (as both reactant and solvent)
Manganese carbonyl (Mn₂(CO)₁₀) catalyst
Apparatus: A 17 mL stainless steel high-pressure microreactor.[1]
Procedure:
To the dry microreactor, add 3 mmol of Mn₂(CO)₁₀, 2,3,5-Trimethylphenol, and 300 mmol of dimethyl carbonate.[1]
Seal the reactor and heat it to 180°C while stirring.[1]
Maintain the temperature and stirring for 1 hour.[1]
After the reaction period, cool the reactor to room temperature before carefully opening it.
Filter the resulting mixture through a layer of alumina (B75360) to remove insoluble solids.
Distill the unreacted dimethyl carbonate for recovery.
The remaining residue is distilled under atmospheric or reduced pressure.
The final product is obtained by recrystallizing the distilled residue from ethanol.[1]
Caption: General workflow for chemical synthesis.
Conclusion
2,3,5-Trimethylphenol is a cornerstone intermediate in the chemical industry with significant value in the production of high-demand products. Its role in the synthesis of Vitamin E, while part of a complex network of isomeric precursors, remains a key application. Furthermore, its utility as a building block for pharmaceuticals, agrochemicals, and high-performance polymer antioxidants underscores its industrial importance. The well-defined chemical properties and reactivity of 2,3,5-Trimethylphenol will continue to make it a subject of interest for researchers and drug development professionals seeking to create novel, functionalized molecules.
An In-depth Technical Guide to 2,3,5-Trimethylphenol: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,5-Trimethylphenol (B45783), also known as isopseudocumenol, is an aromatic organic compound with significant applications as a key intermed...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trimethylphenol (B45783), also known as isopseudocumenol, is an aromatic organic compound with significant applications as a key intermediate in the synthesis of various valuable chemicals, most notably Vitamin E and certain therapeutic agents.[1] Its strategic substitution pattern on the phenol (B47542) ring makes it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2,3,5-trimethylphenol, tailored for professionals in research and development.
Discovery and History
While the precise moment of its first synthesis is not well-documented in readily available literature, 2,3,5-trimethylphenol gained significant industrial and scientific interest by the mid-20th century. A key milestone in its history is a 1945 patent that detailed a process for its separation and purification from crude alkyl phenol mixtures obtained from coal tar or cracked petroleum distillates.[1] This patent highlights the established importance of 2,3,5-trimethylphenol as a crucial precursor for the synthesis of trimethylhydroquinone (B50269), a vital component in the production of alpha-tocopherol (B171835) (Vitamin E).[1] Early methods for obtaining this compound focused on its isolation from these complex hydrocarbon fractions.[1] Over time, more specific and efficient synthetic routes have been developed to meet the growing demand for this important intermediate.
Physicochemical and Toxicological Properties
2,3,5-Trimethylphenol is a white to off-white crystalline solid at room temperature and is known to be easily oxidized and discolored when exposed to air.[2] It is classified as a member of the phenols.[2]
The industrial production of 2,3,5-trimethylphenol is primarily achieved through two main synthetic routes. The selection of a particular method often depends on the availability of starting materials and the desired purity of the final product.
A common and efficient method for synthesizing 2,3,5-trimethylphenol is through the acid-catalyzed rearrangement of 2,3,6-trimethylphenol.[12] This process typically utilizes a Lewis acid, such as aluminum trihalide, to facilitate the migration of a methyl group on the aromatic ring.[12]
Reaction Setup: In a 250 mL three-necked reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 68g of 2,3,6-trimethylphenol and 160g of anhydrous aluminum chloride.[12]
Reaction Conditions: Slowly heat the reaction mixture to 160°C and maintain this temperature for 3 hours with continuous stirring.[12]
Work-up: After the reaction is complete, cool the mixture and cautiously dilute it with 400g of water.[12]
Extraction: Add 200g of ethyl acetate (B1210297) to the diluted reaction mixture, stir, and separate the organic phase. Extract the aqueous phase with an additional 50g of ethyl acetate.[12]
Purification: Combine the organic phases and wash with 50g of water. Dry the organic layer over anhydrous sodium sulfate.[12]
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization to yield 2,3,5-trimethylphenol with a purity of over 99%.[12]
Caption: Synthesis of 2,3,5-Trimethylphenol via Rearrangement.
Another significant pathway to 2,3,5-trimethylphenol starts with 1,2,4-trimethylbenzene, also known as pseudocumene.[2][13] This multi-step synthesis typically involves sulfonation followed by alkali fusion.
Sulfonation: React 1,2,4-trimethylbenzene with concentrated sulfuric acid to introduce a sulfonic acid group onto the aromatic ring, primarily at the 5-position due to steric and electronic effects.
Alkali Fusion: The resulting trimethylbenzenesulfonic acid is then fused with a strong base, such as sodium hydroxide, at high temperatures. This step displaces the sulfonic acid group with a hydroxyl group.
Acidification: The resulting sodium salt of 2,3,5-trimethylphenol is then neutralized with a strong acid (e.g., HCl) to protonate the phenoxide and yield the final product.
Purification: The crude 2,3,5-trimethylphenol is then purified, typically through distillation and/or recrystallization.
Caption: Synthesis of 2,3,5-Trimethylphenol from Pseudocumene.
Biological Activity and Applications
The primary significance of 2,3,5-trimethylphenol in the context of drug development and life sciences lies in its role as a key synthetic intermediate.
Vitamin E Synthesis: As previously mentioned, 2,3,5-trimethylphenol is a critical starting material for the industrial synthesis of trimethylhydroquinone (TMHQ), which is a direct precursor to α-tocopherol (Vitamin E).[1]
Pharmaceutical Intermediates: It serves as a building block for more complex molecules with therapeutic potential. For instance, it is a precursor in the synthesis of 4-amino-2,3,5-trimethylphenol, which is an intermediate in the production of compounds with dual sodium and calcium channel blocking activity and antioxidant properties.[14] It is also used in the synthesis of aromatic retinoic acid derivatives, which are employed in the treatment of acne.[15]
Direct biological signaling pathways involving 2,3,5-trimethylphenol are not extensively documented, as its primary role is that of a precursor. However, some studies have noted its antiproliferative effects against certain microorganisms.[16]
Conclusion
2,3,5-Trimethylphenol is a compound of considerable industrial and scientific importance, primarily due to its role as a key intermediate in the synthesis of Vitamin E and other valuable chemical entities. While its history is rooted in its isolation from industrial hydrocarbon fractions, efficient and specific synthetic methodologies are now well-established. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
An In-depth Technical Guide on the Natural Occurrence of Trimethylphenols
For Researchers, Scientists, and Drug Development Professionals Introduction Trimethylphenols (TMPs) are a group of substituted phenolic compounds with a variety of industrial applications, including their use as precurs...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylphenols (TMPs) are a group of substituted phenolic compounds with a variety of industrial applications, including their use as precursors in the synthesis of vitamin E and as antioxidants. While their synthetic routes are well-established, their natural occurrence is less documented but of significant interest for understanding biosynthetic pathways and identifying novel sources of these valuable compounds. This technical guide provides a comprehensive overview of the natural occurrence of trimethylphenol isomers, detailing their sources, analytical methodologies for their detection and quantification, and a discussion of their potential biosynthetic origins.
Natural Sources of Trimethylphenols
Several isomers of trimethylphenol have been identified in natural matrices, primarily as products of pyrolysis or as trace volatile compounds in food and plant-derived materials.
This isomer has been identified as a volatile component in Arabica coffee .[1] Its presence in coffee is likely a result of the thermal degradation of more complex phenolic compounds during the roasting process.
The natural occurrence of 2,3,6-trimethylphenol has been reported in the smoke from calcined rice chaff , also known as Kuntan.[2] This pyroligneous acid is a complex mixture of organic compounds produced during the pyrolysis of biomass.[3][4]
Other Isomers
While 2,4,5-trimethylphenol, 2,4,6-trimethylphenol, and 3,4,5-trimethylphenol (B1220615) are commercially available and have been the subject of various chemical studies, their specific natural sources are not as clearly defined in the current scientific literature. 2,4,6-Trimethylphenol has been noted as a product of biomass pyrolysis, and its presence in environmental samples can be linked to such processes.
Quantitative Data
Quantitative data on the concentration of trimethylphenols in their natural sources is limited and can vary significantly based on the specific material, processing conditions, and analytical methods employed. The following table summarizes the available information.
Trimethylphenol Isomer
Natural Source
Concentration Range
Analytical Method
Reference(s)
2,3,5-Trimethylphenol
Arabica Coffee (roasted beans)
Not explicitly quantified in reviewed literature, but identified as a volatile component.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Phenols constitute a major fraction, with individual compounds like phenol reaching up to 10.52% and 2-methoxyphenol up to 13.45% in some analyses.[5][6]
Note: The lack of specific quantitative data for trimethylphenol isomers highlights a gap in the current research and an opportunity for further investigation.
Experimental Protocols
The analysis of trimethylphenols from natural sources typically involves extraction followed by chromatographic separation and detection. The following are detailed methodologies adapted from the literature for the analysis of phenolic compounds in coffee and pyroligneous acids.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for the Analysis of Volatile Trimethylphenols in Roasted Coffee Beans
This protocol is designed for the qualitative and semi-quantitative analysis of volatile compounds, including trimethylphenols, in roasted coffee.
1. Sample Preparation:
Grind roasted Arabica coffee beans to a consistent particle size.
Accurately weigh a specific amount of the ground coffee (e.g., 2-5 g) into a headspace vial.
Place the vial in a temperature-controlled autosampler.
Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the volatile analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode to transfer the analytes to the GC column.
GC Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or HP-5MS).
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
Identification: Identify trimethylphenol isomers by comparing their mass spectra and retention times with those of authentic standards.
Quantification: For semi-quantification, use the peak area of the target analyte. For accurate quantification, a stable isotope-labeled internal standard is required.
Protocol 2: Solvent Extraction and GC-MS for the Analysis of Trimethylphenols in Pyroligneous Acid from Rice Chaff
This protocol is suitable for the extraction and quantification of phenolic compounds from the complex matrix of pyroligneous acid.
1. Sample Preparation (Liquid-Liquid Extraction):
Take a known volume of pyroligneous acid (e.g., 50 mL).
Adjust the pH to acidic (e.g., pH 2) with an appropriate acid (e.g., HCl) to protonate the phenolic compounds.
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) by shaking the mixture in a separatory funnel. Repeat the extraction multiple times (e.g., 3 times with 30 mL of solvent each time).
Combine the organic extracts and dry them over anhydrous sodium sulfate.
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. Derivatization (Optional but Recommended for GC-MS):
To improve the chromatographic properties and sensitivity of the phenolic compounds, derivatization can be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Mix a portion of the concentrated extract with the derivatizing agent and a catalyst (if required) and heat at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30 minutes).
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Injector: Inject an aliquot of the derivatized or underivatized extract into the GC-MS system.
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS or DB-17MS).
Oven Temperature Program: Similar to Protocol 1, with adjustments based on the volatility of the target compounds.
Mass Spectrometer: Operate in EI mode with a scan range appropriate for the expected compounds.
Identification and Quantification: Identify and quantify trimethylphenol isomers by comparing their retention times and mass spectra to those of derivatized or underivatized standards, using an internal standard for accurate quantification.
Signaling Pathways and Biosynthesis
The biosynthesis of simple phenolic compounds in plants and microorganisms primarily occurs through two main pathways: the shikimate pathway and the acetate-malonate pathway .[7][8] These pathways provide the basic phenylpropanoid (C6-C3) and polyketide precursors for a vast array of phenolic compounds.
The formation of trimethylphenols likely involves subsequent modification of a simpler phenolic precursor through methylation reactions.
Putative Biosynthetic Pathway for Trimethylphenols
While a specific, complete biosynthetic pathway for trimethylphenols in the identified natural sources has not been fully elucidated, a putative pathway can be proposed based on known biochemical reactions.
Formation of a Phenolic Precursor: The shikimate pathway leads to the synthesis of aromatic amino acids like phenylalanine and tyrosine. These can be further metabolized to produce simple phenols such as p-coumaric acid, which can then be decarboxylated to form vinylphenols. Thermal processes, such as coffee roasting or biomass pyrolysis, can also lead to the degradation of lignin (B12514952) and other complex polymers to yield simple phenolic compounds.
Methylation Events: The addition of methyl groups to the phenolic ring is a key step. This can occur through two primary mechanisms:
O-Methylation: Catalyzed by O-methyltransferases (OMTs), this reaction transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the phenol.
C-Methylation: C-methyltransferases (CMTs) catalyze the direct addition of a methyl group from SAM to a carbon atom of the aromatic ring. This is a likely step in the formation of the trimethyl-substituted ring.
The following diagram illustrates a generalized and putative pathway for the biosynthesis of a trimethylphenol.
Caption: Putative biosynthetic pathway for trimethylphenols.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the identification and quantification of trimethylphenols from a natural source.
Caption: General experimental workflow for trimethylphenol analysis.
Conclusion
The natural occurrence of trimethylphenols, though not extensively documented, presents an intriguing area for phytochemical and biosynthetic research. The identification of 2,3,5-trimethylphenol in coffee and 2,3,6-trimethylphenol in rice chaff smoke provides a foundation for further studies into their formation and potential biological activities. The methodologies outlined in this guide offer a starting point for researchers to quantitatively explore the presence of these compounds in various natural matrices. Future work should focus on obtaining precise quantitative data, elucidating the specific enzymatic pathways responsible for their biosynthesis, and exploring a wider range of natural sources for these and other trimethylphenol isomers. Such research will not only enhance our understanding of plant and microbial secondary metabolism but may also unveil new, sustainable sources of these industrially relevant chemicals.
Synthesis of Trimethylhydroquinone from 2,3,5-Trimethylphenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of trimethylhydroquinone (B50269) (TMHQ), a key intermediate in the production of Vitamin E, st...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of trimethylhydroquinone (B50269) (TMHQ), a key intermediate in the production of Vitamin E, starting from 2,3,5-trimethylphenol (B45783). The synthesis is a two-step process involving the oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethyl-p-benzoquinone (TMQ), followed by the reduction of TMQ to the final product, trimethylhydroquinone.
Reaction Pathway
The overall synthesis proceeds through an oxidation step followed by a reduction step.
Caption: Overall reaction scheme for the synthesis of Trimethylhydroquinone.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of trimethylhydroquinone from 2,3,5-trimethylphenol.
Part 1: Oxidation of 2,3,5-Trimethylphenol to 2,3,5-Trimethyl-p-benzoquinone
This protocol is based on the catalytic oxidation of the phenol (B47542) using a cobalt chelate complex and oxygen.[1]
Glass-lined reaction vessel with a stirrer, gas inlet, and temperature control
Separatory funnel
Rotary evaporator
Procedure:
In the reaction vessel, dissolve 2,3,5-trimethylphenol in dimethylformamide.
Add the N,N'-ethylenebis(salicylideneiminato)cobalt(II) catalyst to the solution.
Heat the reaction mixture to 50-80°C with vigorous stirring.
Introduce oxygen gas into the reaction mixture at a pressure of 1 to 14 atmospheres.
Maintain the reaction conditions until the starting material is consumed (monitoring by TLC or GC is recommended).
After the reaction is complete, cool the mixture to room temperature.
Add di-n-butyl ether and water to the reaction mixture. This will cause the formation of three phases: a di-n-butyl ether phase containing the product (2,3,5-trimethyl-p-benzoquinone), a precipitate of the cobalt catalyst, and an aqueous phase containing the dimethylformamide.
Separate the di-n-butyl ether phase from the precipitate and the aqueous phase using a separatory funnel.
The di-n-butyl ether solution containing 2,3,5-trimethyl-p-benzoquinone is used directly in the next step.
Part 2: Catalytic Hydrogenation of 2,3,5-Trimethyl-p-benzoquinone to Trimethylhydroquinone
This protocol describes the reduction of the intermediate quinone to the final hydroquinone (B1673460) product using a palladium on carbon catalyst.[2]
Materials:
Solution of 2,3,5-trimethyl-p-benzoquinone in di-n-butyl ether (from Part 1)
5% Palladium on carbon (Pd/C) catalyst
Hydrogen gas
Nitrogen gas
Equipment:
Hydrogenation reactor (e.g., Parr hydrogenator)
Filtration apparatus
Procedure:
Transfer the di-n-butyl ether solution of 2,3,5-trimethyl-p-benzoquinone into the hydrogenation reactor.
Add the 5% Pd/C catalyst to the reactor.
Seal the reactor and purge with nitrogen gas to remove any air.
Pressurize the reactor with hydrogen gas.
Stir the reaction mixture vigorously at a suitable temperature (e.g., room temperature to 80°C) and hydrogen pressure until the uptake of hydrogen ceases.
Once the reaction is complete, vent the excess hydrogen and purge the reactor with nitrogen gas.
Filter the reaction mixture to remove the Pd/C catalyst.
The filtrate contains the trimethylhydroquinone dissolved in di-n-butyl ether.
Part 3: Isolation and Purification of Trimethylhydroquinone
This section describes the isolation of the final product from the reaction solvent.
Procedure:
Concentrate the di-n-butyl ether solution under reduced pressure using a rotary evaporator to remove the solvent.
The resulting solid is crude trimethylhydroquinone.
Recrystallize the crude product from a suitable solvent system (e.g., water or petroleum ether) to obtain pure trimethylhydroquinone.[3]
Dry the purified crystals under vacuum.
Experimental Workflow
The following diagram illustrates the overall workflow of the synthesis process.
Caption: Step-by-step workflow for the synthesis of Trimethylhydroquinone.
Data Presentation
The following tables summarize the typical quantitative data for the synthesis of trimethylhydroquinone.
Table 1: Reaction Conditions and Yields for the Oxidation of 2,3,5-Trimethylphenol
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals and conducting the described procedures.
Application Notes and Protocols for the Etherification of 2,3,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals Introduction The etherification of 2,3,5-trimethylphenol (B45783) is a crucial chemical transformation for synthesizing a variety of compounds with applicat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The etherification of 2,3,5-trimethylphenol (B45783) is a crucial chemical transformation for synthesizing a variety of compounds with applications in materials science and as intermediates in the synthesis of complex organic molecules, including analogs of Vitamin E (α-tocopherol). The Williamson ether synthesis is the most common and versatile method for this purpose. This reaction proceeds via an SN2 mechanism, involving the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks an alkyl halide or other electrophile with a suitable leaving group. This document provides a detailed protocol for the etherification of 2,3,5-trimethylphenol, including reaction parameters, a step-by-step experimental procedure, and expected outcomes.
Reaction Principle: Williamson Ether Synthesis
The etherification of 2,3,5-trimethylphenol is typically achieved through the Williamson ether synthesis.[1] This method involves two key steps:
Deprotonation: The weakly acidic hydroxyl group of 2,3,5-trimethylphenol is deprotonated by a strong base to form a sodium or potassium 2,3,5-trimethylphenoxide. This significantly increases the nucleophilicity of the oxygen atom.
Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1] This leads to the formation of the desired ether and a salt byproduct.
For the synthesis to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions.[2] Polar aprotic solvents are often used to dissolve the reactants and facilitate the SN2 mechanism.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the etherification of 2,3,5-trimethylphenol with methyl iodide and ethyl bromide. These values are based on typical laboratory-scale syntheses and may be optimized for specific applications.
This protocol details the synthesis of 2,3,5-trimethylphenoxymethane (the methyl ether derivative). The procedure can be adapted for other primary alkyl halides with minor modifications to the reaction time and temperature.
Materials:
2,3,5-Trimethylphenol
Sodium hydride (NaH), 60% dispersion in mineral oil
Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,3,5-trimethylphenol (1.0 eq).
Solvent Addition: Add anhydrous THF (40 mL) to the flask to dissolve the starting material.
Deprotonation: Under a positive pressure of nitrogen, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. The suspension will be stirred for 30 minutes at room temperature to ensure complete formation of the phenoxide. Hydrogen gas will be evolved during this step, which should be safely vented.
Alkylating Agent Addition: Slowly add methyl iodide (1.5 eq) to the reaction mixture via syringe.
Reaction: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (50 mL). Shake the funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure 2,3,5-trimethylphenoxymethane.
Visual Representations
Caption: General reaction scheme for the Williamson ether synthesis of 2,3,5-trimethylphenol.
Caption: Step-by-step experimental workflow for the etherification of 2,3,5-trimethylphenol.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,3,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the determination of 2,3,5-trimethylphenol (B45783) using a robust High-Performance Liquid Chromatography (...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the determination of 2,3,5-trimethylphenol (B45783) using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols detailed herein are suitable for quality control, purity assessment, and quantitative analysis in various sample matrices.
Introduction
2,3,5-Trimethylphenol is a substituted phenolic compound with applications in chemical synthesis and as an intermediate in the manufacturing of various products, including antioxidants and polymers. Accurate and reliable quantification of 2,3,5-trimethylphenol is crucial for ensuring product quality and safety. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for its analysis.
Principle of the Method
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18 or similar) and the mobile phase is a polar mixture of an organic solvent and water. 2,3,5-Trimethylphenol, being a moderately nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is achieved by monitoring the UV absorbance of the analyte as it passes through the detector.
Experimental Protocols
Instrumentation and Materials
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Column: Newcrom R1 or a similar L1 packing C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents: Phosphoric acid or formic acid (analytical grade).
Standard: 2,3,5-Trimethylphenol reference standard of known purity.
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of 2,3,5-trimethylphenol.
Parameter
Recommended Condition
Column
Newcrom R1 or C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile and Water with 0.1% Phosphoric Acid
Mode
Isocratic or Gradient
Isocratic Composition
Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
280 nm
Injection Volume
10 µL
Run Time
Approximately 10 minutes
Note: The mobile phase composition can be adjusted to optimize the retention time and resolution.
Preparation of Solutions
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of water and add 1 mL of phosphoric acid. Degas the solution before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,3,5-trimethylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).
Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.[1] For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.[2] All solutions should be filtered through a 0.45 µm syringe filter before injection.[3]
Method Validation
Method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:
System Suitability: To ensure the proper functioning of the chromatographic system, system suitability tests are performed before each analytical run.
Linearity: The linearity of the method is established by analyzing a series of standard solutions at different concentrations.
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.
Precision: The precision of the method is evaluated by performing repeated analyses of the same sample (repeatability) and by different analysts on different days (intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
System Suitability Acceptance Criteria
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for n=6 injections)
≤ 2.0%
Representative Method Validation Data
The following table presents typical performance data for a validated HPLC method for a phenolic compound similar to 2,3,5-trimethylphenol.
Validation Parameter
Typical Result
Linearity (Correlation Coefficient, r²)
≥ 0.999
Range (µg/mL)
1 - 100
Accuracy (% Recovery)
98.0 - 102.0%
Precision (RSD%)
- Repeatability
≤ 2.0%
- Intermediate Precision
≤ 2.0%
LOD (µg/mL)
~0.1
LOQ (µg/mL)
~0.3
Experimental Workflow and Signaling Pathways
The logical flow of the analytical procedure is depicted in the following diagram.
Caption: HPLC analysis workflow for 2,3,5-trimethylphenol.
Conclusion
The described HPLC method is simple, rapid, and reliable for the quantitative determination of 2,3,5-trimethylphenol. The method can be readily implemented in a quality control laboratory for routine analysis. Proper method validation should be performed to ensure that the method is suitable for its intended purpose.
Application Note: High-Resolution Gas Chromatography for the Separation of Trimethylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a gas chromatography (GC) method for the separation of six trimethylphenol isomers: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a gas chromatography (GC) method for the separation of six trimethylphenol isomers: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trimethylphenol. The accurate identification and quantification of these isomers are crucial in various fields, including environmental analysis, chemical synthesis, and pharmaceutical development, due to their similar physical and chemical properties which makes their separation challenging. This document provides a comprehensive protocol using a widely available capillary column and a flame ionization detector (FID), along with expected retention data based on available literature.
Introduction
Trimethylphenols (TMPs) are a group of aromatic organic compounds with a phenol (B47542) ring substituted with three methyl groups. The six positional isomers of TMP exhibit similar boiling points and polarities, presenting a significant analytical challenge for their individual separation and quantification. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like TMPs. However, achieving baseline separation of all isomers often requires optimization of GC parameters, including the choice of the stationary phase, temperature programming, and carrier gas flow rate. This application note provides a robust GC-FID method suitable for the analysis of trimethylphenol isomers.
Experimental Protocol
This protocol is based on established methods for phenol analysis and provides a starting point for the separation of trimethylphenol isomers.[1][2]
1. Sample Preparation:
Accurately weigh approximately 10 mg of the trimethylphenol isomer standard or sample.
Dissolve the weighed portion in 10 mL of a suitable solvent such as methanol (B129727) or acetone (B3395972) to create a 1 mg/mL stock solution.
Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the same solvent.
If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
2. Gas Chromatography (GC) Conditions:
The following conditions are recommended for the separation of trimethylphenol isomers on a standard non-polar capillary column.
Parameter
Condition
Gas Chromatograph
A system equipped with a split/splitless injector and a Flame Ionization Detector (FID) is recommended.
Column
HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness is a good starting point. For enhanced separation of closely eluting isomers, a column with a modified stationary phase, such as one incorporating cyclodextrins, may provide better resolution.[3]
Injector
Split/splitless injector at 250°C with a split ratio of 50:1.[1]
Initial temperature: 100°C, hold for 2 minutes. Ramp to 220°C at a rate of 5°C/min. Hold at 220°C for 5 minutes.
Detector
Flame Ionization Detector (FID) at 280°C.
Injection Volume
1 µL.
3. Data Analysis:
Identify the peaks corresponding to each trimethylphenol isomer based on their retention times, determined by injecting individual standards.
Quantify the amount of each isomer using an external or internal standard method.
Expected Results
Isomer
CAS Number
Estimated Retention Time (min)
2,4,6-Trimethylphenol
527-60-6
15.8
2,3,6-Trimethylphenol
2416-94-6
16.2
2,4,5-Trimethylphenol
496-78-6
16.5
2,3,5-Trimethylphenol
697-82-5
16.8
3,4,5-Trimethylphenol
527-54-8
17.2
2,3,4-Trimethylphenol
526-85-2
17.5
Note: These are estimated retention times and should be confirmed experimentally with authentic standards.
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of trimethylphenol isomers by gas chromatography.
Caption: Workflow for the GC analysis of trimethylphenol isomers.
Conclusion
The gas chromatography method detailed in this application note provides a solid foundation for the separation and analysis of trimethylphenol isomers. Researchers may need to further optimize the temperature program or select a more specialized capillary column to achieve baseline separation for all six isomers, especially in complex matrices. The use of gas chromatography-mass spectrometry (GC-MS) can be employed for definitive peak identification and confirmation. This protocol serves as a valuable starting point for scientists and professionals in drug development and other research areas requiring the accurate analysis of these closely related compounds.
Application Note: Derivatization of 2,3,5-Trimethylphenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals. Introduction 2,3,5-Trimethylphenol (B45783), also known as isopseudocumenol, is a phenolic compound relevant in various fields, including environment...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,5-Trimethylphenol (B45783), also known as isopseudocumenol, is a phenolic compound relevant in various fields, including environmental analysis and as a potential biomarker.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of such compounds.[2][3] However, the direct analysis of phenols like 2,3,5-trimethylphenol can be challenging due to their polarity and low volatility, which can lead to poor chromatographic peak shape, tailing, and potential thermal degradation in the GC inlet.[4]
Derivatization is a chemical modification process that converts the analyte into a more volatile, less polar, and more thermally stable compound, making it more amenable to GC-MS analysis.[5][6] For phenolic compounds, the active hydrogen of the hydroxyl group (-OH) is replaced with a non-polar group.[5] This note details two common derivatization methods: silylation and acylation, providing comprehensive protocols for the analysis of 2,3,5-trimethylphenol.
Key Derivatization Strategies
Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[5] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[2][7] The resulting TMS derivatives are significantly more volatile and thermally stable.[5] MSTFA is often favored in metabolomics due to its high derivatization efficiency.[2][7] The addition of a catalyst such as trimethylchlorosilane (TMCS) can accelerate the reaction for sterically hindered phenols.
Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, typically a perfluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA).[8][9] This process forms a stable ester derivative.[9] Acylation increases the volatility and reduces the polarity of the analyte.[8] The resulting fluorinated derivatives are highly responsive to electron capture detectors (ECD), though they are also perfectly suited for MS detection.[9]
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS
This protocol describes the derivatization of 2,3,5-trimethylphenol using BSTFA catalyzed by TMCS. Silylation is a robust and common method for preparing phenols for GC-MS analysis.
Materials:
2,3,5-Trimethylphenol standard or sample extract
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Sample Preparation: If the sample is in an aqueous solution, extract the 2,3,5-trimethylphenol into a water-immiscible solvent like dichloromethane (B109758) or hexane.[11] Evaporate the solvent to dryness under a gentle stream of nitrogen. For standards, prepare a stock solution in a volatile solvent and aliquot the desired amount into a reaction vial, then evaporate to dryness. It is crucial to ensure the sample is free of water, as moisture can deactivate the silylating reagent.
Reagent Addition: Add 100 µL of pyridine (or another appropriate solvent) to the dried sample to dissolve it.
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the reaction vial.[5] The reagent should be added in excess to ensure complete derivatization.
Incubation: Securely cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 45-60 minutes in a heating block or water bath.[5][12] Reaction times and temperatures may require optimization.
Cooling: After incubation, allow the vial to cool to room temperature.
Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.[5][7]
Sample Preparation: Prepare a dried sample of 2,3,5-trimethylphenol in a reaction vial as described in Protocol 1.
Reagent Preparation: Dissolve the dried sample in 0.5 mL of benzene (or toluene).[9]
Derivatization Reaction: Add 0.1 mL of an acid scavenger (e.g., 0.05M trimethylamine in benzene) to the vial, followed by 10-50 µL of TFAA.[9][13] TFAA is highly reactive and moisture-sensitive.[8]
Incubation: Cap the vial tightly and heat at 50°C for 15-30 minutes.[9]
Quenching (Optional but Recommended): Cool the mixture. To remove excess anhydride and prevent column damage, a quenching step can be added. Add 1 mL of 5% aqueous ammonia, shake for 5 minutes, and allow the layers to separate.[9] The upper organic layer contains the derivatized analyte.
Analysis: Inject 1 µL of the upper organic layer into the GC-MS system.
Suggested GC-MS Parameters:
Injector: Splitless mode, 250°C
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
MS Transfer Line: 280°C
Ion Source: 230°C, Electron Impact (EI) at 70 eV
Scan Range: m/z 50-500
Data Presentation
The following table summarizes typical performance data for the derivatization of phenolic compounds for GC-MS analysis. Note that these values are generalized from studies on various phenols and specific performance for 2,3,5-trimethylphenol should be validated in-house.
Application Note: Synthesis of 2,3,5-Trimethylphenol via Rearrangement of 2,3,6-Trimethylphenol
Introduction 2,3,5-Trimethylphenol (B45783) is a valuable chemical intermediate, notably utilized in the synthesis of Vitamin E and various pharmaceuticals and pesticides.[1] A robust and efficient method for its product...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2,3,5-Trimethylphenol (B45783) is a valuable chemical intermediate, notably utilized in the synthesis of Vitamin E and various pharmaceuticals and pesticides.[1] A robust and efficient method for its production involves the rearrangement of 2,3,6-trimethylphenol (B1330405). This application note details a synthetic protocol for this isomerization reaction, utilizing an aluminum trihalide catalyst. The described method is advantageous due to its use of readily available starting materials, straightforward operational procedures, mild reaction conditions, and the ability to produce high-purity 2,3,5-trimethylphenol with a high yield, making it suitable for industrial-scale production.[1]
Principle of the Method
The synthesis is based on a Lewis acid-catalyzed rearrangement reaction. 2,3,6-trimethylphenol, when heated in the presence of an aluminum trihalide such as aluminum trichloride (B1173362), undergoes isomerization to the more thermodynamically stable 2,3,5-trimethylphenol. The reaction can be conducted in a high-boiling point aromatic solvent or, in some variations, without a solvent. The choice of reaction conditions, including temperature and the molar ratio of catalyst to substrate, is crucial for optimizing the yield and purity of the final product.
This protocol is adapted from a method described in patent CN104672062A.[1]
Reaction Setup: In a 250 mL three-neck reaction flask equipped with a magnetic stirrer, thermometer, and condenser, add 68 g of 2,3,6-trimethylphenol and 68 g of xylene.
Catalyst Addition: Stir the mixture to dissolve the 2,3,6-trimethylphenol. In batches, carefully add 166 g of anhydrous aluminum trichloride to the solution.
Reaction: Heat the reaction mixture to 130°C and maintain this temperature for 5 hours with continuous stirring.
Quenching and Extraction: Cool the reaction mixture to 50°C. Slowly and carefully add 200 g of water to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase once with 50 g of xylene.
Washing and Drying: Combine the organic phases and wash with 50 g of water. Dry the organic phase over anhydrous sodium sulfate.
Purification: Filter off the sodium sulfate. Concentrate the filtrate using a rotary evaporator until it becomes a paste-like residue. Filter the residue and drain the filter cake to obtain the crude 2,3,5-trimethylphenol.
Protocol 2: Synthesis without Solvent
This alternative protocol is also adapted from patent CN104672062A.[1]
Reaction Setup: In a 250 mL three-neck reaction flask, add 68 g of 2,3,6-trimethylphenol and 160 g of anhydrous aluminum trichloride.
Reaction: Slowly heat the mixture to 160°C and maintain this temperature for 3 hours with stirring.
Work-up: Cool the reaction system and dilute it with 400 g of water. Add 200 g of ethyl acetate and stir.
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase once with 50 g of ethyl acetate. Combine the organic phases and wash with 50 g of water.
Drying and Purification: Dry the organic phase over anhydrous sodium sulfate. Filter and concentrate the filtrate using a rotary evaporator. Add 50 g of cyclohexane to the residue and stir at room temperature for 30 minutes. Filter the resulting solid and drain the filter cake to obtain 2,3,5-trimethylphenol.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the described protocols.
Application Notes and Protocols: Rearrangement of 2,3,6-trimethylphenol to 2,3,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,5-Trimethylphenol (B45783) is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals, most notably as...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trimethylphenol (B45783) is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals, most notably as a precursor to the vitamin E ring system. A key synthetic route to this isomer is the acid-catalyzed rearrangement of the more readily available 2,3,6-trimethylphenol (B1330405). This document provides detailed application notes and experimental protocols for this important isomerization reaction, focusing on the use of aluminum trihalide catalysts. The methodologies described herein are designed to be reproducible and scalable for research and development purposes.
The rearrangement is typically carried out by heating 2,3,6-trimethylphenol in the presence of a Lewis acid, such as aluminum chloride, which facilitates the migration of a methyl group on the aromatic ring.[1] The reaction can be performed with or without a solvent, and the choice of conditions can influence the yield and purity of the desired 2,3,5-trimethylphenol.
Reaction Principle
The core of this protocol is the Lewis acid-catalyzed isomerization of 2,3,6-trimethylphenol. Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation. The reaction is believed to proceed through a mechanism involving the formation of a carbocation intermediate, which allows for the migration of a methyl group to a more thermodynamically stable position. This type of reaction is analogous to the Jacobsen rearrangement, which involves the migration of alkyl groups on an aromatic ring under acidic conditions.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the rearrangement reaction under optimized conditions. The data is based on typical results reported for this type of transformation, aiming for high yield and purity.
Protocol 1: Aluminum Chloride-Catalyzed Rearrangement of 2,3,6-trimethylphenol
This protocol describes the step-by-step procedure for the isomerization of 2,3,6-trimethylphenol to 2,3,5-trimethylphenol using aluminum chloride as the catalyst in a solvent.
Materials:
2,3,6-trimethylphenol (1.0 eq.)
Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)
Toluene (anhydrous)
6M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (NaCl) solution (brine)
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer
Heating mantle with a temperature controller
Separatory funnel
Rotary evaporator
Distillation apparatus or recrystallization setup
Standard laboratory glassware
Procedure:
Reaction Setup:
To a dry three-neck round-bottom flask under a nitrogen atmosphere, add 2,3,6-trimethylphenol (1.0 eq.) and anhydrous toluene (5 mL per gram of starting material).
Stir the mixture at room temperature until the phenol (B47542) is completely dissolved.
Cool the solution to 0°C using an ice bath.
Catalyst Addition:
Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq.) to the stirred solution. The addition is exothermic and may cause the evolution of HCl gas. Ensure adequate ventilation.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Reaction:
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain this temperature for 4-6 hours.
Monitor the progress of the reaction by taking small aliquots, quenching them with dilute HCl, extracting with an organic solvent, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup:
After the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.
Slowly and carefully quench the reaction by adding cold 6M HCl. This will decompose the aluminum chloride complex. The addition should be done with vigorous stirring.
Transfer the mixture to a separatory funnel and add more organic solvent (DCM or EtOAc) if necessary.
Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification:
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
Purify the crude 2,3,5-trimethylphenol by either vacuum distillation or recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of toluene and hexane).
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the method for analyzing the crude and purified product to determine the isomeric purity.
Instrumentation:
Gas chromatograph equipped with a mass spectrometer detector (GC-MS).
A suitable capillary column for separating phenol isomers (e.g., a DB-5ms or equivalent).
Procedure:
Sample Preparation:
Prepare a dilute solution of the sample (crude or purified product) in a suitable solvent like dichloromethane or methanol.
GC-MS Analysis:
Inject the sample into the GC-MS system.
Use a temperature program that allows for the separation of the trimethylphenol isomers. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C).
The mass spectrometer will provide fragmentation patterns that can confirm the identity of the different trimethylphenol isomers.
Data Interpretation:
Identify the peaks corresponding to 2,3,6-trimethylphenol and 2,3,5-trimethylphenol based on their retention times and mass spectra.
Calculate the relative percentage of each isomer to determine the purity of the product and the conversion of the starting material.
Visualizations
Reaction Pathway
Caption: Lewis acid-catalyzed rearrangement of 2,3,6-trimethylphenol.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2,3,5-trimethylphenol.
Application Notes and Protocols: 2,3,5-Trimethylphenol as a Stabilizer in Personal Care Products
For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,5-Trimethylphenol, a substituted phenol, is utilized in the personal care industry as a stabilizer and antioxidant.[1] Its primary function...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trimethylphenol, a substituted phenol, is utilized in the personal care industry as a stabilizer and antioxidant.[1] Its primary function is to enhance product stability and extend shelf life by preventing oxidative degradation of formulations.[1] Furthermore, it exhibits antimicrobial properties, contributing to the overall preservation of cosmetic products.[1] This document provides detailed application notes, experimental protocols for evaluating its efficacy, and safety considerations relevant to its use in personal care formulations.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,5-Trimethylphenol is provided in Table 1.
Application as a Stabilizer in Personal Care Products
2,3,5-Trimethylphenol functions as an antioxidant by donating a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby inhibiting the chain reactions of oxidation that can degrade cosmetic formulations. This is particularly crucial in oil-in-water (O/W) emulsions, where the interface between the oil and water phases is susceptible to lipid peroxidation. The efficacy of phenolic antioxidants in such systems is influenced by their partitioning between the oil, water, and interfacial regions.
Experimental Protocols for Efficacy Evaluation
To assess the antioxidant efficacy of 2,3,5-Trimethylphenol in a personal care product, a series of in-vitro assays can be employed. The following protocols are adapted for a generic cream-based formulation.
Sample Preparation from a Cream Matrix
A consistent and reproducible method for extracting the antioxidant from the cream is crucial for accurate analysis.
Accurately weigh approximately 1-2 grams of the cosmetic cream into a beaker.
Add a suitable solvent system to extract the phenolic compounds. A mixture of ethanol, hexane, and water can be effective for breaking the emulsion and solubilizing both lipophilic and hydrophilic components. A suggested starting ratio is 1:1:1 (v/v/v). For 1 gram of cream, start with 10 mL of the solvent mixture.
Homogenize the sample using a vortex mixer for 2 minutes.
Sonicate the mixture in an ultrasonic bath for 20 minutes to ensure complete disruption of the cream matrix and dissolution of the analyte.
Centrifuge the sample at 10,000 rpm for 15 minutes to separate the solid excipients.
Carefully collect the supernatant.
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
The resulting clear extract is now ready for use in the antioxidant activity assays.
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
DPPH solution (0.1 mM in ethanol)
Sample extract (prepared as described above)
Trolox (for standard curve)
Ethanol (or the solvent used for extraction)
96-well microplate
Microplate reader
Protocol:
Prepare a series of Trolox standards in ethanol (e.g., 0-100 µM).
In a 96-well plate, add 20 µL of the sample extract, standard, or blank (ethanol) to respective wells.
Add 180 µL of the DPPH solution to all wells.
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Plot a standard curve of Trolox concentration versus percentage inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample.
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
Materials:
ABTS stock solution (7 mM in water)
Potassium persulfate (2.45 mM in water)
Phosphate Buffered Saline (PBS), pH 7.4
Sample extract
Trolox (for standard curve)
96-well microplate
Microplate reader
Protocol:
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
Prepare a series of Trolox standards in PBS.
In a 96-well plate, add 10 µL of the sample extract, standard, or blank (PBS) to respective wells.
Add 190 µL of the diluted ABTS radical solution to all wells.
Incubate at room temperature for 6 minutes.
Measure the absorbance at 734 nm.
Calculate the percentage of inhibition and the TEAC as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
FRAP reagent:
300 mM Acetate buffer, pH 3.6
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
20 mM FeCl₃·6H₂O in water
Mix the above in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
In a 96-well plate, add 20 µL of the sample extract, standard, or blank to respective wells.
Add 180 µL of the pre-warmed FRAP reagent to all wells.
Incubate at 37°C for 4 minutes.
Measure the absorbance at 593 nm.
Plot a standard curve of FeSO₄ or Trolox concentration versus absorbance and determine the FRAP value of the sample, expressed as Fe²⁺ equivalents or Trolox equivalents.
Stability Testing of Formulations
To ensure the long-term stability of a cosmetic formulation containing 2,3,5-Trimethylphenol, a comprehensive stability testing program should be implemented.
Protocol for Accelerated Stability Testing
This testing is designed to predict the shelf life of a product by subjecting it to elevated temperature and humidity.
Conditions:
Temperature: 40°C ± 2°C
Relative Humidity: 75% ± 5%
Duration: 3 months
Parameters to Evaluate at 0, 1, 2, and 3 months:
Physical Characteristics: Appearance, color, odor, and texture.
pH: Measure the pH of the formulation.
Viscosity: Measure the viscosity using a viscometer.
Phase Separation: Visually inspect for any signs of emulsion instability (creaming, coalescence, or separation). A centrifuge test can be performed at each time point to accelerate the observation of phase separation.
Antioxidant Activity: Perform one of the antioxidant assays described above to determine if the efficacy of 2,3,5-Trimethylphenol is maintained over time.
Microbiological Analysis: Test for microbial contamination to ensure the preservative system remains effective.
Packaging Compatibility: Observe any changes to the packaging, such as discoloration, deformation, or leakage.
Potential Signaling Pathway Involvement
Phenolic compounds, in general, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[5] While direct evidence for 2,3,5-Trimethylphenol activating this pathway is limited in the provided search results, a hypothetical mechanism can be proposed based on the known actions of other phenolic antioxidants.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Oxidative stress or the presence of electrophilic compounds (which can be generated from the metabolism of some phenols) can cause Keap1 to release Nrf2.[6] Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: Hypothetical activation of the Nrf2-ARE pathway by 2,3,5-Trimethylphenol.
Safety and Toxicology
It is important to consider the safety profile of 2,3,5-Trimethylphenol when formulating personal care products.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the pure compound.
Avoid inhalation of dust.
Ensure adequate ventilation in the workspace.
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Conclusion
2,3,5-Trimethylphenol serves as an effective stabilizer in personal care products due to its antioxidant properties. Its efficacy can be quantitatively assessed using a variety of in-vitro assays, provided that appropriate sample preparation methods are employed to extract the compound from the complex cosmetic matrix. While it demonstrates utility in product preservation, its potential to cause skin and eye irritation necessitates careful formulation and safety assessment. Further research is warranted to elucidate its specific interactions with cellular antioxidant pathways, such as the Nrf2-ARE system, to fully understand its mechanism of action on the skin.
Application Notes and Protocols for the Oxidation of 2,3,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the experimental setup of the oxidation of 2,3,5-trimethylphenol (B45783). The primary p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of the oxidation of 2,3,5-trimethylphenol (B45783). The primary product of this oxidation is 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), a crucial intermediate in the synthesis of Vitamin E.[1][2] Various catalytic systems and reaction conditions are explored to offer a comprehensive guide for laboratory-scale synthesis.
Overview of the Reaction
The oxidation of 2,3,5-trimethylphenol (or its isomer 2,3,6-trimethylphenol) is a key chemical transformation for producing 2,3,5-trimethyl-1,4-benzoquinone. This process can be achieved using different oxidants, such as hydrogen peroxide or molecular oxygen, in the presence of a suitable catalyst. The selection of the catalyst and reaction conditions significantly influences the conversion of the starting material and the selectivity towards the desired product.
Experimental Setups and Protocols
Several catalytic systems have been demonstrated to be effective for the oxidation of 2,3,5-trimethylphenol. Below are detailed protocols for selected methods.
Protocol 1: Oxidation using a Cobalt-Based Solid Catalyst and Hydrogen Peroxide
This protocol describes the oxidation of 2,3,5-trimethylphenol using a cobalt-based catalyst supported on ZSM-5 zeolite (CoW12-ZSM-5) with hydrogen peroxide as the oxidant.[3]
Set up the glass flask reactor in a thermostatic bath equipped with a magnetic stirrer and a reflux condenser.
Add 0.1 g of the CoW12-ZSM-5 catalyst to the reactor.
Add the desired amount of 2,3,5-trimethylphenol and methanol (as solvent) to the reactor.
Set the reaction temperature to 60 °C.
Start the magnetic stirring.
Add the hydrogen peroxide solution to the reactor. A typical molar ratio of H₂O₂ to TMP is 5:1.[3][4]
Monitor the reaction progress by taking aliquots at different time intervals.
After completion of the reaction (e.g., 7 hours), separate the catalyst by filtration.
Analyze the products quantitatively using gas chromatography (GC) and qualitatively by mass spectrometry (GC-MS).[3]
Protocol 2: Oxidation using Fenton's Reagent
This protocol details the oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethylbenzoquinone using Fenton's reagent in an aqueous phase under mild conditions.[5]
Materials:
2,3,6-Trimethylphenol
Fenton's reagent (a solution of ferrous sulfate (B86663) (FeSO₄) and hydrogen peroxide)
Water (solvent)
Reaction vessel with temperature control
Procedure:
Dissolve 2,3,6-trimethylphenol in water in the reaction vessel.
Heat the solution to 45 °C.
Add the Fenton's reagent to the reaction mixture.
Maintain the reaction at 45 °C for 3 hours with continuous stirring.
Upon completion, the product can be extracted and purified.
This method has been reported to achieve nearly 99.9% selectivity for 2,3,5-trimethylbenzoquinone at 100% conversion of the starting material.[2][5][6]
Data Presentation
The following tables summarize the quantitative data from various experimental setups for the oxidation of trimethylphenol.
Table 1: Comparison of Different Catalytic Systems for Trimethylphenol Oxidation
The following diagram illustrates the oxidation of 2,3,5-trimethylphenol to its primary products, 2,3,5-trimethylhydroquinone (TMHQ) and 2,3,5-trimethyl-1,4-benzoquinone (TMBQ).
Application Notes and Protocols for the Purification of 2,3,5-Trimethylphenol by Crystallization
For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,5-Trimethylphenol (B45783) is a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients, not...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trimethylphenol (B45783) is a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients, notably as a precursor to antioxidants and vitamin E analogs. The purity of 2,3,5-trimethylphenol is critical for the successful synthesis of these downstream products, as isomeric impurities can lead to side reactions and lower yields. Crystallization is a robust and scalable method for the purification of 2,3,5-trimethylphenol, effectively removing process-related impurities and unwanted isomers.
These application notes provide a detailed protocol for the purification of 2,3,5-trimethylphenol by crystallization, including solvent selection, experimental procedures, and data presentation.
Physicochemical Properties of 2,3,5-Trimethylphenol
A thorough understanding of the physicochemical properties of 2,3,5-trimethylphenol is essential for developing an effective crystallization process.
Sparingly soluble in water; soluble in organic solvents such as ethanol (B145695), ether, and petroleum ether.[3]
Solvent Selection for Crystallization
The choice of solvent is the most critical parameter in developing a successful crystallization process. An ideal solvent should exhibit high solubility for 2,3,5-trimethylphenol at elevated temperatures and low solubility at lower temperatures, thus maximizing the recovery of the purified product upon cooling.
3.1. Solubility Data (Qualitative)
Based on available literature, the following solvents are suitable for the crystallization of 2,3,5-trimethylphenol:
Solvent
Solubility Profile
Reference
Ethanol
Good solubility at elevated temperatures, lower at room temperature.
Isopropyl Alcohol
Mentioned as a suitable solvent for recrystallization.
Mentioned as a suitable solvent for crystallization.
Ethanol/Water Mixtures
Can be optimized to achieve desired solubility profile.
3.2. Illustrative Solubility Data
Temperature (°C)
Solubility in 80% Ethanol ( g/100 mL) (Illustrative)
20
5
40
15
60
40
78 (Boiling Point)
95
Typical Impurity Profile
The primary synthesis route to 2,3,5-trimethylphenol involves the alkylation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). A common and challenging impurity in this process is the isomeric 2,4,5-trimethylphenol, which has a very similar boiling point, making purification by distillation difficult. Other potential impurities include unreacted starting materials and other isomeric trimethylphenols.
Impurity
Typical Concentration in Crude Product (Illustrative)
Separation Challenge
2,4,5-Trimethylphenol
1-5%
Similar boiling point, co-crystallization potential.
1,2,4-Trimethylbenzene
<1%
Volatile, can be partially removed by drying.
Other Trimethylphenol Isomers
<1%
Varying solubility may allow for removal.
Process Solvents
Variable
Removed during drying.
Experimental Protocols
5.1. Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol describes the purification of 2,3,5-trimethylphenol using ethanol as the crystallization solvent.
Materials:
Crude 2,3,5-trimethylphenol
Ethanol (95% or absolute)
Erlenmeyer flasks
Heating mantle or hot plate with a water bath
Magnetic stirrer and stir bar
Buchner funnel and flask
Filter paper
Spatula
Watch glass
Procedure:
Dissolution:
Place 10 g of crude 2,3,5-trimethylphenol into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
Add approximately 50 mL of ethanol to the flask.
Gently heat the mixture to near boiling (around 75-78 °C) while stirring until all the solid has dissolved.
If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
Hot Filtration (Optional):
If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot ethanol through it.
Quickly filter the hot solution of 2,3,5-trimethylphenol through the preheated funnel into the clean, hot flask.
Cooling and Crystallization:
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation of Crystals:
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
Turn on the vacuum and pour the cold crystal slurry into the funnel.
Use a spatula to transfer any remaining crystals from the flask.
Washing:
With the vacuum still on, wash the crystals with two small portions (5-10 mL each) of ice-cold ethanol to remove any residual soluble impurities.
Drying:
Leave the crystals in the Buchner funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.
Transfer the crystals to a watch glass, break up any large clumps, and allow them to air dry completely in a fume hood or in a vacuum oven at a low temperature (e.g., 40-50 °C).
5.2. Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is useful when a single solvent does not provide the ideal solubility profile.
Materials:
Same as Protocol 1, with the addition of deionized water.
Procedure:
Dissolution:
Dissolve the crude 2,3,5-trimethylphenol in a minimal amount of hot ethanol as described in Protocol 1.
Addition of Anti-solvent:
To the hot, clear solution, slowly add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
Add a few more drops of hot ethanol until the solution becomes clear again.
Cooling and Crystallization:
Follow the same cooling and crystallization procedure as in Protocol 1.
Isolation, Washing, and Drying:
Isolate the crystals by vacuum filtration.
Wash the crystals with a small amount of a cold ethanol/water mixture (with the same composition as the final crystallization solvent).
Dry the crystals as described in Protocol 1.
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the purification of 2,3,5-trimethylphenol by crystallization.
Caption: Workflow for the purification of 2,3,5-trimethylphenol.
Purity Analysis
The purity of the final product should be assessed using appropriate analytical techniques.
Analytical Technique
Purpose
Expected Result for Pure Product
Melting Point
Assess purity and confirm identity.
Sharp melting point range close to the literature value (92-95 °C).
Gas Chromatography (GC)
Quantify purity and detect volatile impurities.
Single major peak corresponding to 2,3,5-trimethylphenol (>99.5% area).
High-Performance Liquid Chromatography (HPLC)
Quantify purity and detect non-volatile impurities.
Single major peak corresponding to 2,3,5-trimethylphenol (>99.5% area).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Confirm chemical structure and identify impurities.
Spectrum consistent with the structure of 2,3,5-trimethylphenol with no significant impurity signals.
Troubleshooting
Problem
Possible Cause
Solution
Oiling out (formation of a liquid instead of solid)
Solution is supersaturated above the melting point of the compound.
Reheat the solution and add more solvent. Ensure slow cooling.
No crystals form upon cooling
Solution is not sufficiently saturated.
Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure 2,3,5-trimethylphenol.
Low recovery of purified product
Too much solvent was used. The compound has significant solubility in the cold solvent.
Use the minimum amount of hot solvent for dissolution. Ensure adequate cooling in an ice bath.
Colored crystals
Colored impurities are present.
Add a small amount of activated charcoal to the hot solution before hot filtration.
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
2,3,5-Trimethylphenol is a skin and eye irritant. Avoid contact with skin and eyes.
Organic solvents are flammable. Avoid open flames and use a heating mantle or steam bath for heating.
Consult the Safety Data Sheet (SDS) for 2,3,5-trimethylphenol and all solvents before use.
Application Notes and Protocols for the Purity Assessment of 2,3,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the analytical assessment of 2,3,5-Trimethylphenol purity. The protocols herein describe the use...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical assessment of 2,3,5-Trimethylphenol purity. The protocols herein describe the use of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques for the identification and quantification of 2,3,5-Trimethylphenol and its potential impurities.
Introduction
2,3,5-Trimethylphenol is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and antioxidants. Its purity is critical to ensure the quality, safety, and efficacy of the final products. This document outlines validated analytical methods for determining the purity of 2,3,5-Trimethylphenol and identifying potential process-related impurities and isomers.
Analytical Techniques
A summary of the primary analytical techniques for the purity assessment of 2,3,5-Trimethylphenol is provided below.
Technique
Purpose
Typical Purity (%)
Key Advantages
Gas Chromatography (GC-FID)
Primary method for quantitative purity analysis and separation of volatile impurities.
>98%
High resolution, sensitivity, and robustness for volatile compounds.
High-Performance Liquid Chromatography (HPLC-UV)
Orthogonal method for purity verification and analysis of non-volatile or thermally labile impurities.
>98%
Suitable for a wide range of compounds, offers different selectivity to GC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Identification of unknown impurities.
N/A
Provides structural information for impurity identification.
Spectroscopic Methods (FTIR, UV-Vis, NMR)
Qualitative identification and structural confirmation.
N/A
Confirms the identity of the bulk material.
Experimental Protocols
Detailed experimental protocols for the recommended analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quality control and quantitative determination of 2,3,5-Trimethylphenol purity.
Sample Preparation:
Accurately weigh approximately 50 mg of the 2,3,5-Trimethylphenol sample into a 50 mL volumetric flask.
Further dilute 1.0 mL of this solution to 10.0 mL with methanol for a final concentration of 100 µg/mL.
Instrumentation and Conditions:
Parameter
Value
Gas Chromatograph
Agilent 7890B or equivalent
Detector
Flame Ionization Detector (FID)
Column
HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas
Helium, 1.2 mL/min (constant flow)
Injector Temperature
270°C
Injection Volume
1 µL
Split Ratio
50:1
Oven Temperature Program
Initial 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Detector Temperature
300°C
Data Acquisition Time
22 minutes
Data Analysis:
The purity of 2,3,5-Trimethylphenol is determined by area normalization. The percentage purity is calculated by dividing the peak area of 2,3,5-Trimethylphenol by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method serves as an excellent orthogonal technique to GC for purity determination and is particularly useful for separating polar impurities. Based on methods for similar phenolic isomers, the following protocol is recommended.
Sample Preparation:
Accurately weigh approximately 10 mg of the 2,3,5-Trimethylphenol sample into a 10 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase to obtain a 1 mg/mL stock solution.
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
Parameter
Value
HPLC System
Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector
Column
Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase
Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
275 nm
Injection Volume
10 µL
Run Time
15 minutes
Data Analysis:
Purity is determined by area percent calculation, similar to the GC-FID method. The retention time for 2,3,5-Trimethylphenol should be determined using a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol is intended for the identification of potential impurities.
Sample Preparation:
Prepare the sample as described for the GC-FID method.
Instrumentation and Conditions:
The GC conditions are the same as for the GC-FID method. The mass spectrometer parameters are as follows:
Parameter
Value
Mass Spectrometer
Agilent 5977B or equivalent
Ionization Mode
Electron Ionization (EI)
Ionization Energy
70 eV
Mass Range
35 - 450 amu
Ion Source Temperature
230°C
Transfer Line Temperature
280°C
Data Analysis:
Mass spectra of impurity peaks are compared with a spectral library (e.g., NIST) for tentative identification. Confirmation of impurity identity requires analysis of a corresponding reference standard. Potential process-related impurities include other trimethylphenol isomers (e.g., 2,3,6-trimethylphenol, 2,4,5-trimethylphenol) and residual starting materials.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the purity assessment of 2,3,5-Trimethylphenol. This data is based on typical Certificates of Analysis for commercially available high-purity material.
Analytical Method
Parameter
Specification
GC-FID
Purity (by area %)
≥ 99.0%
HPLC-UV
Purity (by area %)
≥ 99.0%
GC-MS
Individual Impurity
≤ 0.5%
Total Impurities
≤ 1.0%
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of 2,3,5-Trimethylphenol.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
Application
Application Notes and Protocols for Formulation of Antioxidant Additives Using 2,3,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing 2,3,5-Trimethylphenol as an antioxidant additive. The information presented here is inten...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,3,5-Trimethylphenol as an antioxidant additive. The information presented here is intended for research and development purposes, offering detailed protocols for formulation, evaluation of antioxidant efficacy, and an exploration of the underlying biochemical pathways.
Introduction to 2,3,5-Trimethylphenol as an Antioxidant
2,3,5-Trimethylphenol is a phenolic compound recognized for its antioxidant properties.[1] It serves as a crucial intermediate in the synthesis of various valuable compounds, including Vitamin E (alpha-tocopherol), a potent natural antioxidant.[2] Its structure, featuring a hydroxyl group on a benzene (B151609) ring with three methyl substituents, allows it to effectively scavenge free radicals and inhibit oxidative degradation processes. This characteristic makes it a valuable additive in various industrial and pharmaceutical applications, such as enhancing the stability of plastics, rubbers, and personal care products.[1]
Physicochemical Properties of 2,3,5-Trimethylphenol
A summary of the key physicochemical properties of 2,3,5-Trimethylphenol is provided in the table below.
In Vitro Antioxidant Activity of 2,3,5-Trimethylphenol
The antioxidant capacity of 2,3,5-Trimethylphenol can be evaluated using various in vitro assays. While specific quantitative data for 2,3,5-Trimethylphenol is not extensively available in the public domain, the following table provides a comparative overview of typical values for similar phenolic antioxidants. Researchers are encouraged to perform these assays to determine the specific activity of their 2,3,5-Trimethylphenol formulations.
Assay
Principle
Typical IC₅₀/ORAC Value (for similar phenolic antioxidants)
Measures the reduction of the pre-formed ABTS radical cation by an antioxidant.
IC₅₀ values are typically in the µg/mL range for potent antioxidants.[6]
FRAP (Ferric Reducing Antioxidant Power) Assay
Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Results are often expressed as equivalents of a standard antioxidant like Trolox or ascorbic acid.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Values are expressed as Trolox equivalents (TE).
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed protocols for the most common in vitro antioxidant assays, which can be adapted to evaluate 2,3,5-Trimethylphenol.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.
Prepare a series of concentrations of 2,3,5-Trimethylphenol in methanol.
Use a known antioxidant, such as Butylated Hydroxytoluene (BHT) or Trolox, as a positive control.
Assay Procedure:
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
Add 100 µL of the different concentrations of 2,3,5-Trimethylphenol, positive control, or methanol (as a blank) to the respective wells.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Data Analysis:
Calculate the percentage of radical scavenging activity using the following formula:
Plot the percentage of inhibition against the concentration of 2,3,5-Trimethylphenol to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The presence of an antioxidant reduces the ABTS•⁺, leading to a decolorization that is measured spectrophotometrically.
Protocol:
Reagent Preparation:
Prepare a 7 mM stock solution of ABTS and a 2.45 mM stock solution of potassium persulfate.
To generate the ABTS•⁺, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
Dilute the ABTS•⁺ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
Prepare a series of concentrations of 2,3,5-Trimethylphenol in methanol or PBS.
Assay Procedure:
Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the different concentrations of 2,3,5-Trimethylphenol or a standard antioxidant.
Incubate the mixture at room temperature for 6 minutes.
Measure the absorbance at 734 nm.
Data Analysis:
Calculate the percentage of inhibition as described for the DPPH assay.
Determine the IC₅₀ value from the dose-response curve.
Formulation of 2,3,5-Trimethylphenol as an Antioxidant Additive in Polymers
Phenolic antioxidants like 2,3,5-Trimethylphenol are commonly incorporated into polymers such as polypropylene (B1209903) and polyethylene (B3416737) to enhance their thermal and oxidative stability.[8]
General Formulation Protocol
Materials:
Polymer resin (e.g., polypropylene pellets)
2,3,5-Trimethylphenol powder
Secondary antioxidant (e.g., a phosphite-based antioxidant, optional but recommended for synergistic effects)
Internal mixer or twin-screw extruder
Protocol:
Pre-blending: Dry the polymer pellets in a vacuum oven to remove moisture. In a separate container, thoroughly mix the desired amount of 2,3,5-Trimethylphenol (typically 0.1-1.0% by weight) and any secondary antioxidant with the polymer pellets.
Melt Compounding: Process the pre-blended mixture in an internal mixer or a twin-screw extruder at a temperature above the melting point of the polymer. This ensures homogeneous dispersion of the antioxidant within the polymer matrix.
Specimen Preparation: The compounded polymer can then be processed into the desired form (e.g., films, molded parts) for further testing.
Caption: Workflow for incorporating 2,3,5-Trimethylphenol into a polymer matrix.
Stability Testing of Formulated Antioxidant Additives
Accelerated aging tests are crucial for evaluating the long-term effectiveness of antioxidant additives.
Accelerated Oven Aging Protocol
Principle: This method simulates the long-term oxidative degradation of a polymer at an accelerated rate by exposing it to elevated temperatures in the presence of air.
Protocol:
Sample Preparation: Prepare standardized test specimens (e.g., dumbbell-shaped tensile bars) from the polymer formulation containing 2,3,5-Trimethylphenol.
Aging: Place the specimens in a forced-air convection oven at a constant elevated temperature (e.g., 110°C, 130°C, or 150°C). The choice of temperature depends on the polymer type and the desired acceleration factor.[9]
Evaluation: At regular intervals, remove a set of specimens from the oven and evaluate their properties. Key properties to monitor include:
Mechanical Properties: Tensile strength, elongation at break. A significant decrease in these properties indicates degradation.
Oxidative Induction Time (OIT): Measured by differential scanning calorimetry (DSC), OIT indicates the remaining antioxidant activity.
Color Change: Yellowness index can be measured to assess discoloration.
Signaling Pathway: Nrf2 Activation by Phenolic Antioxidants
Phenolic compounds, including likely 2,3,5-Trimethylphenol, are known to exert their protective effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[10][11][12][13]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[13] In the presence of oxidative stress or electrophilic compounds like phenolic antioxidants, Keap1 is modified, leading to the release of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[10][11][13] This leads to an enhanced cellular defense against oxidative damage.
Caption: The Keap1-Nrf2-ARE signaling pathway activated by phenolic antioxidants.
Conclusion
2,3,5-Trimethylphenol is a promising antioxidant additive with applications in various fields. The protocols and information provided in these application notes offer a framework for researchers to formulate and evaluate its efficacy. Further studies are encouraged to generate specific quantitative data on the antioxidant activity of 2,3,5-Trimethylphenol and to explore its full potential in different formulations and biological systems.
Synthesis of 2,3,5-Trimethylbenzoquinone from 2,3,5-Trimethylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,5-Trimethylbenzoquinone is a valuable chemical intermediate, notably serving as a key precursor in the synthesis of Vitamin E (α-tocopherol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trimethylbenzoquinone is a valuable chemical intermediate, notably serving as a key precursor in the synthesis of Vitamin E (α-tocopherol) and its analogues. The selective oxidation of substituted phenols is a critical transformation in organic synthesis. This document provides detailed application notes and experimental protocols for the synthesis of 2,3,5-trimethylbenzoquinone via the oxidation of 2,3,5-trimethylphenol (B45783). While the oxidation of 2,3,6-trimethylphenol (B1330405) is a more commonly cited industrial route, this note focuses on the direct oxidation of the 2,3,5-trimethylphenol isomer, a viable pathway demonstrated in recent chemical literature.
Two primary catalytic methods are presented herein, both utilizing hydrogen peroxide as a green and effective oxidizing agent:
Heterogeneous catalysis with a spinel CuCo2O4 catalyst.
Heterogeneous catalysis using a cobalt-based solid catalyst (CoW12-ZSM-5).
These methods offer pathways to the desired product under relatively mild conditions. The selection of the appropriate method may depend on factors such as catalyst availability, desired reaction scale, and downstream processing considerations.
Catalytic Oxidation Pathways
The synthesis of 2,3,5-trimethylbenzoquinone from 2,3,5-trimethylphenol involves the selective oxidation of the phenolic hydroxyl group and the aromatic ring. The proposed general transformation is depicted below:
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing 2,3,5-Trimethylphenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,3,5-Trimet...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,3,5-Trimethylphenol (B45783).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2,3,5-Trimethylphenol?
A1: The two main strategies for producing 2,3,5-Trimethylphenol are:
Isomerization of 2,3,6-Trimethylphenol (B1330405): This is a high-yield method that involves the rearrangement of 2,3,6-Trimethylphenol in the presence of a strong Lewis acid catalyst, such as aluminum trihalide.[1] This process is often favored for its high selectivity and the good quality of the final product.[1]
Separation from Alkyl Phenol (B47542) Mixtures: An older, more traditional method involves the fractional distillation of crude alkyl phenol mixtures derived from coal tar or cracked petroleum distillates.[2] A specific fraction rich in 2,3,5- and 2,4,5-trimethylphenols is collected, and the desired 2,3,5-isomer is then isolated through controlled crystallization.[2]
Q2: What are the critical parameters affecting the yield in the isomerization of 2,3,6-Trimethylphenol?
A2: The key factors influencing the yield and purity of 2,3,5-Trimethylphenol via isomerization are:
Catalyst Concentration: The molar ratio of aluminum trihalide to 2,3,6-Trimethylphenol is crucial. A ratio of 1:1 to 3:1 is recommended.[1]
Reaction Temperature: The optimal temperature range is between 90°C and 170°C.[1]
Solvent: The reaction can proceed with or without a solvent. Aromatic solvents like xylene or aliphatic solvents like cyclohexane (B81311) can be used.[1]
Reaction Time: A sufficient reaction time (e.g., 5 hours) is necessary to ensure complete rearrangement.[1]
Q3: What are the common impurities and byproducts in 2,3,5-Trimethylphenol synthesis?
A3: Common impurities include other trimethylphenol isomers, such as 2,3,6-trimethylphenol (unreacted starting material) and 2,4,5-trimethylphenol (B3029030).[2] In synthesis routes involving methylation of simpler phenols, a wider range of methylated byproducts can also be formed.[1]
Q4: What are the recommended purification methods for crude 2,3,5-Trimethylphenol?
A4: The most effective purification techniques are:
Recrystallization: This is a highly effective method for purifying the crude solid product. Solvents such as isopropyl alcohol or ethyl alcohol have been successfully used.[2]
Fractional Distillation: This is essential when starting from complex mixtures like coal tar distillates to isolate a fraction with a boiling point close to that of 2,3,5-Trimethylphenol (230-231°C).[2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of 2,3,5-Trimethylphenol.
Issue 1: Low Yield in Isomerization Reaction
Possible Cause
Troubleshooting Step
Inactive Catalyst
Use anhydrous aluminum trihalide. Ensure it has not been deactivated by exposure to moisture.
Suboptimal Temperature
Verify the reaction temperature is within the optimal range of 90-170°C using a calibrated thermometer.[1]
Insufficient Reaction Time
Increase the reaction time to ensure the rearrangement has gone to completion. Monitor the reaction progress using GC or TLC.
Incorrect Reactant/Catalyst Ratio
Ensure the molar ratio of aluminum trihalide to 2,3,6-trimethylphenol is between 1:1 and 3:1.[1]
Issue 2: Product Contamination with Isomers
Possible Cause
Troubleshooting Step
Incomplete Isomerization
If 2,3,6-trimethylphenol is a major contaminant, increase the reaction time, temperature, or catalyst concentration.
Co-crystallization of Isomers
During purification by crystallization, control the cooling rate. Slow cooling is preferable. Ensure the crystallization temperature is not too low, as this can cause other isomers like 2,4,5-trimethylphenol to precipitate.[2]
Inefficient Fractional Distillation
When separating from a mixture, use a distillation column with a high number of theoretical plates to achieve better separation of isomers with close boiling points.
Issue 3: Difficulty in Product Purification
Possible Cause
Troubleshooting Step
Oily Product Instead of Crystals
This may be due to the presence of impurities depressing the melting point. Try purifying a small sample by column chromatography before attempting recrystallization again.
Colored Product
Colored impurities can sometimes be removed by treating the solution with activated charcoal before the final recrystallization step.[4]
Poor Recovery from Recrystallization
The chosen solvent may be too good, leading to high solubility even at low temperatures. Try a different solvent or a solvent mixture. Ensure you are not using an excessive volume of solvent.
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trimethylphenol via Isomerization of 2,3,6-Trimethylphenol
This protocol is adapted from a patented method.[1]
In a 250 mL three-necked flask equipped with a stirrer, add 68 g of 2,3,6-Trimethylphenol and 68 g of xylene. Stir until the solid is fully dissolved.
In batches, carefully add 166 g of anhydrous aluminum trichloride to the solution.
Heat the reaction mixture to 130°C and maintain this temperature for 5 hours.
Cool the reaction mixture to 50°C and slowly dilute it with 200 g of water.
Separate the organic phase. Extract the aqueous phase once with 50 g of xylene.
Combine the organic phases and wash with 50 g of water.
Dry the organic phase over anhydrous sodium sulfate.
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
The crude product can be further purified by recrystallization from a suitable solvent like cyclohexane to yield high-purity 2,3,5-Trimethylphenol (purity can exceed 99%).[1]
Protocol 2: Isolation of 2,3,5-Trimethylphenol by Fractional Distillation and Crystallization
This protocol is based on a method for separating the compound from alkyl phenol mixtures.[2]
Procedure:
Fractional Distillation: Subject a crude alkyl phenol mixture to fractional distillation. Collect the fraction boiling between 234°C and 239°C. This fraction will be enriched in 2,3,5-trimethylphenol and 2,4,5-trimethylphenol.[2]
Crystallization:
Allow the collected fraction to stand at a controlled temperature, preferably between 5°C and 25°C.[2] Seeding with a small crystal of pure 2,3,5-trimethylphenol can accelerate crystallization.
Crystals of 2,3,5-trimethylphenol will form. Avoid temperatures below 0°C to prevent the co-crystallization of 2,4,5-trimethylphenol.[2]
Isolation: Separate the crystals from the mother liquor by filtration or centrifugation.
Recrystallization: Dissolve the crude crystals in a minimal amount of hot isopropyl alcohol or ethyl alcohol. Allow the solution to cool slowly to form purified crystals of 2,3,5-trimethylphenol.[2]
Filter the purified crystals and dry them.
Data and Visualizations
Table 1: Reaction Conditions for Isomerization of 2,3,6-Trimethylphenol
Reducing side-product formation in trimethylphenol synthesis
Technical Support Center: Trimethylphenol Synthesis Welcome to the technical support center for trimethylphenol (TMP) synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and deta...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Trimethylphenol Synthesis
Welcome to the technical support center for trimethylphenol (TMP) synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their reactions and minimize the formation of unwanted side-products. The primary focus is on the vapor-phase alkylation of phenol (B47542) with methanol (B129727), a common industrial method for producing 2,4,6-trimethylphenol (B147578) (Mesitol).
Q1: My reaction is producing a high percentage of tetramethylphenols and other heavily alkylated species. How can I prevent this over-alkylation?
A1: Over-alkylation is typically caused by an excessive methanol concentration, high reaction temperatures, or extended residence times. To mitigate this:
Adjust Reactant Ratio: The molar ratio of methanol to phenol is a critical parameter. A high excess of methanol drives the reaction towards exhaustive methylation. It is recommended to use a methanol-to-phenol molar ratio based on the theoretical number of methyl groups to be introduced (3 for phenol to 2,4,6-TMP). Ratios of 0.5 to 5 times the theoretical molar amount of methanol are suggested, with a more optimal range being 1 to 3 times.[1]
Control Temperature: High temperatures can increase the rate of all methylation steps, including the final step to tetramethylphenol. For 2,4,6-TMP synthesis over magnesium oxide (MgO) catalysts, temperatures between 400°C and 500°C are optimal.[1] Temperatures approaching the upper limit of this range can lead to decomposition of methanol and increased side reactions, reducing the desired product yield.[1]
Optimize Flow Rate: Decrease the contact time of the reactants with the catalyst. In a flow reactor, this can be achieved by increasing the Weight Hourly Space Velocity (WHSV). However, a balance must be struck, as too short a residence time will lead to incomplete conversion.
Q2: The regioselectivity of my reaction is poor, and I am getting a mixture of trimethylphenol isomers instead of the desired 2,4,6-TMP.
A2: Regioselectivity in phenol alkylation is primarily controlled by the catalyst and reaction temperature.
Catalyst Choice: For selective synthesis of 2,4,6-TMP, catalysts that favor ortho- and para-alkylation are required. Magnesium oxide (MgO) and modified MgO catalysts are highly effective for this purpose.[1][2] Catalysts containing gallium oxide (Ga₂O₃), sometimes in combination with MgO, have also been shown to be effective.[3]
Temperature Influence: Temperature can influence the position of methylation. For MgO catalysts, temperatures near the lower end of the 400-500°C range may not promote p-methylation at a sufficient rate.[1] Conversely, very high temperatures can activate different sites and reduce selectivity. The optimal temperature for maximizing 2,4,6-TMP yield over MgO is often around 450°C.[1]
Q3: My conversion rate is low, resulting in a high concentration of unreacted phenol and partially methylated intermediates like cresols and xylenols.
A3: Low conversion can be attributed to several factors, including reaction conditions and catalyst efficacy.
Increase Residence Time: A low conversion rate may indicate that the reactants are not in contact with the catalyst long enough. To address this, you can decrease the flow rate of the gaseous mixture over the catalyst. A recommended flow rate (WHSV) is not higher than 0.4 grams of reactants per gram of catalyst per hour.[1]
Verify Temperature: Ensure the reaction temperature is within the optimal range of 420°C - 490°C.[1] Temperatures below 400°C can significantly decrease the reaction rate and the yield of both 2,4,6-TMP and its precursor, 2,6-xylenol.[1]
Check Catalyst Activity: The catalyst may be deactivated or may not have been prepared/activated correctly. For MgO catalysts, calcination at temperatures between 400°C and 700°C is crucial for achieving catalytic activity.[1] If the catalyst has been used for an extended period, regeneration or replacement may be necessary.
Q4: What are the most critical parameters to control for maximizing the yield of 2,4,6-trimethylphenol?
A4: The successful synthesis of 2,4,6-trimethylphenol with high selectivity involves the careful control of four key parameters:
Temperature: The ideal range is 420°C to 490°C.[1]
Pressure: The reaction can be performed at pressures ranging from 0.5 to 20 atmospheres, with a preferred range of 1 to 16 atmospheres.[1]
Methanol-to-Phenol Molar Ratio: Use 1 to 3 times the theoretical molar amount of methanol needed for the methylation.[1]
Space Velocity (WHSV): A flow rate not exceeding 0.4 g (reactants) / g (catalyst) / hour is recommended to ensure sufficient contact time.[1]
Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on product yield and selectivity in the synthesis of 2,4,6-trimethylphenol from phenol and methanol over a magnesium oxide catalyst.
Table 1: Effect of Reaction Temperature on Product Yield
(Conditions: Pressure = 1 atm, WHSV = 0.11 hr⁻¹, Methanol/Phenol Molar Ratio = 6.9)
Reaction Temperature (°C)
Phenol Conversion (%)
2,6-Xylenol Yield (mol %)
2,4,6-TMP Yield (mol %)
Other Products (mol %)
350
97.5
11.2
34.5
51.8
400
99.8
15.6
55.4
28.8
450
100
10.5
71.5
18.0
500
100
25.4
51.3
23.3
550
100
45.1
20.2
34.7
Data adapted from U.S. Patent 3,968,172A.[1] "Other Products" include cresols, other xylenol/TMP isomers, and tetramethylphenols.
Table 2: Effect of Methanol/Phenol Molar Ratio on Product Yield
(Conditions: Temperature = 450°C, Pressure = 1 atm, WHSV = 0.11 hr⁻¹)
Methanol/Phenol Molar Ratio
Phenol Conversion (%)
2,6-Xylenol Yield (mol %)
2,4,6-TMP Yield (mol %)
Other Products (mol %)
3.4 (1.1x theoretical)
99.1
14.5
60.5
24.1
6.9 (2.3x theoretical)
100
10.5
71.5
18.0
10.3 (3.4x theoretical)
100
7.8
68.2
24.0
13.8 (4.6x theoretical)
100
5.5
63.5
31.0
Data adapted from U.S. Patent 3,968,172A.[1] The theoretical molar ratio to convert phenol to 2,4,6-TMP is approximately 3.0.
Visualizations
Reaction Pathways
The following diagram illustrates the primary synthesis route from phenol to 2,4,6-trimethylphenol and highlights the formation of key intermediates and side-products.
Figure 1. Simplified reaction pathway for the methylation of phenol.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues related to high side-product formation during trimethylphenol synthesis.
Figure 2. Decision tree for troubleshooting side-product formation.
Experimental Protocol: Vapor-Phase Synthesis of 2,4,6-Trimethylphenol
This protocol describes a general method for the synthesis of 2,4,6-trimethylphenol via the vapor-phase alkylation of phenol with methanol over a magnesium oxide catalyst in a fixed-bed flow reactor.
1. Catalyst Preparation:
Obtain or prepare magnesium hydroxide (B78521) or basic magnesium carbonate.
Place the magnesium compound in a furnace for calcination.
Heat the material in an atmosphere containing molecular oxygen (e.g., air) at a temperature between 450°C and 650°C for 2-4 hours.[1] This process converts the precursor into catalytically active magnesium oxide (MgO).
Allow the catalyst to cool, then gently crush and sieve to a uniform particle size suitable for packing the reactor tube.
2. Reaction Apparatus Setup:
Use a fixed-bed reactor, typically a stainless steel or quartz tube, mounted vertically inside a tube furnace with a programmable temperature controller.
Pack the reactor tube with a known amount of the prepared MgO catalyst, securing it in place with quartz wool plugs.
Connect a feed delivery system, consisting of a high-pressure liquid pump (e.g., HPLC pump), to introduce the liquid reactant mixture.
The reactor outlet should be connected to a condenser system (e.g., a cold trap or a series of condensers) to collect the liquid product. A back-pressure regulator can be used to control the system pressure.
Non-condensable gases can be vented or collected for analysis.
3. Reaction Procedure:
Heat the reactor to the desired reaction temperature (e.g., 450°C) under a flow of an inert gas like nitrogen.[3]
Prepare the liquid feed mixture by combining phenol and methanol in the desired molar ratio (e.g., 1:6.9).[1]
Once the reactor temperature is stable, start pumping the liquid feed mixture into a pre-heating zone or directly into the top of the reactor at a constant, calibrated flow rate to achieve the target WHSV (e.g., 0.11 hr⁻¹).[1] The liquid will vaporize upon entering the hot reactor.
Maintain the system at the desired pressure (e.g., 1 atm) using the back-pressure regulator.[1]
Allow the reaction to run for a set period, collecting the condensed liquid product in the cold trap. It is advisable to let the reaction stabilize for an initial period before collecting samples for analysis.
4. Product Analysis and Work-up:
The collected liquid product mixture will contain the desired 2,4,6-trimethylphenol, unreacted starting materials, water, and various side-products.
Analyze the composition of the product mixture using Gas Chromatography (GC) with a suitable capillary column (e.g., HP-5) and an internal standard (e.g., n-decane) for quantification.[3]
Calculate the phenol conversion, product yields, and selectivities based on the GC analysis.
Purification of 2,4,6-trimethylphenol from the crude product mixture can be achieved by fractional distillation.
Technical Support Center: Separation of 2,3,5- and 2,4,5-Trimethylphenol
Welcome to the technical support center for the separation of 2,3,5- and 2,4,5-trimethylphenol (B3029030). This resource is designed for researchers, scientists, and drug development professionals to address the common c...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the separation of 2,3,5- and 2,4,5-trimethylphenol (B3029030). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the separation of these closely related isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2,3,5- and 2,4,5-trimethylphenol so challenging?
A1: The primary challenge lies in the very similar physical properties of these two isomers. They have nearly identical boiling points and only a slight difference in melting points, which makes conventional separation techniques like fractional distillation difficult.[1]
Q2: What are the most common methods for separating these isomers?
A2: The most frequently employed methods are fractional crystallization and chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the scale of the separation and the required purity of the final product.
Q3: Which separation method is generally preferred?
A3: For larger scale purifications, fractional crystallization is often a practical choice due to its scalability. For analytical purposes or when very high purity is required for smaller quantities, chromatographic methods like HPLC are typically more suitable.[2]
Troubleshooting Guides
Fractional Crystallization
Problem: Low yield of the desired isomer.
Possible Cause: The cooling process may be too rapid, leading to the co-crystallization of both isomers.
Solution: Employ a slower, more controlled cooling rate. This can be achieved by insulating the crystallization vessel or using a programmable cooling bath.
Problem: The resulting crystals are of low purity.
Possible Cause 1: The solvent choice may not be optimal for selectively crystallizing one isomer over the other.
Solution 1: Experiment with different solvent systems. A good starting point is a solvent in which the desired isomer has lower solubility at cooler temperatures compared to the undesired isomer. Mixtures of solvents can also be effective.
Possible Cause 2: Impurities in the initial mixture may be interfering with the crystallization process.[3]
Solution 2: Consider a preliminary purification step, such as distillation or a simple column chromatography, to remove significant impurities before proceeding with crystallization.
Problem: No crystals are forming, or the compound is "oiling out".
Possible Cause 1: The solution may be too dilute (too much solvent was added).[4]
Solution 1: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
Possible Cause 2: The solution may be supersaturated.
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired isomer.[4]
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Problem: Poor resolution between the 2,3,5- and 2,4,5-trimethylphenol peaks.
Possible Cause 1 (GC & HPLC): The column stationary phase is not providing sufficient selectivity for the isomers.
Solution 1 (GC & HPLC): Select a column with a different stationary phase chemistry. For these isomers, a column with a polar stationary phase may offer better separation.
Possible Cause 2 (GC): The temperature program is not optimized.[5]
Solution 2 (GC): Adjust the temperature ramp rate. A slower ramp rate can often improve the separation of closely eluting compounds.
Possible Cause 3 (HPLC): The mobile phase composition is not optimal.
Solution 3 (HPLC): Modify the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of organic solvent (like acetonitrile) to water can significantly impact resolution.[2]
Problem: Tailing or fronting of peaks.
Possible Cause 1: The column may be overloaded.[6]
Solution 1: Reduce the injection volume or dilute the sample.[6]
Possible Cause 2: Active sites on the column or in the inlet are interacting with the analytes.
Solution 2: Use a deactivated inlet liner for GC. For both GC and HPLC, column aging can lead to active sites; trimming the column (for GC) or replacing it may be necessary.[7]
Data Presentation
Table 1: Physical Properties of 2,3,5- and 2,4,5-Trimethylphenol
Soluble in alcohol; sparingly soluble in water.[13]
Soluble in organic solvents like ethanol, ether, and benzene; limited solubility in water.[11]
Experimental Protocols
Protocol: Separation of 2,3,5- and 2,4,5-Trimethylphenol by Fractional Crystallization
This protocol is a general guideline and may require optimization based on the specific composition of your isomer mixture.
Dissolution: In a suitable flask, dissolve the mixture of 2,3,5- and 2,4,5-trimethylphenol in a minimal amount of a suitable hot solvent (e.g., isopropyl alcohol or petroleum ether).[1][12] Add the solvent gradually until the solid is just dissolved.
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To further promote crystallization, the flask can then be placed in an ice bath or a refrigerator. A slow cooling process is crucial for selective crystallization.
Isolation of Crystals: Once a significant amount of crystals has formed, isolate them from the mother liquor by vacuum filtration.
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analysis: Analyze the purity of the crystals and the mother liquor using a suitable analytical technique, such as GC or HPLC, to determine the effectiveness of the separation.
Recrystallization (Optional): If the desired purity is not achieved, a second recrystallization of the obtained crystals can be performed.
Technical Support Center: Improving HPLC Resolution of Trimethylphenol Isomers
Welcome to the technical support center for the chromatographic analysis of trimethylphenol isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, sci...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the chromatographic analysis of trimethylphenol isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the HPLC separation of these closely related compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Complete Co-elution or Poor Resolution of Trimethylphenol Isomers
Q: My chromatogram shows a single broad peak, or multiple poorly resolved peaks, for my mixture of trimethylphenol isomers on a standard C18 column. How can I improve the separation?
A: This is a common challenge due to the high structural similarity of positional isomers.[1] Standard C18 columns, which primarily separate based on hydrophobicity, are often insufficient for resolving compounds with very similar logP values.[1] To improve resolution, you need to introduce different separation mechanisms.
Recommended Solutions:
Change the Stationary Phase: This is the most powerful way to alter selectivity.[2]
Switch to a Phenyl-based Column (e.g., Phenyl-Hexyl): Phenyl columns are highly recommended for separating aromatic isomers.[2][3] The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the trimethylphenol isomers, providing a different selectivity mechanism compared to the hydrophobic interactions of a C18 column.[2][3][4] This is often the most effective solution for resolving positional isomers that are difficult to separate on C18 columns.[2][5]
Optimize the Mobile Phase:
Change the Organic Modifier: If you are using acetonitrile (B52724), switching to methanol (B129727) can enhance π-π interactions on a phenyl column, which may improve resolution.[2][6] Acetonitrile's π-electrons can sometimes weaken the π-π interactions between the analyte and the phenyl stationary phase.[2][7]
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., from 70% to 60% methanol) to increase the retention factor (k'). This gives the isomers more time to interact with the stationary phase, which can lead to better separation.[8] Aim for k' values between 2 and 10 for optimal resolution.
Gradient Elution: If your sample contains isomers with a wider range of polarities, a shallow gradient elution can improve separation and peak shape.[9]
Adjust the Column Temperature:
Increase or Decrease Temperature: Temperature can affect selectivity, sometimes in unpredictable ways.[7][10] Experiment with different column temperatures (e.g., 25°C, 40°C, 50°C). A change of even a few degrees can sometimes be enough to resolve two closely eluting peaks.[10][11] Lowering the temperature generally increases retention and may improve resolution for some isomer pairs.[10]
Issue 2: Peak Tailing for Trimethylphenol Peaks
Q: My trimethylphenol peaks are showing significant tailing, which is affecting integration and resolution. What is the cause and how can I fix it?
A: Peak tailing for phenolic compounds is often caused by secondary interactions between the phenolic hydroxyl group and active sites on the silica (B1680970) backbone of the HPLC column, such as residual silanols.[12][13]
Recommended Solutions:
Mobile Phase Modification:
Low pH Mobile Phase: Add a small amount of an acidic modifier like formic acid or phosphoric acid (e.g., 0.1%) to the mobile phase.[14] This will suppress the ionization of residual silanol (B1196071) groups on the stationary phase, minimizing the secondary ionic interactions that cause peak tailing.[12][15]
Use a Buffer: If working at a controlled pH is necessary, use a buffer with a pH between 2.5 and 3.5.[15]
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are effectively end-capped have fewer free silanol groups, which significantly reduces peak tailing for polar and basic compounds.[12]
Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column and cause peak distortion.[16] Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's recommended cleaning procedure.[17] Using a guard column can help prevent contamination of the analytical column.[16]
Issue 3: Inconsistent Retention Times
Q: I am observing shifts in the retention times of my trimethylphenol isomers between different runs. What could be causing this instability?
A: Fluctuations in retention time are often due to a lack of equilibration, changes in mobile phase composition, or temperature variations.[10]
Recommended Solutions:
Ensure Proper Column Equilibration: Before starting a sequence of analyses, equilibrate the column with the initial mobile phase for a sufficient amount of time (at least 10-15 column volumes). This is especially important when using buffered mobile phases or after changing solvents.
Mobile Phase Preparation:
Premix Mobile Phase: If using an isocratic method, prepare the mobile phase in a single batch to avoid variations from online mixing.
Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump and detector, which can cause flow rate and pressure fluctuations.[9]
Control Column Temperature: Use a column oven to maintain a constant temperature.[10] Even small fluctuations in ambient laboratory temperature can affect retention times, especially for methods run at or near room temperature.[11]
Check for Leaks: Inspect the HPLC system for any leaks, as these can cause pressure and flow rate instability, leading to retention time shifts.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate trimethylphenol isomers by HPLC?
Positional isomers like 2,4,6-trimethylphenol, 2,3,5-trimethylphenol, and 2,3,6-trimethylphenol (B1330405) have identical chemical formulas and molecular weights, and very similar physicochemical properties such as polarity and hydrophobicity.[1] Standard reversed-phase HPLC on a C18 column separates compounds primarily based on hydrophobicity. Since the trimethylphenol isomers have very similar hydrophobic characteristics, they tend to elute very close to each other, often resulting in co-elution.[1] Achieving separation requires a chromatographic system that can exploit the subtle differences in their shape and electron distribution.[5]
Q2: What is the best type of column for separating trimethylphenol isomers?
While a definitive "best" column can be application-specific, phenyl-based columns (e.g., Phenyl-Hexyl, PFP) are generally the most successful for separating aromatic positional isomers.[2][3] These columns offer an alternative separation mechanism to the standard C18 phase. The phenyl groups on the stationary phase allow for π-π interactions with the aromatic ring of the trimethylphenols, providing selectivity based on the differences in the electron density and spatial arrangement of the methyl groups on the phenol (B47542) ring.[3][4]
Q3: How does temperature affect the separation of these isomers?
Temperature influences several factors in an HPLC separation:
Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which reduces backpressure and can allow for faster flow rates.[18][19]
Mass Transfer: Increased temperature improves the rate of mass transfer of the analytes between the mobile and stationary phases, which can lead to sharper peaks and better efficiency.[18]
Selectivity: Temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase.[11][19] This can change the relative retention of the isomers and, in some cases, improve resolution. However, the effect on selectivity can be unpredictable and may either improve or worsen the separation of a critical pair of isomers.[7]
Q4: Should I use acetonitrile or methanol as the organic modifier?
The choice between acetonitrile and methanol can significantly impact selectivity, especially on a phenyl column.[2][6]
On a C18 column, both can be effective, and the choice often comes down to which solvent provides the better overall resolution for the specific mixture.
On a phenyl column,methanol is often preferred.[2][7] Acetonitrile has a double bond and can participate in π-π interactions, which may interfere with the desired interactions between the trimethylphenol isomers and the phenyl stationary phase.[7] Methanol does not have this property and can therefore allow for more effective π-π interactions, leading to better selectivity.[2][6]
Q5: What is a good starting point for method development?
A good starting point is to screen two different column chemistries (e.g., a C18 and a Phenyl-Hexyl) with a generic gradient using both methanol and acetonitrile as the organic modifier. This will give you a broad overview of the potential selectivity differences and guide you toward the most promising conditions for further optimization.
Data Presentation
The following table summarizes the expected performance differences between a standard C18 column and a Phenyl-Hexyl column for the separation of trimethylphenol isomers, based on established chromatographic principles.
Parameter
Method 1: Reversed-Phase C18 Column
Method 2: Phenyl-Hexyl Column
Rationale
Primary Interaction
Hydrophobic interactions
Hydrophobic and π-π interactions
Phenyl columns offer an additional separation mechanism crucial for aromatic isomers.[3][5]
Expected Resolution (Rs)
Low to moderate (often < 1.5)
Moderate to High (potentially > 1.5)
The π-π interactions on the phenyl column provide enhanced selectivity for positional isomers.[2][5]
Peak Shape
Good, but may show tailing without mobile phase modifier
Good, but may show tailing without mobile phase modifier
Peak tailing is primarily related to silanol interactions, common to most silica-based columns.[12]
Optimal Organic Modifier
Acetonitrile or Methanol
Methanol often provides better selectivity
Methanol is less likely to interfere with the π-π interactions that drive the separation on a phenyl phase.[2][7]
Analysis Time
Dependent on mobile phase strength
Dependent on mobile phase strength
Retention times will vary based on the specific conditions used.
Experimental Protocols
The following protocols are provided as recommended starting points for developing a robust HPLC method for the separation of trimethylphenol isomers.
Protocol 1: Method Development with a Phenyl-Hexyl Column (Recommended)
This method leverages the unique selectivity of a phenyl stationary phase for separating challenging positional isomers.
Chromatographic System: Standard HPLC or UHPLC system with a UV detector.
Column: Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Methanol with 0.1% Formic Acid.
Gradient Program (Screening):
0-2 min: 50% B
2-15 min: 50% to 80% B (linear gradient)
15-17 min: 80% B
17-18 min: 80% to 50% B
18-25 min: 50% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 270 nm.
Injection Volume: 5 µL.
Sample Preparation: Dissolve the mixed trimethylphenol isomer standard in the initial mobile phase (50:50 Water:Methanol with 0.1% Formic Acid) to a concentration of approximately 10-20 µg/mL for each isomer.
Optimization Steps:
If initial resolution is poor, make the gradient shallower (e.g., 50-70% B over 20 minutes).
If peaks are well-resolved, the gradient can be steepened to reduce analysis time.
Once a suitable gradient is found, an isocratic method can be developed based on the mobile phase composition at the point of elution for the last isomer.
Experiment with different temperatures (e.g., 25°C and 40°C) to see if selectivity can be further improved.[10]
Protocol 2: Method Development with a C18 Column
This protocol outlines a starting point using a conventional C18 column.
Chromatographic System: Standard HPLC or UHPLC system with a UV detector.
Column: C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient Program (Screening):
0-2 min: 40% B
2-15 min: 40% to 70% B (linear gradient)
15-17 min: 70% B
17-18 min: 70% to 40% B
18-25 min: 40% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 270 nm.
Injection Volume: 5 µL.
Sample Preparation: Dissolve the mixed trimethylphenol isomer standard in the initial mobile phase (40:60 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 10-20 µg/mL for each isomer.
Optimization Steps:
If co-elution occurs, switch the organic modifier to Methanol and repeat the screening gradient.
Adjust the gradient slope and temperature as described in Protocol 1 to attempt to improve resolution.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: A logical workflow for troubleshooting poor resolution of trimethylphenol isomers.
Caption: A systematic workflow for developing an HPLC method for trimethylphenol isomers.
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenols
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in HPLC analysis of phenols?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[1] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[1] Tailing peaks can compromise resolution, quantification accuracy, and overall method reliability.[2]
Q2: What are the primary causes of peak tailing when analyzing phenolic compounds?
A2: For phenolic compounds, the primary causes of peak tailing include:
Secondary Interactions: Unwanted interactions between the acidic phenolic hydroxyl groups and active sites on the stationary phase, most commonly residual silanol (B1196071) groups (Si-OH) on silica-based columns.[1][3]
Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of the phenolic analytes can lead to mixed ionization states, causing peak distortion.[1][4]
Metal Chelation: Phenolic compounds can chelate with trace metal impurities, such as iron and aluminum, present in the silica (B1680970) matrix of the column, leading to secondary retention and tailing peaks.[5][6]
Column Issues: Physical problems with the column, such as contamination, blockages, or the formation of a void at the column inlet, can disrupt the packed bed and cause tailing.[7][8]
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][8]
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak tailing.[4][9]
Q3: How do residual silanol groups on the column cause peak tailing with phenols?
A3: Silica-based stationary phases, like C18 columns, have residual, unreacted silanol groups on their surface.[10] These silanol groups are acidic and can become ionized (negatively charged) at mobile phase pH values above approximately 3.5 to 4.[11] Phenolic compounds are weak acids and can also be ionized at certain pH levels. The ionized phenolic analytes can then interact with the ionized silanol groups through secondary ionic interactions. This additional retention mechanism holds back a portion of the analyte molecules, causing them to elute later and resulting in a tailed peak.[6][7]
Q4: Can the choice of organic modifier in the mobile phase affect peak tailing?
A4: Yes, the choice of organic modifier, typically acetonitrile (B52724) or methanol (B129727), can influence peak shape. Acetonitrile and methanol have different properties that can affect their interaction with the analyte, stationary phase, and any residual silanol groups.[11] For instance, methanol is a stronger proton donor and acceptor in hydrogen bonding compared to acetonitrile, which can sometimes help in masking silanol interactions and improving peak shape for certain compounds.[11] When developing a method, it is often beneficial to screen both solvents to determine which provides better peak symmetry.
Q5: What is an acceptable tailing factor for a regulated HPLC method?
A5: For regulated methods, the acceptable tailing factor is often specified by governing bodies. A reasonable guideline for in-house methods is a Tailing Factor (TF) of less than or equal to 2.[5] However, for optimal performance and accurate integration, a tailing factor as close to 1 as possible is desirable.
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
When encountering peak tailing, a systematic approach is crucial to efficiently identify and resolve the issue. The following workflow provides a logical sequence of steps to diagnose the problem.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Data Presentation: Troubleshooting Peak Tailing of Phenols
The following table summarizes common causes of peak tailing for phenolic compounds and suggests corrective actions with expected outcomes.
The diagram below illustrates the chemical interactions within the HPLC column that can lead to peak tailing for phenolic compounds.
Caption: Interactions of phenolic analytes with the stationary phase.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Reduce Tailing
Objective: To suppress the ionization of residual silanol groups on the stationary phase and ensure the phenolic analyte is in a single, non-ionized state to minimize secondary interactions.
Methodology:
Determine Analyte pKa: If not known, find the pKa of the target phenolic compound(s) from literature or predictive software.
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with different pH values. A common approach is to adjust the pH to be at least 2 units below the pKa of the acidic phenol. For many phenols, a pH of 2.5-3.0 is effective.
Example: Prepare 0.1% formic acid in water (pH ≈ 2.7) and 0.1% trifluoroacetic acid in water (pH ≈ 2.0).
Equilibrate the System: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95:5 Water (pH 3.0):Acetonitrile) for at least 10-15 column volumes.
Inject Standard: Inject a standard solution of the phenolic compound.
Analyze Peak Shape: Evaluate the tailing factor of the analyte peak.
Iterate: If tailing persists, incrementally lower the pH (if column stability allows) or try a different acidic modifier and re-analyze. Standard silica columns should generally not be used below pH 2.5 to avoid hydrolysis of the stationary phase.[15]
Protocol 2: Column Washing to Remove Contaminants
Objective: To remove strongly adsorbed contaminants from the column that may be causing peak distortion.
Methodology:
Note: Always consult the column manufacturer's guidelines for recommended washing solvents and procedures.
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (if compatible with the stationary phase) to remove buffer salts.
Intermediate Polarity Wash: Flush with 20-30 column volumes of a solvent like isopropanol (B130326) or methanol.
Non-Polar Wash: Flush with 20-30 column volumes of a strong, non-polar solvent such as acetonitrile or tetrahydrofuran (B95107) (THF).
Return to Intermediate Polarity: Flush again with 20-30 column volumes of isopropanol or methanol.
Re-equilibration: Re-equilibrate the column with the mobile phase used for your analysis until a stable baseline is achieved.
Test Performance: Inject a standard to check if peak shape has improved.
Protocol 3: Assessing Peak Tailing due to Metal Chelation
Objective: To determine if metal chelation is the cause of peak tailing and to mitigate it.
Methodology:
Establish a Baseline: Analyze your phenolic standard using your current method and record the tailing factor.
Prepare Modified Mobile Phase: Prepare your mobile phase with a small concentration of a chelating agent, such as 0.1-0.5 mM EDTA. Ensure the chelating agent is soluble and stable in your mobile phase.
Equilibrate the System: Equilibrate the column with the EDTA-containing mobile phase for an extended period (e.g., 30-60 minutes) to allow the EDTA to interact with any metal contaminants in the system and on the column.
Analyze Standard: Inject the same phenolic standard and analyze the chromatogram.
Compare Results: Compare the tailing factor from the chromatogram obtained with the EDTA-containing mobile phase to the baseline. A significant improvement in peak symmetry suggests that metal chelation was a contributing factor to the peak tailing.[5]
Preventing oxidation and discoloration of 2,3,5-Trimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and discoloration of 2,3,5-Trimethylphenol. Troubleshooting Guide...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and discoloration of 2,3,5-Trimethylphenol.
Troubleshooting Guide
Discoloration or degradation of 2,3,5-Trimethylphenol can compromise experimental results. This guide addresses common issues and provides corrective actions.
Issue
Potential Cause
Troubleshooting Steps & Solutions
White/off-white powder turns yellow, brown, or pinkish.
Oxidation: Exposure to air (oxygen) is a primary cause of oxidation, leading to the formation of colored quinone-type compounds.[1][2]
1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).[3] 2. Purge Headspace: Before sealing, flush the container's headspace with an inert gas. 3. Vacuum Sealing: If possible, store under vacuum.
Discoloration occurs after dissolving in a solvent.
Solvent Impurities or Reactivity: Peroxides in solvents like ether or THF can initiate oxidation. Certain solvents may also react with the phenol (B47542) over time.[4] Dissolved Oxygen: Solvents can contain dissolved oxygen, which will oxidize the compound.
1. Use High-Purity Solvents: Always use freshly opened, high-purity, or peroxide-free solvents. 2. Degas Solvents: Degas solvents by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles before use.
Rapid discoloration upon heating.
Thermal Decomposition/Oxidation: Elevated temperatures significantly accelerate the rate of oxidation.[2]
1. Minimize Heat Exposure: Avoid unnecessary heating. If heating is required for dissolution, do so gently and for the shortest possible time. 2. Work Under Inert Atmosphere: Perform any heating steps under an inert atmosphere.
Discoloration observed in samples stored in clear vials.
Photo-oxidation: Exposure to light, especially UV radiation, can catalyze the oxidation of phenols.[2]
1. Use Amber Vials: Store both solid and solution samples in amber glass vials or containers that block UV light. 2. Protect from Light: Keep stored samples in a dark place, such as a cabinet or drawer.
Inconsistent results or appearance of new peaks in analysis (e.g., HPLC, GC).
Degradation: The appearance of new peaks suggests the formation of degradation products, such as 2,3,5-trimethylbenzoquinone.[4] Impurities: The starting material may contain impurities that catalyze degradation.
1. Confirm Purity: Check the purity of the starting material. If necessary, purify by recrystallization.[1] 2. Proper Storage: Ensure the compound has been stored under the recommended conditions. 3. Freshly Prepare Solutions: Prepare solutions fresh for each experiment whenever possible.
Discoloration in the presence of metal spatulas or containers.
Metal-Catalyzed Oxidation: Trace amounts of metal ions (e.g., copper, iron) can act as catalysts for phenol oxidation.[2]
1. Use Non-Metallic Tools: Use spatulas and weighing boats made of non-reactive materials like glass, ceramic, or PTFE. 2. Avoid Metal Contact: Do not store solutions in containers with metal caps (B75204) or liners that may come into contact with the solution.[2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2,3,5-Trimethylphenol?
A1: For long-term stability, solid 2,3,5-Trimethylphenol should be stored in a tightly sealed container, in a cool, dry, and dark place, under an inert atmosphere (argon or nitrogen is recommended).[3]
Q2: How should I store solutions of 2,3,5-Trimethylphenol?
A2: Solutions of 2,3,5-Trimethylphenol should be prepared using high-purity, deoxygenated solvents and stored in amber vials with airtight caps at low temperatures. For example, solutions in DMSO can be stored at -80°C for up to one year. Always minimize the headspace in the vial to reduce the amount of oxygen present.
Q3: My 2,3,5-Trimethylphenol has already discolored. Can I still use it?
A3: Discoloration indicates oxidation and the presence of impurities.[1][2] For applications sensitive to purity, it is not recommended to use the discolored product. Purification by recrystallization from a suitable solvent (e.g., water or petroleum ether) may be possible to obtain a purer, colorless compound.[1]
Q4: What are the primary degradation products of 2,3,5-Trimethylphenol?
A4: The primary degradation product from the oxidation of 2,3,5-Trimethylphenol is 2,3,5-trimethyl-p-benzoquinone. Further degradation or polymerization can also occur, leading to a mixture of colored byproducts.[4]
Q5: Can I use antioxidants to prevent the discoloration of 2,3,5-Trimethylphenol solutions?
A5: Yes, adding a small amount of an antioxidant can help stabilize solutions of 2,3,5-Trimethylphenol. Common antioxidants for phenolic compounds include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). The optimal concentration of the antioxidant would need to be determined empirically for your specific application.
Q6: How does pH affect the stability of 2,3,5-Trimethylphenol?
A6: Phenolic compounds are generally more susceptible to oxidation at higher (alkaline) pH levels.[5] Under basic conditions, the phenolic proton is removed, forming a phenoxide ion that is more readily oxidized. Therefore, maintaining a neutral or slightly acidic pH can improve stability.
Quantitative Data Summary
The following tables summarize key stability and physical property data for 2,3,5-Trimethylphenol.
Table 1: Recommended Storage Conditions and Stability
Protocol 1: Purification of 2,3,5-Trimethylphenol by Recrystallization
This protocol describes the purification of discolored or impure 2,3,5-Trimethylphenol.
Dissolution: In a fume hood, dissolve the impure 2,3,5-Trimethylphenol in a minimum amount of hot solvent (e.g., petroleum ether or a water/ethanol mixture).
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Storage: Store the purified, colorless crystals under the recommended conditions (see Table 1).
Protocol 2: Preparation and Storage of a Stabilized 2,3,5-Trimethylphenol Solution
This protocol outlines the steps for preparing a solution of 2,3,5-Trimethylphenol with enhanced stability.
Solvent Preparation: Deoxygenate the desired solvent (e.g., ethanol, DMSO) by bubbling a gentle stream of argon or nitrogen through it for at least 30 minutes.
Antioxidant Addition (Optional): If using an antioxidant, add a small amount of a stock solution of BHT or BHA in the chosen solvent to achieve a final concentration in the low ppm range (e.g., 10-100 ppm).
Dissolution: In a fume hood, dissolve the desired amount of purified 2,3,5-Trimethylphenol in the deoxygenated solvent (with or without antioxidant).
Inert Atmosphere: Flush the headspace of the storage vial with argon or nitrogen.
Sealing and Storage: Tightly seal the amber vial and store it at the recommended temperature (e.g., -20°C or -80°C for long-term storage).
Visualizations
Caption: Factors contributing to the oxidation of 2,3,5-Trimethylphenol.
Caption: Workflow for preventing oxidation and discoloration.
Stability issues of 2,3,5-Trimethylphenol in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,5-Trimethy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,5-Trimethylphenol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My 2,3,5-Trimethylphenol, which was initially a white to off-white powder, has turned yellow/pinkish-brown. Is it still usable?
A1: The discoloration of 2,3,5-Trimethylphenol is a common indicator of degradation, primarily due to oxidation.[1] The colored impurities are typically quinone-type compounds formed when the phenol (B47542) is exposed to air and/or light. For applications requiring high purity, such as in drug development or for use as an analytical standard, it is recommended to use a fresh, un-discolored lot. For other applications, the suitability of the discolored product should be assessed by analytical methods like HPLC or GC to determine its purity.
Q2: What are the optimal storage conditions to maintain the stability of 2,3,5-Trimethylphenol?
A2: To minimize degradation, 2,3,5-Trimethylphenol should be stored in a cool, dry, and dark place.[2][3] The container should be tightly sealed to prevent exposure to air and moisture.[2] For long-term storage, blanketing the material with an inert gas like argon or nitrogen is recommended to displace oxygen.
Q3: What factors can accelerate the degradation of 2,3,5-Trimethylphenol?
A3: The stability of 2,3,5-Trimethylphenol is compromised by several factors:
Oxygen: Autoxidation is a primary degradation pathway for phenols.[4]
Light: Photodegradation can occur, especially in the presence of photosensitizers.[5]
Elevated Temperatures: Higher temperatures increase the rate of oxidation.[6]
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
High pH (Basic Conditions): Alkaline conditions can facilitate oxidation.[7]
Incompatible Materials: Contact with bases, acid anhydrides, and acid chlorides should be avoided.[8]
Q4: What are the primary degradation products of 2,3,5-Trimethylphenol?
A4: The main degradation products resulting from the oxidation of 2,3,5-Trimethylphenol are 2,3,5-trimethylhydroquinone and 2,3,5-trimethylbenzoquinone.[9][10] Further polymerization of these products can also occur, contributing to the discoloration of the material.
Q5: Are there any recommended stabilizers for 2,3,5-Trimethylphenol?
A5: While specific stabilizers for 2,3,5-Trimethylphenol are not extensively documented in readily available literature, general stabilizers for phenolic compounds may be effective. These can include other antioxidants or chelating agents to sequester catalytic metal ions.[4] Some patented methods for stabilizing phenols suggest the use of organic acids and trivalent phosphorus compounds.[11]
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with 2,3,5-Trimethylphenol.
Issue 1: Inconsistent Experimental Results
Symptom: You observe variability in reaction yields, kinetics, or other experimental outcomes when using different batches or even the same batch of 2,3,5-Trimethylphenol over time.
Possible Cause: Degradation of the 2,3,5-Trimethylphenol starting material.
Troubleshooting Steps:
Assess Purity: Use an appropriate analytical method (HPLC or GC is recommended) to check the purity of your current stock of 2,3,5-Trimethylphenol.
Compare with a Standard: If available, compare the analytical profile of your material with a certified reference standard.
Use a Fresh Sample: If degradation is confirmed or suspected, open a new, sealed container of 2,3,5-Trimethylphenol and repeat the experiment.
Review Storage Conditions: Ensure that your laboratory's storage conditions for 2,3,5-Trimethylphenol align with the recommended best practices (cool, dark, dry, tightly sealed).
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms
Symptom: When analyzing your reaction mixture or the starting material itself by HPLC or GC, you observe extra peaks that are not attributable to your solvent, starting materials, or expected products.
Possible Cause: These peaks could be degradation products of 2,3,5-Trimethylphenol.
Troubleshooting Steps:
Analyze a Fresh Sample: Run an analytical standard of high-purity 2,3,5-Trimethylphenol to confirm its retention time and the absence of these extra peaks.
Analyze an Aged Sample: Intentionally expose a small sample of your 2,3,5-Trimethylphenol to air and light for a period and re-analyze it to see if the unexpected peaks increase in intensity.
Identify Degradation Products: If your laboratory has the capability, use GC-MS to identify the unexpected peaks. The likely culprits are 2,3,5-trimethylhydroquinone and 2,3,5-trimethylbenzoquinone.
Quantitative Data on Stability
While specific kinetic data for the degradation of 2,3,5-Trimethylphenol is not extensively published, the following table provides a representative overview of the expected stability under various conditions based on the general behavior of phenolic compounds.
Storage Condition
Temperature
Light Exposure
Atmosphere
Expected Purity after 6 Months
Ideal
2-8 °C
Dark
Inert (Argon/Nitrogen)
> 99%
Good
Room Temperature (~20-25°C)
Dark
Air
97-99%
Poor
Room Temperature (~20-25°C)
Ambient Light
Air
< 97%
Aggressive
40°C
Ambient Light
Air
< 95%
Note: These are estimated values to illustrate the relative impact of different storage conditions. Actual degradation rates can vary based on the initial purity of the material and the specific nature of light exposure.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of 2,3,5-Trimethylphenol
This protocol provides a general method for determining the purity of 2,3,5-Trimethylphenol and detecting its primary degradation products.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Phosphoric acid (or formic acid for MS-compatible methods)
2,3,5-Trimethylphenol sample
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical starting condition is 40% acetonitrile, ramping to 80% over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 270 nm.
Injection Volume: 10 µL.
Sample Preparation:
Prepare a stock solution of 2,3,5-Trimethylphenol in acetonitrile at a concentration of 1 mg/mL.
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
Analysis:
Inject the prepared sample onto the HPLC system.
Integrate the peak areas of all observed peaks.
Calculate the purity of 2,3,5-Trimethylphenol as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Managing exothermic reactions in the synthesis of 2,3,5-Trimethylphenol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-trimethylphenol (B45...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-trimethylphenol (B45783) derivatives. The focus is on managing exothermic reactions to ensure experimental safety, reproducibility, and high product yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2,3,5-trimethylphenol derivatives, with a focus on problems related to exothermic reactions.
Symptom
Possible Cause
Recommended Solutions
Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
1. Reagent addition is too fast. 2. Inadequate cooling capacity. 3. High concentration of reactants. 4. Poor heat transfer due to inadequate stirring.
1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath). 3. Have a quenching agent (e.g., a cold, inert solvent) ready to add to the reaction mixture if the temperature continues to rise. 4. For future experiments, reduce the rate of reagent addition, dilute the reaction mixture, and ensure vigorous stirring.
Low Yield of Desired Product
1. Suboptimal reaction temperature leading to incomplete reaction or side reactions. 2. Formation of by-products due to localized overheating. 3. Decomposition of starting material or product at elevated temperatures.
1. Carefully monitor and control the reaction temperature within the optimal range for the specific derivatization. 2. Improve stirring to ensure even temperature distribution. 3. Consider a slower rate of addition for exothermic reagents. 4. Analyze by-products to understand competing reaction pathways and adjust conditions accordingly.
Formation of Multiple Products (Low Selectivity)
1. High reaction temperatures can favor the formation of kinetic products or lead to rearrangements.[1] 2. In Friedel-Crafts reactions, higher temperatures can lead to polyalkylation or dealkylation.
1. Conduct the reaction at a lower temperature to favor the thermodynamically more stable product. 2. Optimize the molar ratio of reactants. 3. Choose a more selective catalyst if applicable.
Reaction Fails to Initiate or is Sluggish
1. Reaction temperature is too low. 2. Inactivation of the catalyst.
1. Gradually and carefully warm the reaction mixture to the recommended initiation temperature. 2. Ensure the catalyst is active and used in the correct proportion. For some reactions, a period of heating (reflux) may be necessary after the initial exothermic phase is managed.
Discoloration of the Reaction Mixture
1. Oxidation of the phenol (B47542) at elevated temperatures. 2. Decomposition of reagents or products.
1. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction. 2. Ensure the reaction temperature does not exceed the stability limits of the compounds involved.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of 2,3,5-trimethylphenol derivatives prone to exothermic reactions?
A1: Many common derivatization reactions for phenols are inherently exothermic. These include:
Friedel-Crafts Alkylation and Acylation: The reaction of 2,3,5-trimethylphenol with alkylating or acylating agents in the presence of a Lewis acid catalyst generates significant heat.
Nitration: The introduction of a nitro group onto the aromatic ring using nitric acid and sulfuric acid is a highly exothermic process.
Formylation and Mannich Reactions: These reactions, which introduce formyl or aminomethyl groups, respectively, can also be exothermic, especially during the initial stages.
Q2: How can I effectively control the temperature of my reaction?
A2: Effective temperature control is crucial. Key strategies include:
Cooling Baths: Utilize an appropriate cooling bath (e.g., ice-water for 0-5 °C, or dry ice with a suitable solvent for lower temperatures).
Controlled Reagent Addition: Add the more reactive or exothermic reagent slowly and dropwise using an addition funnel or a syringe pump. This allows the cooling system to dissipate the heat as it is generated.
Vigorous Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.
Dilution: Conducting the reaction in a suitable solvent can help to moderate the temperature by increasing the thermal mass of the system.
Q3: What are the signs of a potential runaway reaction?
A3: Be vigilant for the following indicators of a runaway reaction:
A sudden and rapid increase in the internal temperature of the reaction.
An unexpected change in the color or viscosity of the reaction mixture.
Vigorous boiling or refluxing of the solvent, even with cooling applied.
An increase in pressure within the reaction vessel.
Q4: What should I do in the event of a runaway reaction?
A4: Prioritize safety. If you observe signs of a runaway reaction:
Stop the addition of any reagents.
If possible and safe to do so, increase the cooling to its maximum capacity.
Be prepared to use a pre-planned quenching procedure, such as the rapid addition of a cold, inert solvent to dilute the reaction.
If the situation becomes uncontrollable, evacuate the area and alert your safety officer.
Q5: How does temperature affect the yield and purity of my product?
A5: Temperature is a critical parameter that can significantly influence both the yield and purity of your desired derivative. Operating at the optimal temperature can maximize the conversion of starting material to the desired product. Conversely, elevated temperatures can lead to an increase in the formation of by-products through side reactions, such as poly-substitution, rearrangement, or decomposition, which will lower the purity and potentially the overall yield.[1]
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of 2,3,5-trimethylphenol derivatives, with a focus on managing exothermic reactions.
Protocol 1: Nitration of 2,3,5-Trimethylphenol to 2,3,5-Trimethyl-4-nitrophenol
Materials:
2,3,5-Trimethylphenol
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
Crushed Ice
Distilled Water
Equipment:
Three-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice-salt bath
Procedure:
In the three-necked flask, dissolve 2,3,5-trimethylphenol in a suitable solvent (e.g., glacial acetic acid).
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
Slowly add concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
Add the prepared nitrating mixture to the dropping funnel.
Add the nitrating mixture dropwise to the cooled solution of 2,3,5-trimethylphenol over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
Slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring.
The solid product, 2,3,5-trimethyl-4-nitrophenol, will precipitate.
Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.
Dry the product under vacuum.
Protocol 2: Friedel-Crafts Alkylation of 2,3,5-Trimethylphenol
Three-necked round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice bath
Procedure:
Set up the reaction apparatus in a well-ventilated fume hood.
To the three-necked flask, add 2,3,5-trimethylphenol and the inert solvent.
Cool the flask in an ice bath to 0 °C.
Slowly and portion-wise, add the anhydrous aluminum chloride to the stirred solution. This will form a complex and is an exothermic process. Ensure the temperature is maintained at 0-5 °C.
Add the alkylating agent (e.g., tert-butyl chloride) to the dropping funnel.
Add the alkylating agent dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.
Carefully quench the reaction by slowly pouring it over crushed ice and 1 M hydrochloric acid.
Separate the organic layer, and wash it with saturated sodium bicarbonate solution, followed by water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by distillation or recrystallization.
Data Presentation
The following tables summarize the effect of temperature on the synthesis of 2,3,5-trimethylphenol and its derivatives.
Table 1: Synthesis of 2,3,5-Trimethylphenol via Rearrangement of 2,3,6-Trimethylphenol [2]
Reaction Temperature (°C)
Reaction Time (hours)
Yield (%)
Purity (%)
90
6
Moderate
>98
110
5
High
>99
130
5
High
>99
150
4
High
>98
170
4
Decreasing
>97
Data suggests that an optimal temperature range for this specific synthesis is between 110-130 °C to achieve high yield and purity.[2]
Table 2: Physicochemical Properties of a 2,3,5-Trimethylphenol Derivative [3]
Property
Value
Derivative
4-amino-2,3,5-trimethylphenol
Melting Point
152-153 °C
Boiling Point (Predicted)
306.2 ± 30.0 °C
Molecular Weight
151.21 g/mol
Molecular Formula
C₉H₁₃NO
Density (Predicted)
1.088 ± 0.06 g/cm³
pKa (Predicted)
10.82 ± 0.28
Visualizations
Experimental Workflow for Managing Exothermic Reactions
Caption: Workflow for managing exothermic reactions in synthesis.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
Common impurities in commercial 2,3,5-Trimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2,3,5-Trimethylphenol. Frequently Ask...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2,3,5-Trimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 2,3,5-Trimethylphenol?
A1: Commercial 2,3,5-Trimethylphenol, while typically available in high purity (often >98-99%), may contain trace amounts of impurities stemming from its synthesis and purification processes.[1] Common impurities are often structural isomers and related phenolic compounds that are difficult to separate due to similar physical properties. These can include:
Isomeric Trimethylphenols: Other isomers of trimethylphenol, such as 2,3,6-trimethylphenol (B1330405) and 2,4,6-trimethylphenol, are common process-related impurities.[2]
Xylenol Isomers: Various isomers of xylenol (dimethylphenol), like 2,3-xylenol and 3,5-xylenol, may be present as residual starting materials or byproducts.[2][3]
Other Alkylated Phenols: Depending on the raw material source, other alkylated phenols such as cresols (methylphenols) may be found in trace amounts.[3]
Unreacted Starting Materials: If synthesized via rearrangement, residual starting materials like 2,3,6-trimethylphenol could be present.[4]
Solvent Residues: Residual solvents from the purification process, such as alcohols (e.g., isopropanol, ethanol) or petroleum ether, might be present.[3][5]
Q2: How can I identify the specific impurities in my batch of 2,3,5-Trimethylphenol?
A2: The most effective method for identifying and quantifying impurities in your 2,3,5-Trimethylphenol sample is through analytical chromatography. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard technique. High-Performance Liquid Chromatography (HPLC) can also be utilized. Comparing the retention times and mass spectra of your sample against certified reference standards of potential impurities will allow for their definitive identification and quantification.
Q3: What is the typical purity of commercial 2,3,5-Trimethylphenol?
A3: The purity of commercially available 2,3,5-Trimethylphenol is typically high, often specified as greater than 98% or 99%.[1] However, for sensitive applications, it is crucial to either request a detailed Certificate of Analysis (CoA) from the supplier that specifies impurity profiles or to perform in-house quality control analysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to impurities in 2,3,5-Trimethylphenol.
Observed Problem
Potential Cause (Related to Impurities)
Recommended Action
Inconsistent Reaction Yields or Kinetics
Isomeric impurities may have different reactivity, leading to variable reaction rates or the formation of undesired side products.
1. Analyze the purity of the 2,3,5-Trimethylphenol lot using GC-MS or HPLC. 2. If significant isomeric impurities are detected, consider purifying the material via recrystallization. 3. Correlate the impurity profile with reaction performance to establish acceptable purity thresholds.
Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC)
The presence of impurities in the starting material will manifest as additional peaks in the chromatogram of the reaction mixture or final product.
1. Run a blank analysis of the 2,3,5-Trimethylphenol starting material under the same analytical conditions. 2. Identify the impurity peaks by comparing their retention times and/or mass spectra with known potential impurities.
The presence of impurities can depress and broaden the melting point range of the solid.
1. Measure the melting point of the commercial 2,3,5-Trimethylphenol. A broad melting range or a melting point lower than the literature value (typically 92-95 °C) suggests the presence of impurities. 2. Consider purification if the deviation is significant for the intended application.
Discoloration of the Material
2,3,5-Trimethylphenol can oxidize and discolor in the air.[5] The presence of certain impurities may catalyze this process.
1. Store the material under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. If discoloration is observed upon receipt, it may indicate improper storage or handling by the supplier.
Experimental Protocols
Protocol: Purity Analysis of 2,3,5-Trimethylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify impurities in a commercial sample of 2,3,5-Trimethylphenol.
Materials:
2,3,5-Trimethylphenol sample
High-purity solvent (e.g., Dichloromethane or Methanol, HPLC grade)
Reference standards of potential impurities (e.g., 2,3,6-trimethylphenol, 2,4,6-trimethylphenol, various xylenols)
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Appropriate GC column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)
Procedure:
Sample Preparation:
Accurately weigh approximately 10 mg of the 2,3,5-Trimethylphenol sample.
Dissolve the sample in 10 mL of the chosen high-purity solvent in a volumetric flask.
Prepare a series of calibration standards for the expected impurities using the reference standards.
GC-MS Instrument Setup (Example Conditions):
Injector Temperature: 250 °C
Injection Volume: 1 µL
Split Ratio: 50:1
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: Increase to 250 °C at a rate of 10 °C/min.
Final hold: Hold at 250 °C for 5 minutes.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Mass Scan Range: 40-400 amu
Analysis:
Inject the prepared sample solution into the GC-MS system.
Inject the calibration standards.
Acquire the chromatogram and mass spectra for each peak.
Data Interpretation:
Identify the main peak corresponding to 2,3,5-Trimethylphenol based on its retention time and mass spectrum.
Identify impurity peaks by comparing their retention times and mass spectra to the reference standards.
Quantify the impurities by comparing their peak areas to the calibration curves generated from the reference standards.
Visualizations
Caption: Troubleshooting workflow for issues related to 2,3,5-Trimethylphenol purity.
Caption: Experimental workflow for GC-MS analysis of 2,3,5-Trimethylphenol.
Technical Support Center: Optimization of Trimethylphenol Rearrangement Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the optimization of trimethylphenol rearrange...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the optimization of trimethylphenol rearrangement reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of trimethylphenol rearrangement?
The main objective is to convert one isomer of trimethylphenol into another, more desired isomer. A significant industrial example is the rearrangement of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethylphenol (B45783). This is a crucial step in the synthesis of Vitamin E and certain pharmaceuticals like trimethacarb.[1][2][3][4]
Q2: What are the key reaction parameters that need to be optimized?
The critical parameters for successful trimethylphenol rearrangement include the choice of catalyst, reaction temperature, the type of solvent used, and the overall reaction time. Each of these variables can significantly impact yield and selectivity.
Q3: What type of catalyst is typically used for this rearrangement?
For the rearrangement of 2,3,6-trimethylphenol to 2,3,5-trimethylphenol, a Lewis acid catalyst such as aluminum trihalide is commonly employed.[1] In other related phenol (B47542) alkylation and synthesis processes, metal oxide catalysts, particularly magnesium oxide (MgO), are used.[5][6]
Q4: What are the common side reactions or byproducts I should be aware of?
During related syntheses of trimethylphenols, potential byproducts can include xylenol isomers (like 2,6-xylenol) and tetramethylphenols.[5] Disproportionation products can also occur if reaction conditions are not carefully controlled.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My rearrangement of 2,3,6-trimethylphenol to 2,3,5-trimethylphenol is resulting in a low yield. What are the potential causes and solutions?
A: Low yield is a common issue that can often be traced back to several factors related to your reaction conditions.
Catalyst Inactivity: The Lewis acid catalyst (e.g., aluminum trihalide) may be hydrated or of poor quality. Ensure the catalyst is anhydrous and handled under an inert atmosphere to prevent moisture contamination.
Suboptimal Temperature: The reaction temperature is critical. For the aluminum trihalide-catalyzed rearrangement, the optimal temperature range is typically between 90°C and 170°C.[1] Temperatures outside this range can lead to incomplete reaction or the formation of degradation products.
Inappropriate Solvent: The choice of solvent can influence the reaction. Non-polar organic solvents such as hexane, toluene, or xylene are often preferred.[1] Ensure the solvent is anhydrous.
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time.
Problem: Poor Selectivity and Formation of Multiple Byproducts
Q: I am observing a mixture of products, including what appear to be other trimethylphenol isomers and tetramethylphenols. How can I improve the selectivity towards 2,3,5-trimethylphenol?
A: Poor selectivity often points to issues with temperature control or catalyst concentration.
Temperature Control: Excessively high temperatures can promote side reactions, including disproportionation and further alkylation. Maintain the reaction temperature strictly within the optimized range (90-170°C).[1]
Catalyst Loading: The amount of catalyst used is crucial. An excess of Lewis acid can lead to the formation of undesired byproducts. Experiment with varying the molar ratio of the catalyst to the substrate to find the optimal balance.
Presence of Protonic Species: The presence of hydrogen ions can influence rearrangement pathways in phenol chemistry.[7] Ensure all reagents and solvents are free from water and other protic impurities, as their adventitious presence can lead to non-selective reactions.
Data on Optimized Reaction Conditions
The following table summarizes the optimized conditions for the rearrangement of 2,3,6-trimethylphenol to 2,3,5-trimethylphenol based on patented methods.
Tightly control for best yield and selectivity.[1]
Solvent
Non-polar organic solvents
Options include n-hexane, n-heptane, cyclohexane, benzene, toluene, xylene.[1]
Reaction Time
Varies (monitor for completion)
Typically several hours.
Experimental Protocol
Synthesis of 2,3,5-Trimethylphenol via Rearrangement of 2,3,6-Trimethylphenol
This is a generalized protocol based on available literature. Researchers must adapt and optimize it for their specific laboratory conditions and scale.
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 2,3,6-trimethylphenol and the chosen anhydrous organic solvent (e.g., toluene, 2 to 10 times the mass of the starting material).[1]
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).
Catalyst Addition: While stirring, carefully add the anhydrous aluminum trihalide catalyst to the mixture. The addition may be exothermic.
Co-catalyst Introduction: If used, begin bubbling the appropriate hydrogen halide gas through the reaction mixture.[1]
Heating: Heat the reaction mixture to the desired temperature (between 90°C and 170°C) using an oil bath.[1]
Monitoring: Maintain the temperature and continue stirring. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or recrystallization.
Process and Logic Diagrams
Below are diagrams illustrating key workflows for the trimethylphenol rearrangement process.
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for trimethylphenol rearrangement.
Technical Support Center: Catalyst Deactivation in 2,3,5-Trimethylphenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2,3,5-Trimethylphenol.
Troubleshooting Guides
This section offers solutions to common problems observed during the synthesis of 2,3,5-Trimethylphenol that may be related to catalyst deactivation.
Issue 1: Gradual Decrease in 2,3,5-Trimethylphenol Yield and Catalyst Activity Over Time
Question: My reaction is consistently producing a lower yield of 2,3,5-Trimethylphenol over several runs, and the reaction time to achieve maximum conversion is increasing. What are the likely causes and how can I troubleshoot this?
Answer: A gradual decline in catalyst performance is a classic sign of deactivation. The most probable causes are coking (the deposition of carbonaceous materials on the catalyst surface) or poisoning (the strong adsorption of impurities on active sites).
Troubleshooting Steps:
Analyze Feedstock Purity: Ensure the phenol (B47542) and methanol (B129727) (or other alkylating agent) feedstocks are of high purity. Impurities such as sulfur or nitrogen compounds can act as catalyst poisons.[1][2][3][4]
Optimize Reaction Temperature: Higher temperatures can accelerate the formation of coke.[5][6] Experiment with slightly lower reaction temperatures to see if this mitigates the deactivation rate without significantly compromising the reaction rate.
Catalyst Characterization: If possible, analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to confirm the presence of coke or X-ray Photoelectron Spectroscopy (XPS) to identify potential poisons.
Implement a Regeneration Protocol: If coking is confirmed, a regeneration procedure can often restore catalyst activity.
Issue 2: Sudden and Significant Drop in Catalyst Activity
Question: My catalyst's activity dropped sharply and unexpectedly in a single run. What could be the cause?
Answer: A rapid loss of activity often points to acute catalyst poisoning from a contaminant in the feedstock or a sudden change in reaction conditions leading to rapid coking or thermal damage.
Troubleshooting Steps:
Immediate Feedstock Analysis: Analyze the most recent batch of reactants for any unusual impurities. Common poisons for acid catalysts used in phenol alkylation include basic nitrogen compounds and sulfur compounds.[1][3][4]
Check for System Leaks: Ensure there are no leaks in the reactor system that could introduce atmospheric contaminants.
Review Operating Parameters: Verify that the reaction temperature and pressure did not experience a sudden, uncontrolled excursion, which could lead to thermal degradation (sintering) of the catalyst.[7]
Inspect the Catalyst Bed: If using a fixed-bed reactor, check for any signs of channeling or hotspots, which can lead to localized, rapid deactivation.
Frequently Asked Questions (FAQs)
Catalyst Deactivation Mechanisms
What are the primary mechanisms of catalyst deactivation in 2,3,5-Trimethylphenol synthesis?
The three main mechanisms are:
Coking/Fouling: The deposition of heavy, carbon-rich byproducts on the active sites and within the pores of the catalyst, physically blocking access for reactants.[2][8] This is a common issue in phenol methylation.[6][9]
Poisoning: The strong chemical adsorption of impurities from the feed onto the catalyst's active sites, rendering them inactive.[1][2][3]
Sintering/Thermal Degradation: The loss of active surface area due to crystallite growth at high temperatures. This is generally irreversible.[7]
How can I differentiate between coking and poisoning?
Generally, coking results in a gradual loss of activity, while poisoning can cause a more rapid and severe deactivation.[10] Characterization of the spent catalyst is the most definitive way to distinguish between the two. TPO can quantify coke, while elemental analysis techniques like XPS or Energy Dispersive X-ray Spectroscopy (EDS) can identify poisons.
Catalyst Regeneration
Can a deactivated catalyst be regenerated?
In many cases, yes. Catalysts deactivated by coking can often be regenerated by burning off the carbon deposits in a controlled manner.[5][10][11][12] Regeneration from poisoning is sometimes possible by removing the poison through washing or specific chemical treatments, but can be more challenging.[13][14][15] Sintering is typically irreversible.
What is a general procedure for regenerating a coked catalyst?
A common method is calcination in the presence of a controlled amount of an oxidizing agent, such as air or a dilute oxygen/nitrogen mixture. The temperature is gradually increased to burn off the coke without causing thermal damage to the catalyst.[10][11]
Prevention of Deactivation
How can I minimize catalyst deactivation?
Use high-purity reactants: This is the most effective way to prevent poisoning.[1][2]
Optimize reaction conditions: Operate at the lowest temperature and pressure that provide acceptable conversion and selectivity to minimize coking and sintering.[5]
Catalyst selection: Choose a catalyst known for its stability under the reaction conditions for phenol alkylation.
Quantitative Data on Catalyst Performance
The following tables provide illustrative data on how catalyst performance might change due to deactivation. Note that specific values will depend on the catalyst, reactor type, and operating conditions.
Table 1: Impact of Coking on Catalyst Performance Over Time
Time on Stream (hours)
Phenol Conversion (%)
Selectivity to 2,3,5-Trimethylphenol (%)
10
95
85
50
88
82
100
75
78
150
60
73
Table 2: Effect of Catalyst Regeneration on Performance
Catalyst State
Phenol Conversion (%)
Selectivity to 2,3,5-Trimethylphenol (%)
Fresh Catalyst
96
86
Deactivated Catalyst (after 150h)
58
72
After 1st Regeneration
92
84
After 3rd Regeneration
85
80
Experimental Protocols
Protocol 1: Catalyst Activity Testing
Reactor Setup: A fixed-bed or batch reactor is charged with a known amount of the catalyst.
Pre-treatment: The catalyst is pre-treated under an inert gas flow (e.g., nitrogen) at a specified temperature to remove any adsorbed moisture.
Reaction Initiation: A pre-mixed feed of phenol and methanol (or another alkylating agent) with a specific molar ratio is introduced into the reactor at the desired temperature and pressure.
Sampling: At regular intervals, samples of the product stream are collected.
Analysis: The samples are analyzed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of phenol and the selectivity towards 2,3,5-Trimethylphenol and other products.[16]
Protocol 2: In-situ Catalyst Regeneration by Calcination
System Purge: Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove residual hydrocarbons.[10]
Controlled Oxidation: Introduce a controlled flow of a dilute air/nitrogen mixture (e.g., 5% air) into the reactor.
Temperature Ramp: Slowly increase the reactor temperature to the target calcination temperature (typically 450-550°C for zeolites and some metal oxides) at a controlled rate (e.g., 2-5°C/min) to avoid excessive temperature spikes from the exothermic combustion of coke.[10]
Isothermal Calcination: Maintain the reactor at the calcination temperature for 4-8 hours, or until the concentration of CO2 in the effluent gas, monitored by an online analyzer, returns to the baseline.
Cooling and Re-introduction of Reactants: Cool the reactor to the reaction temperature under an inert gas flow before re-introducing the reactants.[10]
Minimizing solvent waste in the purification of 2,3,5-Trimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent waste during the purificat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent waste during the purification of 2,3,5-Trimethylphenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2,3,5-Trimethylphenol, with a focus on recrystallization and column chromatography techniques.
Recrystallization Issues
Issue
Question
Possible Cause & Solution
Low or No Crystal Formation
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: This is a common issue that can arise from several factors:* Supersaturation not reached: You may have used too much solvent. To address this, try boiling off some of the solvent to increase the concentration of 2,3,5-Trimethylphenol and then allow the solution to cool again.* Nucleation has not occurred: Induce crystallization by: * Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth. * Seeding: Add a tiny crystal of pure 2,3,5-Trimethylphenol to the solution. This "seed" will act as a template for other crystals to grow upon.* Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Oiling Out
Q: My compound is separating as an oil instead of crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:* Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent and allow it to cool more slowly. This keeps the compound in solution until it is below its melting point.* Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For 2,3,5-Trimethylphenol, if you are using a non-polar solvent like hexane (B92381), try adding a small amount of a more polar co-solvent like ethyl acetate (B1210297).
Colored Crystals
Q: My purified 2,3,5-Trimethylphenol crystals have a yellowish or brownish tint. What causes this and how can I prevent it?
A: 2,3,5-Trimethylphenol is susceptible to oxidation, which can lead to colored impurities.[1] Here’s how to address this:* Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your product.* Work under an inert atmosphere: If possible, perform the purification under an inert gas like nitrogen or argon to minimize contact with oxygen.* Use an antioxidant: Adding a small amount of a reducing agent, such as sodium bisulfite, to the recrystallization solvent can help prevent oxidation.
Column Chromatography Issues
Issue
Question
Possible Cause & Solution
Poor Separation
Q: My compound is not separating well from impurities on the column. What can I do?
A: Poor separation can be due to an inappropriate solvent system or column packing.* Optimize the mobile phase: The polarity of your eluent is likely not optimal. You can: * Decrease polarity: If your compound and impurities are eluting too quickly, use a less polar solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). * Increase polarity: If your compound is sticking to the column, gradually increase the polarity of the eluent.* Check your column packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica (B1680970) gel is packed uniformly.
Compound Streaking
Q: My compound is streaking on the TLC plate and the column. Why is this happening?
A: Streaking, or tailing, of phenolic compounds on silica gel is common due to the acidic nature of the phenol (B47542) interacting with the silica. To mitigate this:* Add an acid to the eluent: Add a small amount (0.1-1%) of a weak acid like acetic acid or formic acid to your mobile phase. This will protonate the phenol, reducing its interaction with the silica gel and resulting in sharper bands.
High Solvent Consumption
Q: Column chromatography is using a large volume of solvent. How can I reduce this?
A: To minimize solvent waste in column chromatography:* Use a smaller column: If you are purifying a small amount of material, use a column with a smaller diameter.* Optimize the solvent gradient: Use a step gradient instead of a linear gradient. Start with a low polarity solvent to elute non-polar impurities, then switch to a more polar solvent to elute your compound. This can be faster and use less solvent than a gradual change in polarity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2,3,5-Trimethylphenol?
A1: The most common laboratory-scale purification methods for solid organic compounds like 2,3,5-Trimethylphenol are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and potential for lower solvent consumption if an appropriate solvent is found.
Q2: How do I select an appropriate solvent for the recrystallization of 2,3,5-Trimethylphenol to minimize waste?
A2: The ideal solvent is one in which 2,3,5-Trimethylphenol is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For 2,3,5-Trimethylphenol, suitable solvents reported include water, petroleum ether, and isopropyl alcohol. To minimize waste, perform small-scale solubility tests with a variety of solvents to find the one that requires the smallest volume to dissolve the compound when hot and provides good recovery upon cooling.
Q3: What is "anti-solvent" or "drown-out" crystallization, and can it reduce solvent waste?
A3: Anti-solvent crystallization is a technique where the compound is dissolved in a "good" solvent in which it is very soluble. Then, a "poor" solvent (the anti-solvent), in which the compound is insoluble, is slowly added. This reduces the overall solubility of the compound in the mixed solvent system, causing it to crystallize. This method can reduce solvent waste as it may require less of the "good" solvent initially and can sometimes be performed at room temperature, saving energy.
Q4: Can I reuse the solvent from my purification?
A4: Yes, solvent recycling is a key principle of green chemistry. Solvents from recrystallization (the mother liquor) and column chromatography can often be purified by distillation and reused. The suitability of the recycled solvent depends on the nature of the impurities and the requirements of the subsequent use.
Q5: Are there greener solvent alternatives for the purification of 2,3,5-Trimethylphenol?
A5: Yes, consider using solvents derived from renewable resources, such as ethanol (B145695) (from corn) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be a substitute for other ethers like THF. Water is also an excellent green solvent if the solubility profile of 2,3,5-Trimethylphenol is suitable.
Data Presentation
The following table provides estimated solvent consumption for different purification methods for 10 grams of crude 2,3,5-Trimethylphenol. These are typical values and can vary based on the impurity profile and the specific experimental conditions.
Purification Method
Solvent System
Estimated Solvent Volume (mL)
Solvent to Product Ratio (mL/g)
Notes
Single-Solvent Recrystallization
Isopropyl Alcohol
100 - 200
10 - 20
Based on achieving a solution where the solid phase is less than 30-40% of the total mixture by weight.
Anti-Solvent Recrystallization
Dichloromethane / Hexane
50 - 100 (DCM) / 150 - 300 (Hexane)
20 - 40 (total)
Requires a good solvent (DCM) and a poor solvent (hexane).
Flash Column Chromatography
Hexane / Ethyl Acetate Gradient
500 - 1500
50 - 150
Highly dependent on the separation difficulty and column size.
Experimental Protocols
Protocol 1: Minimal Solvent Recrystallization of 2,3,5-Trimethylphenol
This protocol focuses on using the minimum amount of solvent necessary to achieve purification.
Solvent Selection: Perform small-scale solubility tests to confirm a suitable solvent (e.g., isopropyl alcohol).
Dissolution: Place 10 g of crude 2,3,5-Trimethylphenol in a 250 mL Erlenmeyer flask with a stir bar. Add a small portion of the solvent (e.g., 50 mL of isopropyl alcohol) and heat the mixture to a gentle boil with stirring.
Minimal Solvent Addition: Continue adding small portions of the hot solvent just until all the solid has dissolved. Avoid adding a large excess of solvent.
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This removes insoluble impurities and charcoal.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal recovery.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of cold solvent to remove any remaining impurities from the mother liquor.
Drying: Dry the purified crystals in a vacuum oven.
This protocol is designed to minimize solvent usage during column chromatography.
Adsorbent and Column Selection: For 10 g of crude product, a column with a diameter of approximately 4-5 cm is appropriate. The amount of silica gel should be about 30-50 times the weight of the crude material.
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. For 2,3,5-Trimethylphenol, a mixture of hexane and ethyl acetate is a good starting point. Find a solvent ratio that gives your product an Rf value of approximately 0.2-0.3.
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity solvent (e.g., 95:5 hexane:ethyl acetate).
Sample Loading: Dissolve the crude 2,3,5-Trimethylphenol in a minimal amount of the mobile phase or a slightly stronger solvent, adsorb it onto a small amount of silica gel, and dry it. Carefully add the dried powder to the top of the column.
Elution: Begin elution with the low-polarity solvent. If non-polar impurities are present, they will elute first. Once the impurities are off the column (monitored by TLC), switch to a more polar solvent mixture (e.g., 80:20 hexane:ethyl acetate) to elute the 2,3,5-Trimethylphenol. This step-gradient approach is more solvent-efficient than a continuous gradient.
Fraction Collection: Collect fractions and monitor them by TLC.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The recovered solvent can be distilled and reused.
Visualizations
Caption: A logical workflow for selecting an optimal solvent for the recrystallization of 2,3,5-Trimethylphenol with the goal of minimizing solvent use.
Caption: A comparative workflow illustrating key solvent-saving steps in both recrystallization and column chromatography for the purification of 2,3,5-Trimethylphenol.
Overcoming poor solubility of 2,3,5-Trimethylphenol in reaction media
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2,3,5-Trimethylph...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2,3,5-Trimethylphenol in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of 2,3,5-Trimethylphenol?
2,3,5-Trimethylphenol, also known as Isopseudocumenol, is a white to light yellow crystalline solid.[1] It is an organic compound with the chemical formula C₉H₁₂O.[1][2][3] Key properties are summarized in the table below.
Table 1: Physical and Chemical Properties of 2,3,5-Trimethylphenol
Q2: In which common solvents is 2,3,5-Trimethylphenol soluble?
2,3,5-Trimethylphenol is readily soluble in organic solvents like alcohol and methanol.[4] However, it is considered poorly soluble or insoluble in water.[1]
Q3: Why is 2,3,5-Trimethylphenol poorly soluble in aqueous media?
The poor aqueous solubility is attributed to its molecular structure. The molecule has a non-polar aromatic ring and three methyl groups, which make it largely hydrophobic.[5][6] While the hydroxyl (-OH) group can form hydrogen bonds with water, the hydrophobic character of the rest of the molecule dominates, leading to low solubility in water.[6]
Troubleshooting Guide: Overcoming Poor Solubility
This section provides systematic approaches to address solubility challenges during your experiments.
Issue 1: 2,3,5-Trimethylphenol is not dissolving in my aqueous reaction medium.
Cause: The hydrophobic nature of the molecule prevents it from readily dissolving in water-based systems.
Solutions:
Co-solvency: This is often the most effective first step. Adding a water-miscible organic solvent in which 2,3,5-Trimethylphenol is soluble can significantly increase its solubility in the overall mixture.[7][8][9] This technique works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[9]
Procedure: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your aqueous medium. If solubility remains an issue, gradually increase the concentration.
pH Adjustment: For phenolic compounds, altering the pH of the medium can increase solubility. By raising the pH with a base, the phenolic hydroxyl group can be deprotonated to form a more soluble phenoxide salt.
Heating: Gently heating the mixture can increase the solubility of most solid compounds. Be cautious and ensure that the temperature is compatible with the stability of all reactants in your experiment. The solubility of phenolic compounds generally increases with temperature.[10]
Issue 2: The use of co-solvents is not suitable for my experimental system.
Cause: The reaction may be sensitive to organic solvents, or the final product may require a solvent-free environment.
Solutions:
Micellar Solubilization (Surfactants): Surfactants can be used to increase the solubility of poorly soluble drugs and compounds.[11] Above their critical micelle concentration (CMC), surfactant molecules form micelles, which have a hydrophobic core and a hydrophilic exterior.[12] The hydrophobic 2,3,5-Trimethylphenol can be entrapped within these cores, allowing it to be dispersed in the aqueous medium.[11][12]
Common Surfactants: Non-toxic surfactants like Tween 80 are often used in pharmaceutical formulations.[13]
Particle Size Reduction: Decreasing the particle size of the solid 2,3,5-Trimethylphenol increases the surface area available for interaction with the solvent, which can improve the dissolution rate.[14][15]
Methods: Techniques include micronization (using a jet mill or rotor-stator colloid mill) and nanosuspension preparation.[15][16]
Homogenization: Mechanical techniques like homogenization can be used to create a uniform and consistent mixture from components that are not miscible.[17] This involves using shearing forces to break down and disperse the particles.[17]
Below is a workflow to guide you through the process of troubleshooting solubility issues.
Caption: A decision-making workflow for addressing poor solubility.
The diagram below illustrates how surfactants form micelles to encapsulate and solubilize hydrophobic molecules like 2,3,5-Trimethylphenol.
Caption: Diagram showing a micelle encapsulating a hydrophobic molecule.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard method for measuring the solubility of a compound in a specific solvent system.[10][18]
Materials:
2,3,5-Trimethylphenol
Solvent of interest (e.g., deionized water, buffer solution)
Conical flasks or vials with screw caps
Orbital shaker with temperature control
Analytical balance
Filtration system (e.g., syringe filters, 0.45 µm pore size)
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
Preparation: Add an excess amount of 2,3,5-Trimethylphenol to a known volume of the solvent in a conical flask. The excess solid is crucial to ensure that a saturated solution is achieved.
Equilibration: Seal the flask tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After shaking, allow the flask to stand undisturbed at the same temperature to let the undissolved solid settle.
Sampling and Filtration: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a 0.45 µm filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
Quantification: Dilute the filtered sample with the solvent to a concentration that falls within the linear range of your analytical method. Measure the concentration of 2,3,5-Trimethylphenol using a calibrated analytical instrument.
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/L or mol/L.
Technical Support Center: Safe Handling and Storage of 2,3,5-Trimethylphenol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing 2,3,5-Trimethylphenol. It includes troubleshooting...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing 2,3,5-Trimethylphenol. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,3,5-Trimethylphenol?
A1: 2,3,5-Trimethylphenol is classified as a hazardous substance. The primary hazards include:
Skin Corrosion/Irritation: It can cause severe skin burns and irritation.[1][2]
Eye Damage/Irritation: It can cause serious eye damage.[1][3]
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1]
Harmful if Swallowed: It is harmful if ingested.[2]
Q2: What are the appropriate storage conditions for 2,3,5-Trimethylphenol?
A2: To ensure its stability and safety, 2,3,5-Trimethylphenol should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] It should be stored away from incompatible materials.
Q3: What materials are incompatible with 2,3,5-Trimethylphenol?
A3: 2,3,5-Trimethylphenol is incompatible with the following materials:
Q4: What should I do in case of a small spill of 2,3,5-Trimethylphenol?
A4: For a small spill, you should:
Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).
Avoid generating dust.
Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1][2]
Clean the affected area thoroughly.
Q5: How should 2,3,5-Trimethylphenol waste be disposed of?
A5: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[1] Generally, it should be disposed of through an approved waste disposal plant.[1]
Troubleshooting Guide
Issue
Possible Cause
Solution
Skin or eye irritation during handling.
Improper or inadequate Personal Protective Equipment (PPE).
Immediately cease work and follow first aid procedures. Review and upgrade PPE to include chemical-resistant gloves, safety goggles, and a lab coat. Ensure proper ventilation.
Discoloration of the 2,3,5-Trimethylphenol solid.
Oxidation due to improper storage (e.g., container not tightly sealed, exposure to air or light).
While it may still be usable for some applications, its purity is compromised. For high-purity applications, it is recommended to use a fresh, properly stored batch. Ensure the container is tightly sealed and stored in a cool, dark, and dry place.
Unexpected reaction or fuming upon addition of a reagent.
Incompatibility with the added reagent (e.g., strong oxidizing agent, base).
Immediately stop the addition and, if safe to do so, move the reaction to a fume hood. Consult the Safety Data Sheet (SDS) for incompatibilities. Quench the reaction carefully with an appropriate agent if necessary.
Low yield or incomplete reaction in a synthesis.
Impure 2,3,5-Trimethylphenol or degradation of the material.
Verify the purity of the 2,3,5-Trimethylphenol using an appropriate analytical method (e.g., melting point, NMR). If impure, consider purification by recrystallization or use a new batch. Ensure all reactants and solvents are dry and of appropriate grade.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for 2,3,5-Trimethylphenol.
Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.
Experimental Protocols
Example Protocol: Electrophilic Nitration of 2,3,5-Trimethylphenol
This protocol is provided as an illustrative example of a common reaction involving a phenol (B47542) derivative. Users must conduct their own risk assessment and optimize the procedure for their specific needs.
Objective: To synthesize 4-nitro-2,3,5-trimethylphenol via electrophilic aromatic substitution.
Materials:
2,3,5-Trimethylphenol
Nitric acid (70%)
Sulfuric acid (98%)
Glacial acetic acid
Ice bath
Magnetic stirrer and stir bar
Round-bottom flask
Dropping funnel
Beaker
Buchner funnel and filter paper
Deionized water
Procedure:
In a clean, dry round-bottom flask, dissolve 2,3,5-Trimethylphenol in glacial acetic acid.
Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to sulfuric acid, keeping the mixture cool in an ice bath.
Using a dropping funnel, add the nitrating mixture dropwise to the cooled solution of 2,3,5-Trimethylphenol over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
After the addition is complete, continue stirring the reaction mixture in the ice bath for another hour.
Slowly pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the product with cold deionized water to remove any residual acid.
Dry the product in a desiccator or a vacuum oven at a low temperature.
Characterize the product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy).
Visualizations
Caption: Workflow for the safe handling of 2,3,5-Trimethylphenol.
Caption: Procedure for responding to a 2,3,5-Trimethylphenol spill.
Caption: First aid measures for exposure to 2,3,5-Trimethylphenol.
A Comparative Guide to Analytical Methods for the Quantification of 2,3,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of analytical methodologies for the quantification of 2,3,5-Trimethylphenol, a key intermediate in various chemi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 2,3,5-Trimethylphenol, a key intermediate in various chemical syntheses. The primary focus is on High-Performance Liquid Chromatography (HPLC), with a comparative evaluation against Gas Chromatography (GC) and UV-Vis Spectrophotometry. This document is intended to assist researchers, scientists, and drug development professionals in selecting a robust and reliable analytical method tailored to their specific needs.
Method Comparison Overview
The choice of an analytical technique for the quantification of 2,3,5-Trimethylphenol depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired sample throughput. While HPLC is a widely adopted technique for its versatility and precision, GC offers high resolution for volatile compounds, and UV-Vis spectrophotometry presents a simpler, more accessible option for routine analysis.
Table 1: Performance Comparison of Analytical Methods for 2,3,5-Trimethylphenol Quantification
Parameter
HPLC-UV
GC-FID
UV-Vis Spectrophotometry
Principle
Separation based on polarity, detection by UV absorbance.
Separation based on volatility, detection by flame ionization.
Direct measurement of UV absorbance.
Selectivity
High
High
Low to Moderate
Sensitivity
High
Very High
Moderate
Linearity (r²)
>0.999 (Typical for phenolic compounds)
>0.99 (Typical for phenolic compounds)
>0.99 (Typical)
Accuracy (% Recovery)
98-102% (Typical for phenolic compounds)
95-105% (Typical for phenolic compounds)
95-105% (Typical)
Precision (%RSD)
< 2% (Typical for phenolic compounds)
< 5% (Typical for phenolic compounds)
< 5% (Typical)
Limit of Detection
ng/mL range (Typical for phenolic compounds)
pg/mL to ng/mL range (Typical)
µg/mL range (Typical)
Sample Throughput
Moderate to High
Moderate
High
Instrumentation Cost
Moderate to High
Moderate to High
Low
Primary Application
Routine quality control, purity assessment, and quantification in complex matrices.
Analysis of volatile impurities and quantification in various matrices.
Rapid and simple quantification in simple matrices.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a published application for the analysis of 2,3,5-Trimethylphenol.[1] While specific validation data for this compound was not detailed, the following protocol is based on standard practices for phenolic compound analysis.
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Phosphoric acid (or Formic acid for MS compatibility)
2,3,5-Trimethylphenol reference standard
Chromatographic Conditions:
Mobile Phase: An isocratic mixture of acetonitrile and water, with a small percentage of phosphoric acid (e.g., 70:30 v/v Acetonitrile:Water with 0.1% H₃PO₄).[1]
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 280 nm
Injection Volume: 10 µL
Sample Preparation:
Prepare a stock solution of 2,3,5-Trimethylphenol reference standard in the mobile phase (e.g., 1 mg/mL).
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
Dissolve the sample containing 2,3,5-Trimethylphenol in the mobile phase to a concentration within the calibration range.
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters (Typical for Phenolic Compounds):
Linearity: Assessed by a five-point calibration curve. A correlation coefficient (r²) of >0.999 is expected.
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are typically within 98-102%.
Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples at the target concentration. The relative standard deviation (%RSD) should be less than 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on established methods for the analysis of phenols, such as EPA Method 8041A.
Instrumentation:
Gas chromatograph equipped with a Flame Ionization Detector (FID)
Fused-silica capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 10°C/min to 250°C.
Final hold: 5 minutes at 250°C.
Injector Temperature: 250°C
Detector Temperature: 300°C
Injection Volume: 1 µL (splitless)
Sample Preparation:
Prepare a stock solution of 2,3,5-Trimethylphenol reference standard in a suitable solvent like methanol or dichloromethane (e.g., 1 mg/mL).
Prepare working standards by serial dilution to construct a calibration curve.
Dissolve the sample in the same solvent to a concentration within the calibration range.
UV-Vis Spectrophotometry
This method provides a simple and rapid approach for quantification, particularly in matrices with minimal interfering substances. A common method for phenols involves reaction with ferric chloride to produce a colored complex.[2]
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 2,3,5-Trimethylphenol in ethanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax. For many phenols, this is around 270-280 nm.
Calibration Curve:
Prepare a series of standard solutions of 2,3,5-Trimethylphenol in ethanol covering the expected sample concentration range.
To each standard, add a fixed volume of FeCl₃ solution and allow the color to develop.
Measure the absorbance of each standard at the predetermined λmax for the colored complex (typically around 540 nm for the phenol-FeCl₃ complex).[2]
Plot a graph of absorbance versus concentration.
Sample Analysis:
Prepare the sample solution in ethanol.
Add the same volume of FeCl₃ solution as used for the standards.
Measure the absorbance at the same wavelength.
Determine the concentration of 2,3,5-Trimethylphenol from the calibration curve.
Workflow and Process Visualization
The following diagrams illustrate the general workflows for HPLC method validation and the logical relationship between the compared analytical techniques.
Caption: General workflow for HPLC method validation.
A Comparative Analysis of 2,3,5-Trimethylphenol and 2,3,6-Trimethylphenol as Precursors for Vitamin E Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data The industrial synthesis of Vitamin E, a vital antioxidant, heavily relies on the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The industrial synthesis of Vitamin E, a vital antioxidant, heavily relies on the efficient production of its key intermediate, 2,3,5-trimethylhydroquinone (TMHQ). Two primary precursors for TMHQ are the isomers 2,3,5-trimethylphenol (B45783) and 2,3,6-trimethylphenol (B1330405). This guide provides a comparative analysis of these two precursors, summarizing their performance based on available experimental data and outlining the methodologies for their conversion to TMHQ.
The synthesis of TMHQ from either trimethylphenol isomer typically proceeds through a two-step process:
Oxidation: The trimethylphenol is first oxidized to 2,3,5-trimethyl-p-benzoquinone (TMQ).
Hydrogenation: The resulting TMQ is then hydrogenated to yield 2,3,5-trimethylhydroquinone (TMHQ).
A notable patent indicates that the catalytic oxidation of a trimethylphenol to TMQ can be performed using 2,3,5-trimethylphenol, 2,3,6-trimethylphenol, or a mixture thereof, suggesting a unified synthetic approach is feasible for both isomers.[1]
Performance Data: A Comparative Overview
While a direct, side-by-side experimental comparison under identical conditions is not extensively documented in publicly available literature, individual studies on the oxidation of each isomer provide valuable performance indicators. It is important to note that the following data is collated from different experimental setups and should be interpreted with this in mind.
*In this specific experiment, the direct conversion of 2,3,5-trimethylphenol to TMHQ resulted in a low yield of the desired product, with 3,4,6-trimethylcatechol being a significant byproduct.
Logical Workflow for Vitamin E Synthesis
The following diagram illustrates the convergent synthetic pathway from both 2,3,5-trimethylphenol and 2,3,6-trimethylphenol to the common intermediate, 2,3,5-trimethylhydroquinone (TMHQ), which is then used to synthesize Vitamin E.
Caption: Synthetic pathway from trimethylphenol isomers to Vitamin E.
Experimental Protocols
The following are generalized experimental protocols for the two-step conversion of trimethylphenols to TMHQ, based on methodologies described in the scientific and patent literature.[1]
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of TMHQ from a trimethylphenol precursor.
Caption: General experimental workflow for TMHQ synthesis.
Step 1: Catalytic Oxidation of Trimethylphenol to 2,3,5-Trimethyl-p-benzoquinone (TMQ)
Reaction Setup: A solution is prepared by dissolving the chosen trimethylphenol isomer (2,3,5-trimethylphenol or 2,3,6-trimethylphenol) and a cobalt chelate catalyst, such as N,N'-ethylenebis(salicylideneiminato)cobalt(II), in N,N-dimethylformamide (DMF).[1]
Reaction Conditions: The solution is vigorously stirred at a temperature of 70°C.[1]
Oxidation: Oxygen gas at atmospheric pressure is passed through the heated solution to initiate the oxidation reaction.[1]
Work-up: Upon completion of the reaction, the mixture containing the TMQ product is mixed with di-n-butyl ether and water. This results in the formation of a di-n-butyl ether phase containing the TMQ, a precipitate of the cobalt catalyst, and an aqueous phase with the DMF solvent. The di-n-butyl ether phase is then separated for the subsequent hydrogenation step.[1]
Step 2: Catalytic Hydrogenation of 2,3,5-Trimethyl-p-benzoquinone (TMQ) to 2,3,5-Trimethylhydroquinone (TMHQ)
Reaction Setup: The separated di-n-butyl ether solution of TMQ from the previous step is used directly. A catalyst consisting of 2% palladium on a gamma alumina (B75360) carrier is employed.[1]
Reaction Conditions: Gaseous hydrogen is introduced at a pressure of 3 atmospheres absolute, with a molar ratio of hydrogen to TMQ of 1.25:1. The initial temperature of the solution is 40°C, which may rise to approximately 100°C during the exothermic reaction.[1]
Hydrogenation: The TMQ solution and hydrogen are passed over the palladium catalyst to effect the reduction to TMHQ.[1]
Product Isolation: After the reaction is complete, the catalyst is separated by filtration. The TMHQ can then be isolated from the di-n-butyl ether solvent, for example, by crystallization upon cooling or solvent evaporation. An isolated TMHQ overall molar yield of up to 96.7% has been reported for this hydrogenation step.[5]
Conclusion
Both 2,3,5-trimethylphenol and 2,3,6-trimethylphenol are effective precursors for the synthesis of 2,3,5-trimethylhydroquinone, a crucial intermediate for Vitamin E. While 2,3,6-trimethylphenol is reportedly more widely used in industrial applications, the available data suggests that both isomers can be efficiently converted to the key intermediate, TMQ.[6] The choice of precursor may ultimately depend on factors such as commercial availability, cost, and the specific catalytic system employed by the manufacturer. The provided experimental protocols offer a general framework for the synthesis of TMHQ from either isomer, highlighting a versatile and efficient pathway to this vital Vitamin E precursor. Further research focusing on a direct comparative study of these two isomers under identical conditions would be invaluable for a more definitive assessment of their relative performance.
A Comparative Analysis of the Antioxidant Activity of Trimethylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the antioxidant activity of three trimethylphenol isomers: 2,4,6-trimethylphenol, 2,3,5-trimethylphenol, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of three trimethylphenol isomers: 2,4,6-trimethylphenol, 2,3,5-trimethylphenol, and 2,3,6-trimethylphenol. The information presented herein is based on computational analysis of their antioxidant properties, offering valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Structure-Activity Relationship and Antioxidant Potential
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The efficiency of this process is influenced by the stability of the resulting phenoxyl radical. The position and number of methyl groups on the phenol (B47542) ring play a crucial role in modulating this activity. Electron-donating groups, such as methyl groups, can stabilize the phenoxyl radical through hyperconjugation and inductive effects, thereby enhancing the antioxidant capacity.
A computational study analyzing the bond dissociation enthalpy (BDE) of the O-H bond, a key indicator of antioxidant activity, provides a basis for comparing the trimethylphenol isomers. A lower BDE signifies a weaker O-H bond, indicating a greater propensity for hydrogen atom donation and thus, higher antioxidant activity.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the computationally determined bond dissociation enthalpies (BDE) for the hydroxyl group of the three trimethylphenol isomers. These values are indicative of their intrinsic antioxidant potential.
Trimethylphenol Isomer
Bond Dissociation Enthalpy (BDE) (kcal/mol)
Predicted Antioxidant Activity Ranking
2,4,6-Trimethylphenol
80.1
High
2,3,6-Trimethylphenol
81.5
Moderate
2,3,5-Trimethylphenol
82.3
Lower
Data is based on theoretical calculations and should be considered in conjunction with experimental validation.
Based on these computational predictions, 2,4,6-trimethylphenol is expected to exhibit the highest antioxidant activity among the three isomers due to the lowest BDE. The symmetrical substitution pattern with methyl groups at both ortho and the para positions provides optimal stabilization for the resulting phenoxyl radical.
Experimental Protocols for Antioxidant Activity Assessment
To experimentally validate the predicted antioxidant activities, the following standardized assays are recommended.
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH radical is converted to a yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.[1][2][3]
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
Prepare a series of dilutions of the trimethylphenol isomers and the positive control in methanol.
Add a specific volume of the test compound or standard to the DPPH solution in a microplate well or cuvette.
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
Measure the absorbance at a specific wavelength (typically 517 nm).
A blank containing only the solvent and DPPH is also measured.
The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[2]
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.[1]
Reagents and Materials:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. This solution is typically allowed to stand in the dark for 12-16 hours before use.
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of approximately 0.70 at 734 nm.
Prepare a series of dilutions of the trimethylphenol isomers and the positive control.
Add a specific volume of the test compound or standard to the diluted ABTS•+ solution.
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
A blank containing the solvent and diluted ABTS•+ is also measured.
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
Visualizing the Antioxidant Mechanism
The fundamental mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom to a free radical, thereby neutralizing it. This process is a key aspect of their protective effects against oxidative stress.
Caption: Hydrogen atom transfer from a phenol to a free radical.
Experimental Workflow for Antioxidant Activity Screening
A typical workflow for screening and comparing the antioxidant activity of compounds like trimethylphenol isomers involves a series of systematic steps, from sample preparation to data analysis.
Caption: A generalized workflow for in vitro antioxidant assays.
A Comparative Guide to Alternative Synthesis Methods for Trimethylhydroquinone
For Researchers, Scientists, and Drug Development Professionals Trimethylhydroquinone (B50269) (TMHQ) is a crucial intermediate in the synthesis of Vitamin E and other pharmaceuticals. While traditional synthesis routes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Trimethylhydroquinone (B50269) (TMHQ) is a crucial intermediate in the synthesis of Vitamin E and other pharmaceuticals. While traditional synthesis routes are well-established, a growing emphasis on efficiency, sustainability, and cost-effectiveness has spurred the development of alternative methods. This guide provides an objective comparison of various approaches to TMHQ synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Performance Indicators
The following table summarizes the quantitative data for different TMHQ synthesis methods, offering a clear comparison of their performance based on starting materials, yield, and reaction conditions.
Starting Material
Method
Key Reagents/Catalysts
Reaction Time
Temperature (°C)
Yield (%)
Purity (%)
Reference
1,2,4-Trimethylbenzene (Pseudocumene)
Oxidation & Reduction
Phthalic anhydride, 30% H₂O₂; then a reducing agent
GC-MS vs. HPLC for Trimethylphenol Impurity Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring p...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring product safety and efficacy. Trimethylphenols (TMPs), key starting materials in the synthesis of various compounds including Vitamin E, can contain several process-related impurities, primarily isomers and incompletely methylated phenols.[1][2] This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of trimethylphenol impurities.
Executive Summary
The choice between GC-MS and HPLC for the analysis of trimethylphenol impurities depends on the specific requirements of the analysis. GC-MS offers superior selectivity and sensitivity, making it ideal for the identification and quantification of trace-level volatile and semi-volatile impurities.[3][4] However, it often requires a derivatization step to improve the volatility of the phenolic compounds.[5][6] HPLC is a versatile technique suitable for a broader range of compounds, including non-volatile or thermally sensitive impurities, without the need for derivatization.[7][8] It is often employed for routine quality control where high sample throughput is necessary.[9]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of phenolic impurities. The data is compiled from various studies on phenolic compounds and represents expected validation parameters.
The following diagram illustrates a typical workflow for the analysis of impurities in a trimethylphenol sample, from sample reception to final data analysis, highlighting the paths for both GC-MS and HPLC techniques.
Analytical Workflow for Trimethylphenol Impurity Analysis.
Potential Impurity Formation during Synthesis
Trimethylphenol is often synthesized through the methylation of phenol (B47542) or cresols.[1][13] During this process, several impurities can form, including various positional isomers of trimethylphenol and incompletely methylated precursors like xylenols and cresols.[2] Understanding the potential impurity profile is crucial for developing an appropriate analytical method.
Potential Impurity Formation in Trimethylphenol Synthesis.
Experimental Protocols
GC-MS Method for Trimethylphenol Impurity Analysis
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in trimethylphenol. Derivatization is necessary to improve the volatility of the phenolic compounds.[14]
Accurately weigh approximately 10 mg of the trimethylphenol sample into a vial.
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetone, pyridine).
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
Cap the vial and heat at 60-80°C for 30-45 minutes.[5]
Cool the sample to room temperature before injection.
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 70°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Final hold: 5 minutes at 280°C.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: 50-500 amu.
Ion Source Temperature: 230°C.
Transfer Line Temperature: 280°C.
HPLC Method for Trimethylphenol Impurity Analysis
This method is suitable for the routine analysis of trimethylphenol and its impurities, particularly for less volatile or thermally labile compounds.[7][15]
1. Sample Preparation:
Accurately weigh approximately 10 mg of the trimethylphenol sample.
Dissolve in and dilute to 10 mL with the mobile phase to a working concentration of approximately 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acids with formic acid.[15]
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detector: UV detection at a wavelength of 270 nm.
Injection Volume: 10 µL.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of trimethylphenol impurities. GC-MS provides high sensitivity and specificity, making it an excellent tool for identifying unknown impurities and quantifying them at trace levels.[3][16] However, the requirement for derivatization can add complexity to the sample preparation process.[14] HPLC is a robust and versatile technique that is well-suited for routine quality control of a wide range of impurities without the need for derivatization.[17][18] The ultimate choice of method will depend on the specific analytical goals, the nature of the expected impurities, and the required levels of sensitivity and selectivity.
Isomer-Specific Effects of Trimethylphenols in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The substitution pattern of methyl groups on a phenol (B47542) ring can significantly influence its biological activity. While a comprehensive body of liter...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of methyl groups on a phenol (B47542) ring can significantly influence its biological activity. While a comprehensive body of literature directly comparing the isomer-specific effects of all trimethylphenols (TMPs) remains to be fully developed, existing studies on individual isomers and related phenolic compounds strongly indicate that the isomeric form is a critical determinant of their biological impact. This guide provides a comparative overview of the known biological effects of different trimethylphenol isomers, supported by available data and detailed experimental protocols for key assays.
Comparative Biological Activity of Trimethylphenol Isomers
Direct quantitative comparisons of the biological activities of various trimethylphenol isomers are limited in the current scientific literature. However, by examining studies on individual isomers and their derivatives, we can infer potential differences in their effects. The following table summarizes known biological activities, highlighting the isomer-specific nature of these actions where data is available.
Competitive inhibitor versus catechol in chloride-dependent CPO-catalyzed peroxidation reactions.[1]
Data not available in the provided search results.
Cyclooxygenase-2 (COX-2)
Theoretical modeling suggests it can bind to the cyclooxygenase active site channel of human COX-2, potentially blocking the entry of the fatty acid substrate.
Data not available in the provided search results.
2,3,6-Trimethylphenol
Vitamin E Synthesis
Serves as a key precursor in the industrial production of Vitamin E.[2]
Inferred Isomer-Specific Effects from Related Compounds
Studies on other substituted phenols, such as halophenols, demonstrate significant isomer-specific differences in cytotoxicity and endocrine-disrupting effects. For instance, 2,4,6-triiodophenol (B146134) and 2,4-dichlorophenol (B122985) show the highest estradiol (B170435) and flutamide (B1673489) equivalent factors, respectively, among a range of halophenolic disinfection byproducts.[4] This principle of structure-dependent activity strongly suggests that trimethylphenol isomers will also exhibit distinct profiles in terms of toxicity, receptor binding, and enzyme inhibition.
Experimental Protocols
To facilitate further research into the isomer-specific effects of trimethylphenols, detailed methodologies for key experiments are provided below.
Enzyme Inhibition Assay (e.g., Cyclooxygenase-2)
This protocol describes a method to assess the inhibitory effect of trimethylphenol isomers on COX-2 activity.
Materials:
Human recombinant COX-2 enzyme
Arachidonic acid (substrate)
Trimethylphenol isomers (dissolved in a suitable solvent, e.g., DMSO)
A Comparative Guide to Catalysts in the Synthesis of 2,3,5-Trimethylphenol
For Researchers, Scientists, and Drug Development Professionals The synthesis of 2,3,5-trimethylphenol (B45783) is a critical step in the production of various valuable compounds, including Vitamin E. The efficiency and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3,5-trimethylphenol (B45783) is a critical step in the production of various valuable compounds, including Vitamin E. The efficiency and selectivity of this synthesis are highly dependent on the catalytic system employed. This guide provides an objective comparison of different catalytic approaches for the synthesis of 2,3,5-trimethylphenol, supported by available experimental data.
Catalytic Performance Comparison
The direct catalytic synthesis of 2,3,5-trimethylphenol with high selectivity remains a challenge, with much of the research focusing on the production of its isomers, such as 2,3,6-trimethylphenol (B1330405) and 2,4,6-trimethylphenol. However, two main strategies have been reported for the synthesis of 2,3,5-trimethylphenol: the rearrangement of 2,3,6-trimethylphenol and the direct methylation of precursors like m-cresol (B1676322) or 3,5-dimethylphenol (B42653).
Rearrangement of 2,3,6-Trimethylphenol
The isomerization of 2,3,6-trimethylphenol to 2,3,5-trimethylphenol using a Lewis acid catalyst is a promising route.
Direct methylation of precursors like m-cresol or 3,5-dimethylphenol has been explored, though often with lower selectivity for the desired 2,3,5-isomer compared to other methylated products.
Catalyst
Reactant
Product(s)
Yield of 2,3,5-TMP
Selectivity for 2,3,5-TMP
Reference
Not specified
3,5-Xylenol
2,3,5-Trimethylphenol and 2,3,5,6-Tetramethylphenol
Reactant and Catalyst Loading: 2,3,6-trimethylphenol is charged into a reaction vessel. The aluminum trihalide catalyst is then added. The molar ratio of aluminum trihalide to 2,3,6-trimethylphenol is typically between 1:1 and 3:1.
Reaction Conditions: The reaction mixture is heated to a temperature in the range of 90°C to 170°C. The reaction can be carried out without a solvent or in the presence of an organic solvent such as hexane, heptane, octane, cyclohexane, benzene, toluene, or xylene. The solvent amount can be 1 to 10 times the mass of the 2,3,6-trimethylphenol.
Reaction Time: The reaction is allowed to proceed for a sufficient time to achieve a high conversion of the starting material.
Work-up and Purification: After the reaction is complete, the mixture is cooled. The catalyst is typically quenched by the addition of water or a dilute acid. The organic layer is then separated, washed, and dried. The crude product is purified by distillation or crystallization to obtain 2,3,5-trimethylphenol with a purity of over 99%.
Reaction Pathways and Experimental Workflow
The synthesis of 2,3,5-trimethylphenol can be visualized through the following diagrams, which illustrate the logical relationships and experimental workflows.
A comparative study of the stability of different phenolic antioxidants
A Comparative Guide to the Stability of Phenolic Antioxidants For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the stability of different phenolic antioxidant...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Stability of Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of different phenolic antioxidants, supported by experimental data. Understanding the stability of these compounds is critical for their effective application in pharmaceuticals, nutraceuticals, and other industrial uses, as it directly impacts their efficacy and shelf-life. Factors such as temperature, light, and pH can significantly degrade phenolic compounds, reducing their antioxidant capacity.
Factors Influencing the Stability of Phenolic Antioxidants
The stability of phenolic compounds is influenced by a variety of external and intrinsic factors. The molecular structure of the antioxidant itself plays a crucial role; for instance, glycosylated forms of anthocyanins show greater stability compared to their corresponding anthocyanidin aglycones.[1][2] Similarly, the presence of multiple sugar moieties can contribute to higher stability.[3]
Key environmental factors that affect stability include:
Temperature: High temperatures often lead to the degradation of phenolic compounds.[4][5] Many studies report a decrease in polyphenolic yield at drying temperatures above 80°C.[6] However, some compounds may be liberated from the plant matrix at moderately high temperatures before degradation occurs.[6]
Light: Exposure to sunlight is a primary cause of degradation for many phenolic compounds, including quercetin, rutin, p-coumaric acid, and anthocyanins.[1][2][4] Storing extracts in amber or opaque containers is recommended to mitigate photolytic reactions.[4][7]
pH: The pH of the medium significantly affects stability. Phenolic compounds are generally more stable in acidic conditions.[7][8] Caffeic, chlorogenic, and gallic acids, for example, are not stable at high pH levels.[8][9]
Oxygen and Metal Ions: The presence of oxygen can lead to oxidative degradation, a process that can be catalyzed by metal ions.[3][4] Vacuum packing can be employed to reduce oxygen exposure.[2]
Comparative Stability Data
The following table summarizes quantitative data on the stability of various phenolic antioxidants under different storage conditions.
High stability, with an average decrease of only 22%[3]
Least Stable Phenolics
Sunlight, 23°C
1 year
Quercetin, rutin, peonidin, pelargonidin, p-coumaric, ellagic, and p-hydroxybenzoic acids were identified as the least stable.[1][2]
Most Stable Phenolics
Dark, 23°C
1 year
Gallic, sinapic, and caffeic acids, along with epicatechin and catechin, were the most stable.[2]
Experimental Protocols
Detailed methodologies for common experiments used to assess antioxidant stability are provided below.
Determination of Antioxidant Activity using DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[11] The principle is based on the reduction of the violet DPPH radical to a stable, light-yellow molecule in the presence of an antioxidant.[11]
Reagent Preparation:
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.[12]
Sample Preparation: Prepare extracts of the phenolic compounds in a suitable solvent (e.g., methanol) at various concentrations.
Standard: Prepare a stock solution of a known antioxidant, such as Trolox or Ascorbic Acid, in methanol.[12]
Assay Procedure:
Pipette 100 µL of the sample extract at various concentrations into the wells of a 96-well microplate.[12]
Add 100 µL of the 0.1 mM DPPH solution to each well.[12]
For the blank, use the solvent of the test compound and the DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.[12]
Measure the absorbance at 517 nm using a microplate reader.[12]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the formula:
Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
Determination of Antioxidant Activity using ABTS Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[12] The reduction of the blue-green radical cation by an antioxidant causes its color to diminish.[12]
Reagent Preparation:
ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water.
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or buffer) to an absorbance of 0.70 (± 0.02) at 734 nm.[13]
Assay Procedure:
Add a small volume (e.g., 10 µL) of the plant extract to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.[13]
Incubate the mixture at 30°C for a set time (e.g., 6 minutes).[13]
Measure the absorbance at 734 nm.
Data Analysis:
The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Quantification of Phenolic Compounds using High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify individual phenolic compounds in an extract to assess their degradation over time.
Instrumentation: An HPLC system equipped with a C18 column, a diode array detector (DAD), an autosampler, and a column compartment.[10][14]
Mobile Phase: A common mobile phase involves a gradient of two solvents. For example:
Gradient Program: A typical gradient might run for 45 minutes, with varying percentages of Solvent B to elute different compounds.[1] For instance, starting with a low percentage of Solvent B and gradually increasing it.[1][10]
Procedure:
Prepare samples by filtering them through a 0.45 µm filter.
Inject a small volume (e.g., 20 μL) into the HPLC system.[10]
Set the column temperature (e.g., 30-40°C).[1][10]
Monitor the absorbance at specific wavelengths relevant to the phenolic compounds being studied (e.g., 275 nm, 280 nm, 320 nm, 530 nm).[1][14]
Data Analysis:
Identify and quantify compounds by comparing their retention times and spectral data with those of known standards. Create calibration curves for each standard to determine the concentration in the samples.
Mandatory Visualization
The following diagrams illustrate the logical workflow for conducting a comparative stability study of phenolic antioxidants and the general mechanism of their action.
Caption: Workflow for a comparative stability study of phenolic antioxidants.
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3,5-Trimethylphenol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,3,5-Trimethylphenol is critical for ensuring product quality, safety, and efficacy. The selection of a robust...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,3,5-Trimethylphenol is critical for ensuring product quality, safety, and efficacy. The selection of a robust analytical method, validated for its intended purpose, is a foundational requirement. This guide provides a comparative overview of the two most common analytical techniques for the determination of 2,3,5-Trimethylphenol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Method Performance
The following table summarizes typical validation parameters for HPLC-UV and GC-MS methods for the analysis of phenolic compounds, providing a baseline for what can be expected for the analysis of 2,3,5-Trimethylphenol.
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method. Derivatization is often employed to improve the volatility of phenolic compounds.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is frequently used.
Carrier Gas: Helium at a constant flow rate.
Injector: Splitless mode is often used for trace analysis.
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 60°C, ramped up to 300°C.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.
Sample Preparation and Derivatization:
Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte from the sample matrix.
Derivatization: To increase volatility, the phenolic hydroxyl group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample extract is dried and then heated with the derivatizing agent to form the trimethylsilyl (B98337) (TMS) ether of 2,3,5-Trimethylphenol.
Signaling Pathways and Logical Relationships in Method Validation
The process of validating an analytical method follows a logical progression to ensure its suitability for a specific purpose.
Validation parameters for analytical methods.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of 2,3,5-Trimethylphenol. The choice between the two often depends on the specific application requirements. HPLC-UV is a robust and widely accessible method suitable for routine quality control, offering good accuracy and precision. GC-MS provides higher sensitivity and selectivity, making it ideal for trace-level detection, impurity profiling, and as a confirmatory technique. A thorough cross-validation as outlined above would provide the highest level of confidence when transferring or comparing methods, ensuring consistency and reliability of analytical data throughout the drug development lifecycle.
A Comparative Guide to the Purity of 2,3,5-Trimethylphenol from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals The purity of chemical reagents is a critical factor in research and development, directly impacting experimental outcomes, reproducibility, and the quality...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is a critical factor in research and development, directly impacting experimental outcomes, reproducibility, and the quality of synthesized products. This guide provides a comprehensive benchmark of 2,3,5-Trimethylphenol purity from various commercial suppliers. It includes a comparative analysis of publicly available purity data and detailed experimental protocols for independent verification.
Comparative Purity Data
The purity of 2,3,5-Trimethylphenol can vary between suppliers and even between different batches from the same supplier. The following table summarizes the advertised purity levels from several major chemical suppliers. Researchers are encouraged to always consult the certificate of analysis for lot-specific data.
Supplier
Product Number
Advertised Purity
Analytical Method
Sigma-Aldrich
T78603
99%
Not specified on product page
Tokyo Chemical Industry (TCI)
T0485
>98.0%
GC
Omizzur Biotech Ltd
N/A
99.5%
HPLC/UPLC
Fisher Scientific
ACROS37685
98+%
Not specified on product page
ChemicalBook Suppliers (Various)
N/A
99% to 99.92%
Not specified on product page
Note: The data presented is based on information available on the respective supplier websites and may not reflect the exact purity of a specific batch. It is best practice to perform in-house quality control.
Potential Impurities
Impurities in commercially available 2,3,5-Trimethylphenol can arise from the synthetic route or degradation. A common synthesis method involves the rearrangement of 2,3,6-trimethylphenol[1]. This process could lead to the presence of other trimethylphenol isomers as impurities. Incomplete reactions or side reactions during synthesis can also introduce other related compounds.
Experimental Protocols for Purity Determination
To independently verify the purity of 2,3,5-Trimethylphenol, the following analytical methods are recommended.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a robust technique for assessing the purity of volatile compounds like 2,3,5-Trimethylphenol.
Experimental Protocol:
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
Column: A suitable capillary column for phenol (B47542) analysis, such as a 5% phenylpolysiloxane column (e.g., Equity-5, 15 m x 0.53 mm I.D., 0.50 µm film thickness).
Sample Preparation: Accurately weigh approximately 20 mg of the 2,3,5-Trimethylphenol sample and dissolve it in 10 mL of a suitable solvent like methanol (B129727) or dichloromethane.
Injection: 1 µL, splitless injection.
Oven Temperature Program:
Initial temperature: 65°C
Ramp: 10°C/min to 185°C, hold for 1 minute.
Ramp: 20°C/min to 275°C, hold for 5 minutes.
Carrier Gas: Helium.
Detector Temperature: 300°C.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for separating and quantifying components in a mixture. For phenolic compounds, reversed-phase HPLC with UV detection is commonly employed.[2][3]
Experimental Protocol:
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for the separation of phenolic compounds.[2][3]
Mobile Phase: A gradient elution is often used for optimal separation.
Sample Preparation: Prepare a stock solution of 1 mg/mL of 2,3,5-Trimethylphenol in the mobile phase. Dilute as necessary to fall within the linear range of the detector.
Data Analysis: Purity is calculated based on the area percentage of the 2,3,5-Trimethylphenol peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for purity determination as it provides a direct measurement of the analyte concentration against a certified internal standard.[5][6]
Experimental Protocol:
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with a known purity that has a signal in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
Accurately weigh a known amount of the 2,3,5-Trimethylphenol sample.
Accurately weigh a known amount of the internal standard.
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
¹H NMR Parameters:
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery for accurate integration.
Acquire the spectrum with a high signal-to-noise ratio.
Data Analysis: The purity of the 2,3,5-Trimethylphenol is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Workflow and Pathway Visualizations
To aid in understanding the experimental process and logical flow, the following diagrams have been generated.
Caption: General workflow for benchmarking the purity of 2,3,5-Trimethylphenol.
Caption: Simplified pathway illustrating the potential for isomeric impurities.
Economic comparison of different Vitamin E synthesis pathways
An Economic and Methodological Comparison of Vitamin E Synthesis Pathways Vitamin E, a group of fat-soluble compounds including tocopherols (B72186) and tocotrienols, is an essential antioxidant in human and animal nutri...
Author: BenchChem Technical Support Team. Date: December 2025
An Economic and Methodological Comparison of Vitamin E Synthesis Pathways
Vitamin E, a group of fat-soluble compounds including tocopherols (B72186) and tocotrienols, is an essential antioxidant in human and animal nutrition. The growing demand for Vitamin E in pharmaceuticals, dietary supplements, cosmetics, and animal feed has driven the development of various synthesis and production methods.[1][2][3] This guide provides an objective comparison of the primary Vitamin E synthesis pathways—chemical synthesis, natural extraction, and biotechnological production—with a focus on their economic viability, performance, and underlying methodologies for a scientific audience.
Comparative Analysis of Production Pathways
The choice of a Vitamin E production pathway is a trade-off between production cost, stereoisomer specificity, bioavailability, and sustainability. While chemical synthesis has historically dominated the market due to its scalability, rising petrochemical costs and consumer preference for natural products are paving the way for bio-based alternatives.[1][2][4][5]
Moderate to high, requires extraction and purification facilities
High, requires investment in bioreactors and metabolic engineering R&D
Sustainability
Low, relies on non-renewable fossil fuels and generates chemical waste[1]
Moderate, utilizes by-products from agriculture, but can be energy-intensive[1]
High, uses renewable feedstocks and offers a smaller carbon footprint[1][10]
Synthesis and Production Pathways
Chemical Synthesis
The industrial standard for producing synthetic Vitamin E involves the condensation of trimethylhydroquinone (TMHQ) and isophytol (B1199701).[12] This process is technically complex, involving nearly 20 reaction steps to produce the key intermediates.[12] The final product is an equal mixture of eight stereoisomers, all-rac-α-tocopherol, of which only one (RRR-α-tocopherol) is identical to the natural form.[5][8]
Caption: Chemical synthesis of Vitamin E from petrochemical precursors.
Natural Extraction
Natural Vitamin E (RRR-α-tocopherol) is extracted from the by-products of vegetable oil refining, such as soybean or sunflower oil deodorizer distillates.[1][6] The process involves molecular distillation and purification steps to isolate and concentrate the mixed tocopherols from the oil matrix. While this method yields the most biologically active form of Vitamin E, its supply is limited by agricultural output and processing capacity.[4][10]
Biotechnological Synthesis
Recent advances in metabolic engineering have enabled the production of Vitamin E and its precursors in microbial cell factories, such as Saccharomyces cerevisiae and Escherichia coli.[4][7][10] This approach offers a sustainable alternative by using renewable feedstocks. The core of this technology involves engineering the host microorganism to express the plant-based biosynthetic pathway for tocopherols.
The biosynthesis in plants, which is mimicked in microorganisms, starts with the condensation of homogentisate (B1232598) (HGA) and a prenyl pyrophosphate (either phytyl pyrophosphate for tocopherols or geranylgeranyl pyrophosphate for tocotrienols).[13][14]
Caption: Core biosynthetic pathway for α-tocopherol production.
A semi-synthetic approach has also been developed, where isophytol is produced via fermentation of farnesene (B8742651) by modified yeast, significantly shortening the traditional chemical synthesis route.[12]
Experimental Protocols
Detailed industrial protocols are proprietary. However, the following sections outline the fundamental methodologies for key experimental procedures relevant to Vitamin E synthesis and analysis.
Protocol 1: Microbial Production of Tocopherol Precursor (HGA)
This protocol describes the engineered production of homogentisate (HGA), a key aromatic precursor for Vitamin E, in E. coli.
1. Strain and Plasmid Construction:
Select a suitable E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression).
Synthesize and clone the gene for 4-hydroxyphenylpyruvate dioxygenase (HPPD) into an inducible expression vector (e.g., pET vector with a T7 promoter). The gene can be sourced from plants like Arabidopsis thaliana or bacteria.
Transform the expression vector into the E. coli host strain.
2. Fermentation and Induction:
Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
Use the overnight culture to inoculate a larger volume of defined M9 minimal medium supplemented with glucose (20 g/L) and a precursor like L-tyrosine (1 g/L).
Grow the culture at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
Continue the culture at a lower temperature (e.g., 25-30°C) for 12-24 hours.
3. Extraction and Quantification:
Centrifuge the culture to separate the supernatant.
Acidify the supernatant to pH 2-3 using HCl.
Extract the HGA from the supernatant using an organic solvent like ethyl acetate.
Evaporate the solvent and redissolve the residue in a suitable mobile phase.
Quantify the HGA concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (approx. 292 nm).
Protocol 2: Analysis of Tocopherols by HPLC
This method is used to separate and quantify different tocopherol isomers in a sample (e.g., from natural extracts or synthesis reactions).
1. Sample Preparation:
Dissolve a known quantity of the oil or extract in a solvent like n-hexane.
If saponification is needed to remove interfering lipids, mix the sample with ethanolic potassium hydroxide (B78521) and heat at 70-80°C for 30 minutes.
After cooling, add water and extract the unsaponifiable matter (containing tocopherols) with hexane (B92381).
Wash the hexane phase with water until neutral, dry it over anhydrous sodium sulfate, and evaporate the solvent.
Redissolve the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
System: HPLC with a fluorescence detector (preferred for high sensitivity) or a UV detector.
Column: Normal-phase silica (B1680970) column (e.g., LiChrosorb Si 60).
Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol (B130326) or dioxane (e.g., 99.5:0.5 v/v hexane:isopropanol).
Flow Rate: 1.0 - 1.5 mL/min.
Detection:
Fluorescence: Excitation at ~295 nm, Emission at ~330 nm.
UV: Detection at ~292 nm.
Quantification: Compare the peak areas of the sample to those of certified tocopherol isomer standards to determine the concentration of each isomer.
Conclusion and Future Outlook
The economic landscape of Vitamin E production is evolving. While chemical synthesis remains a cost-effective method for high-volume applications like animal feed, its reliance on volatile petrochemical markets and its production of a less bioactive product are significant drawbacks.[4][5][9] Natural extraction provides the superior RRR-α-tocopherol but is constrained by cost and supply.[4][8]
Biotechnological routes, including microbial fermentation and semi-synthesis, represent the most promising future for Vitamin E production.[7][10] These methods offer sustainability through the use of renewable resources and the ability to produce the specific, high-value RRR-α-tocopherol isomer. As metabolic engineering strategies improve and scale-up processes become more efficient, the production costs are expected to decline, making bio-based Vitamin E economically competitive with synthetic alternatives for all market segments.[11] Further research into optimizing microbial strains and fermentation processes will be critical to realizing this potential.
A Spectroscopic Showdown: Differentiating 2,3,5-Trimethylphenol from Its Isomers
In the realm of fine chemicals and pharmaceutical development, the precise identification of isomeric compounds is paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of fine chemicals and pharmaceutical development, the precise identification of isomeric compounds is paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2,3,5-trimethylphenol (B45783) and its isomers: 2,3,6-trimethylphenol, 2,4,5-trimethylphenol, 2,4,6-trimethylphenol, and 3,4,5-trimethylphenol. By leveraging key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, researchers can confidently distinguish between these closely related structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,3,5-trimethylphenol and its isomers, offering a quantitative basis for their differentiation.
All isomers share the same molecular weight of 136.19 g/mol .[4][5][6] The primary distinguishing features lie in the relative abundances of fragment ions.
Standardized protocols are crucial for reproducible spectroscopic data acquisition. The following are generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the trimethylphenol isomer in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the trimethylphenol isomer in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition: Scan the wavelength range from 200 to 400 nm, using the pure solvent as a reference.
Workflow for Spectroscopic Comparison of Isomers
Caption: Workflow for the spectroscopic comparison and identification of trimethylphenol isomers.
A Comparative Analysis of 2,3,5-Trimethylphenol and Other Phenolic Stabilizers for Polymer Degradation
In the realm of polymer science, the longevity and durability of plastic materials are of paramount importance. The inherent susceptibility of polymers to degradation from thermal, oxidative, and photo-oxidative stress n...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of polymer science, the longevity and durability of plastic materials are of paramount importance. The inherent susceptibility of polymers to degradation from thermal, oxidative, and photo-oxidative stress necessitates the incorporation of stabilizers. Among these, phenolic antioxidants play a crucial role in mitigating degradation pathways. This guide provides a comparative overview of the efficacy of 2,3,5-Trimethylphenol versus other widely used phenolic stabilizers, such as Butylated Hydroxytoluene (BHT) and sterically hindered phenolics like the Irganox series.
The primary function of phenolic antioxidants is to interrupt the free-radical chain reactions that lead to the degradation of the polymer matrix.[1] This is achieved through the donation of a hydrogen atom from the phenolic hydroxyl group to a radical species, which in turn forms a stable, non-reactive phenoxy radical.[2] The efficacy of a phenolic stabilizer is influenced by factors such as its molecular weight, steric hindrance around the hydroxyl group, and its compatibility with the polymer matrix.[3]
Quantitative Performance Data
While direct, publicly available comparative studies detailing the performance of 2,3,5-Trimethylphenol against other common stabilizers are limited, the following table presents illustrative data based on the typical performance characteristics of phenolic antioxidants in a polyolefin matrix (e.g., polypropylene). This data serves as a representative comparison for the purpose of this guide.
Stabilizer
Concentration (wt%)
Oxidative Induction Time (OIT) @ 200°C (minutes)
Onset of Decomposition Temperature (°C) by TGA
Control (Unstabilized)
0.0
< 1
~350
2,3,5-Trimethylphenol
0.1
35
~375
BHT
0.1
25
~370
Irganox 1076
0.1
55
~395
Irganox 1010
0.1
60
~400
Mechanism of Action: Phenolic Antioxidants
Phenolic antioxidants act as primary stabilizers by scavenging peroxyl radicals, which are key intermediates in the auto-oxidation cycle of polymers. This process effectively terminates the chain reaction of degradation.
Figure 1: General mechanism of polymer stabilization by phenolic antioxidants.
Experimental Protocols
The evaluation of a stabilizer's efficacy is conducted through a series of standardized tests designed to simulate the environmental and processing stresses a polymer might encounter.
Oxidative Induction Time (OIT)
This test determines the thermal-oxidative stability of a material.
Methodology:
A small sample (typically 5-10 mg) of the stabilized polymer is placed in an open aluminum pan within a Differential Scanning Calorimeter (DSC).
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[4][5]
Figure 2: Workflow for Oxidative Induction Time (OIT) testing.
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of a polymer by measuring its weight change as a function of temperature.
Methodology:
A sample of the stabilized polymer (typically 10-20 mg) is placed in a high-temperature pan.
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).
The weight of the sample is continuously monitored as the temperature increases.
The temperature at which a significant weight loss begins is recorded as the onset of decomposition.[1][6]
Figure 3: Workflow for Thermogravimetric Analysis (TGA).
Accelerated UV Aging
This test evaluates the resistance of a polymer to photodegradation.
Methodology:
Standardized polymer specimens (e.g., tensile bars) are prepared.
The specimens are placed in an accelerated weathering chamber equipped with UV lamps (e.g., Xenon arc or fluorescent UV).
The specimens are exposed to cycles of UV radiation, temperature, and humidity to simulate outdoor conditions.[7][8]
At specified intervals, specimens are removed and tested for changes in mechanical properties (e.g., tensile strength, elongation) and visual characteristics (e.g., color change, cracking).
Figure 4: Workflow for Accelerated UV Aging testing.
Conclusion
The selection of an appropriate stabilizer is critical for ensuring the long-term performance and durability of plastic materials. While 2,3,5-Trimethylphenol functions as a phenolic antioxidant, its efficacy relative to other commercially prevalent stabilizers like BHT and the Irganox series would need to be determined through direct comparative testing following the standardized protocols outlined in this guide. Factors such as the specific polymer, processing conditions, and end-use application will ultimately dictate the most suitable stabilizer or stabilizer package. Further research focusing on a direct comparison of these stabilizers would be beneficial to the industry.
Comparative study of the environmental impact of different phenol synthesis methods
A comprehensive guide for researchers, scientists, and drug development professionals detailing the environmental performance of various phenol (B47542) synthesis methodologies, supported by experimental data and process...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals detailing the environmental performance of various phenol (B47542) synthesis methodologies, supported by experimental data and process diagrams.
Phenol, a cornerstone of the chemical industry, is a critical precursor for a vast array of products, from pharmaceuticals and resins to plastics and detergents. However, the environmental footprint of its production is a growing concern. This guide provides an objective comparison of the most significant phenol synthesis methods, evaluating their environmental impact based on key performance indicators, waste generation, and energy consumption. Detailed experimental protocols for the principal methods are also presented to provide a practical resource for laboratory and industrial applications.
Comparative Data of Phenol Synthesis Methods
The following table summarizes the key quantitative data for different phenol synthesis methods, offering a clear comparison of their environmental and efficiency metrics.
The following diagrams, generated using Graphviz, illustrate the key steps in the major phenol synthesis processes.
Caption: Workflow of the Cumene Process for phenol synthesis.
Caption: Workflow of the Dow Process for phenol synthesis.
Caption: Workflow of the Raschig-Hooker Process for phenol synthesis.
Caption: Workflow of the Benzene Sulfonic Acid Hydrolysis Process.
Detailed Experimental Protocols
1. Cumene Process (Laboratory Scale Simulation)
Step 1: Synthesis of Cumene (Friedel-Crafts Alkylation)
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (catalyst) and dry benzene.
Cool the flask in an ice bath.
Slowly add propene gas or liquid propylene through the dropping funnel while stirring vigorously.
Maintain the reaction temperature at or below 10°C.
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
Pour the reaction mixture over crushed ice and separate the organic layer.
Wash the organic layer with dilute HCl, followed by sodium bicarbonate solution, and finally with water.
Dry the organic layer over anhydrous calcium chloride and distill to obtain cumene.
Step 2: Oxidation of Cumene to Cumene Hydroperoxide
Place the synthesized cumene in a flask equipped with a reflux condenser and an air inlet tube.
Add a small amount of a radical initiator (e.g., benzoyl peroxide).
Heat the mixture to 80-120°C while bubbling a stream of air or oxygen through it.
Monitor the reaction progress by periodically testing for the presence of peroxide.
Once the desired concentration of cumene hydroperoxide is reached, cool the mixture.
Step 3: Cleavage of Cumene Hydroperoxide
In a separate flask, place a catalytic amount of concentrated sulfuric acid.
Slowly add the cumene hydroperoxide solution from Step 2 to the acid with vigorous stirring, maintaining the temperature between 60-100°C.
The reaction is exothermic and should be controlled by external cooling.
After the addition is complete, stir the mixture for a short period to ensure complete cleavage.
Neutralize the reaction mixture with a base (e.g., sodium carbonate solution).
Separate the organic layer, which contains phenol and acetone.
Fractionally distill the organic layer to separate phenol and acetone.
2. Dow Process (Conceptual Laboratory Procedure)
A high-pressure autoclave is charged with chlorobenzene and an aqueous solution of sodium hydroxide.
The autoclave is sealed and heated to approximately 350°C, and the pressure is raised to around 300 atm.[4]
The reaction is allowed to proceed for a specified residence time.
After cooling and depressurization, the reaction mixture is transferred to a separatory funnel.
The aqueous layer, containing sodium phenoxide and unreacted sodium hydroxide, is collected.
The aqueous layer is then carefully acidified with a strong acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of phenol.
The phenol is then extracted with a suitable organic solvent (e.g., diethyl ether).
The organic extract is washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation to yield crude phenol.
Further purification can be achieved by vacuum distillation.
3. Direct Oxidation of Benzene (Example with a Heterogeneous Catalyst)
A fixed-bed reactor is packed with a supported metal catalyst (e.g., Fe-ZSM-5).
A feed stream consisting of benzene vapor, an oxidant (e.g., nitrous oxide or hydrogen peroxide vapor), and an inert carrier gas (e.g., nitrogen) is passed through the reactor.
The reactor is heated to the desired reaction temperature (e.g., 250-400°C).
The effluent gas from the reactor is cooled to condense the liquid products.
The liquid product mixture is collected and analyzed using techniques such as gas chromatography (GC) to determine the conversion of benzene and the selectivity to phenol.
Unreacted benzene can be separated by distillation and recycled back to the reactor.
Lignin extracted from biomass is slurried in a suitable solvent (e.g., methanol/water mixture) in a high-pressure reactor.[9]
A hydrogenation catalyst (e.g., Pd/C) is added to the slurry.
The reactor is pressurized with hydrogen and heated to a specific temperature (e.g., 200-300°C) to facilitate the cleavage of ether and carbon-carbon bonds in the lignin polymer, producing a mixture of phenolic monomers.
After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield a bio-oil rich in phenolic compounds.
Step 2: Hydrodeoxygenation of Phenolic Monomers
The bio-oil from Step 1 is vaporized and passed over a hydrodeoxygenation catalyst (e.g., supported Mo or Co-Mo sulfides) in a fixed-bed reactor.
A stream of hydrogen is co-fed into the reactor.
The reaction is carried out at elevated temperature and pressure to remove oxygen atoms from the phenolic monomers, converting them to phenol and other aromatic compounds.
The product stream is condensed, and phenol is separated from other products through distillation or other purification techniques.
Conclusion
The traditional Cumene process, while highly optimized for yield, presents significant environmental challenges due to its high energy consumption and the co-production of acetone, the demand for which can fluctuate. Older methods like the Dow and Raschig-Hooker processes are hampered by the generation of corrosive and environmentally problematic chloride waste streams.
Promising alternatives are emerging from the field of green chemistry. The direct oxidation of benzene offers a more atom-economical route with the potential for lower energy intensity, although catalyst stability and selectivity remain areas of active research. The most sustainable long-term vision lies in the utilization of renewable feedstocks. The production of phenol from biomass-derived lignin is a rapidly developing field that could significantly reduce the carbon footprint and reliance on fossil fuels for this vital chemical.[10]
For researchers and professionals in drug development and other industries reliant on phenol, understanding the environmental implications of its synthesis is crucial for making informed decisions about sourcing and for driving innovation towards more sustainable chemical manufacturing practices. The data and methodologies presented in this guide aim to provide a solid foundation for such evaluations.
Proper Disposal of 2,3,5-Trimethylphenol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,3,5-Trimethylphenol is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including causing severe skin burns, serious eye damage,...
Author: BenchChem Technical Support Team. Date: December 2025
The safe and compliant disposal of 2,3,5-Trimethylphenol is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including causing severe skin burns, serious eye damage, and being harmful to aquatic life, this compound must be managed as a regulated hazardous waste from the moment it is designated for disposal.[1] Adherence to institutional protocols and national and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[2][3]
Immediate Safety and Spill Response
Before handling or disposing of 2,3,5-Trimethylphenol, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) and be prepared for accidental spills.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[1][4] All handling of the solid material should be done in a manner that avoids dust formation.[1]
Spill Cleanup: In the event of a spill, evacuate the immediate area.[1] Wearing appropriate PPE, prevent the spilled material from entering drains or waterways.[1][4] Clean up spills using dry methods (e.g., sweeping) and place the material into a suitable, labeled container for hazardous waste disposal.[1] All materials used for spill cleanup must also be treated as hazardous waste.[5]
Step-by-Step Disposal Protocol
A laboratory chemical is considered waste once it is no longer intended for use.[5] Follow these steps to ensure the safe disposal of 2,3,5-Trimethylphenol.
Waste Characterization:
Unless it is part of a mixture that has been determined to be non-hazardous, 2,3,5-Trimethylphenol must be treated as a hazardous waste.[5]
Consult the Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EH&S) guidelines to confirm its classification and identify any specific disposal requirements.
Container Selection and Labeling:
Select a waste container that is in good condition, leak-proof, and chemically compatible with phenols.[6][7]
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,3,5-Trimethylphenol."[6] If it is a mixture, list all components by percentage or volume.[8]
Waste Accumulation and Storage:
Keep the hazardous waste container securely closed except when adding waste.[6][8]
Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[8][9]
Segregate the 2,3,5-Trimethylphenol waste from incompatible materials, particularly strong oxidizing agents.[8][10] Ensure secondary containment is used to capture any potential leaks.[5][6]
Arranging for Final Disposal:
Do not dispose of 2,3,5-Trimethylphenol down the sink or allow it to evaporate in a fume hood.[5][6]
Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][9]
The accepted disposal methods for this chemical are controlled incineration at a licensed facility or other approved treatment methods that comply with federal, state, and local regulations.[11]
Chemical and Hazard Data Summary
The following table summarizes key quantitative data for 2,3,5-Trimethylphenol, crucial for risk assessment and proper handling.